Product packaging for Pseudojervine(Cat. No.:CAS No. 36069-05-3)

Pseudojervine

Cat. No.: B1679820
CAS No.: 36069-05-3
M. Wt: 587.7 g/mol
InChI Key: HYDDDNUKNMMWBD-VPLHBGEQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pseudojervine is a steroidal alkaloid compound naturally found in various Veratrum species, such as Veratrum viride (American hellebore) . It is classified as a steroidal alkaloid glycoside, characterized by its molecular formula of C 33 H 49 NO 8 and a molecular weight of 587.74 g/mol . This molecular structure is biosynthetically derived from triterpenoid or steroid precursors, with nitrogen incorporated into the molecule, giving it basic properties . The Veratrum genus, from which this compound is isolated, has a long history of use in traditional medicine for treating ailments like hypertension, rheumatic pain, and as an insecticide . The alkaloids found in these plants, including this compound, are recognized for their significant bioactivity. They have been the subject of research interest due to properties such as their ability to inhibit the Hedgehog (Hh) signaling pathway . Aberrant Hh signaling is implicated in the proliferation of numerous cancers, including basal cell carcinoma, making this compound and related alkaloids valuable tools for probing this important biological pathway in a research setting . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49NO8 B1679820 Pseudojervine CAS No. 36069-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDDNUKNMMWBD-VPLHBGEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36069-05-3
Record name Pseudojervine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36069-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudojervine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOJERVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Pseudojervine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. As a glycoside of jervine, it shares structural similarities with other Veratrum alkaloids known for their potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifungal and antiplatelet effects. The document details its mechanism of action, presents available quantitative data, and outlines relevant experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this complex natural product.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex C-nor-D-homosteroidal skeleton, which is typical of jervane-type alkaloids. It is the 3-O-β-D-glucoside of jervine. The chemical structure and key identifiers of this compound are presented below.

Chemical Structure:

this compound Chemical Structure

Image Source: PubChem CID 16398499

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one[1]
Synonyms Jervin-3-glucoside, O-beta-D-Glucopyranosyljervine, Pseudojervin[1]
CAS Number 36069-05-3[1]
Molecular Formula C₃₃H₄₉NO₈[1]
Molecular Weight 587.75 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 300-301 °C (decomposes)[3]
Solubility Soluble in DMSO, chloroform, benzene; slightly soluble in methanol, ethanol; almost insoluble in ether.[2][3][4]

Biological Activities and Mechanisms of Action

This compound, along with other Veratrum alkaloids, exhibits a range of biological activities. The most well-documented of these are its antifungal and antiplatelet effects. Additionally, its structural similarity to cyclopamine and jervine, known inhibitors of the Hedgehog signaling pathway, suggests potential applications in cancer therapy.

Antifungal Activity

This compound has demonstrated notable antifungal properties. Its mechanism of action is believed to be analogous to that of jervine, which involves the inhibition of fungal cell wall biosynthesis.[5][6]

Mechanism of Action: Inhibition of β-1,6-Glucan Biosynthesis

The fungal cell wall is a crucial structure for maintaining cell integrity and is a prime target for antifungal drugs. This compound is thought to disrupt the synthesis of β-1,6-glucan, a key component of the cell wall in many pathogenic fungi.[5] This inhibition is mediated through the targeting of the enzymes Kre6 and Skn1, which are integral to the β-1,6-glucan biosynthesis pathway.[5][6] Disruption of this pathway leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately leading to cell death.

Antifungal_Mechanism cluster_Cell Fungal Cell This compound This compound Kre6_Skn1 Kre6/Skn1 Enzymes This compound->Kre6_Skn1 Inhibition Beta_1_6_Glucan_Synth β-1,6-Glucan Synthesis Kre6_Skn1->Beta_1_6_Glucan_Synth Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan_Synth->Cell_Wall Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Disruption leads to Platelet_Aggregation_Pathway Agonists Platelet Agonists (e.g., Thrombin, ADP, Collagen) Signaling Intracellular Signaling (Ca²⁺ mobilization, TXA₂ synthesis) Agonists->Signaling GPIIb_IIIa GPIIb/IIIa Receptor Activation Signaling->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation This compound This compound This compound->Signaling Inhibition? This compound->GPIIb_IIIa Inhibition? Hedgehog_Pathway Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU GLI_Active Active GLI Transcription Factor SUFU_GLI->GLI_Active Releases Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI_Active->Target_Genes Activates This compound This compound This compound->SMO Inhibits Isolation_Workflow Start Dried & Powdered Veratrum Rhizomes Extraction Soxhlet or Reflux Extraction (e.g., with ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Acid_Base Acid-Base Partitioning (to isolate alkaloids) Filtration->Acid_Base Chromatography Column Chromatography (e.g., Silica gel, Alumina) Acid_Base->Chromatography HSCCC High-Speed Counter-Current Chromatography (HSCCC) Chromatography->HSCCC Optional/Alternative Purification Further Purification (e.g., Recrystallization) Chromatography->Purification HSCCC->Purification End Pure this compound Purification->End

References

The Isolation and Purification of Pseudojervine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine is a naturally occurring steroidal glycoalkaloid found in various members of the Veratrum genus. Belonging to the jerveratrum-type steroidal alkaloids, it shares a structural backbone with other significant bioactive compounds such as jervine and cyclopamine. These molecules are of considerable interest to the scientific community, particularly for their potent inhibition of the Sonic hedgehog (Shh) signaling pathway, a critical regulator of embryonic development and a key player in the progression of several types of cancer. This technical guide provides a comprehensive overview of the sources, isolation protocols, and analytical characterization of this compound.

Natural Sources of this compound

The primary sources of this compound are perennial herbaceous plants of the genus Veratrum, commonly known as false hellebore. The rhizomes and roots of these plants are particularly rich in a variety of steroidal alkaloids. Species that have been identified as sources of this compound include:

  • Veratrum album (White Hellebore): Widely distributed across Europe and Western Asia, the rhizomes of this plant are a known source of this compound and other related alkaloids.[1][2]

  • Veratrum viride (Green Hellebore or American Hellebore): Native to eastern North America, this species also contains a complex mixture of steroidal alkaloids, including this compound.

  • Veratrum californicum (California corn lily): Found in the western United States, this species is a notable source of cyclopamine and other jerveratrum alkaloids like this compound.[1]

  • Veratrum nigrum (Black False Hellebore): This species, found in Asia and Europe, is another source of various bioactive steroidal alkaloids.[3]

  • Veratrum lobelianum : The rhizomes and roots of this species are used in the production of "Veratrum aqua," a tincture containing jervine and other alkaloids.

  • Veratrum dahuricum : This species is also a known source of this compound.[4]

  • Veratrum oxysepalum : From the rhizomes of this plant, this compound has been successfully isolated.[5]

The alkaloid content and composition can vary depending on the plant species, geographical location, and the time of harvesting.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, acid-base partitioning, and chromatographic purification.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

experimental_workflow plant_material Plant Material (Dried & Powdered Rhizomes) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Alkaloid Extract filtration_concentration->crude_extract acid_base_purification Acid-Base Partitioning crude_extract->acid_base_purification purified_alkaloids Purified Total Alkaloids acid_base_purification->purified_alkaloids chromatography Chromatographic Separation (e.g., Column, HPLC, HSCCC) purified_alkaloids->chromatography This compound Pure this compound chromatography->this compound analysis Analytical Characterization (HPLC, MS, NMR) This compound->analysis

A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols

Protocol 1: Solvent Extraction and Acid-Base Purification

This protocol outlines a general method for obtaining a crude mixture of total alkaloids from Veratrum rhizomes.

  • Preparation of Plant Material : Air-dry the rhizomes of the selected Veratrum species at room temperature and then grind them into a fine powder.

  • Extraction :

    • Macerate the powdered rhizomes with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction. Solvents such as benzene or chloroform have also been used.[2]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Acid-Base Partitioning :

    • Dissolve the crude extract in a 2% sulfuric acid solution.

    • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

    • Adjust the pH of the filtrate to approximately 10-11 with a base (e.g., 25% ammonium hydroxide) to precipitate the total alkaloids.

    • Extract the liberated alkaloids with an organic solvent such as chloroform or dichloromethane.

    • Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

Protocol 2: Chromatographic Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate this compound.

  • Silica Gel Column Chromatography :

    • Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether or hexane).

    • Dissolve the total alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for instance, a petroleum ether-ethyl acetate or a chloroform-methanol system.[4]

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and evaporate the solvent.

  • High-Speed Counter-Current Chromatography (HSCCC) : A highly efficient method for the separation of natural products.

    • A two-phase solvent system is selected based on the partition coefficient of this compound. For example, a system of dichloromethane-methanol-water (4:3.5:2, v/v/v) has been successfully used.[5]

    • The crude alkaloid extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument.

    • The separation is performed, and fractions are collected and analyzed by HPLC to identify those containing pure this compound.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to achieve high purity.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

    • The semi-pure fractions from previous chromatographic steps are injected, and the peak corresponding to this compound is collected.

    • The solvent is removed, often by lyophilization, to yield the pure compound.

Quantitative Data

The yield and purity of this compound can vary significantly based on the source material and the isolation technique employed. The following table summarizes available quantitative data.

Plant SourceIsolation MethodCompoundYieldPurityReference
Veratrum oxysepalum (rhizomes)Two-step HSCCCThis compound9.4 mg from 200.0 mg of crude alkaloid extract95.2%[5]
Veratrum speciesMacroporous resin & column chromatographyJervine (related alkaloid)Not specified>90%[6]
Veratrum lobelianum (tincture)HPLC-DAD AnalysisJervine (related alkaloid)136–170 µg/mlAnalytical standard[7]

Analytical Characterization

The structural elucidation and confirmation of isolated this compound are performed using a combination of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and quantification. A typical method would involve a C18 column with a mobile phase of acetonitrile and water with a gradient elution, and detection by UV or a diode-array detector (DAD).[7]

  • Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which aids in structural confirmation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for jerveratrum-type alkaloids, including likely this compound, is the inhibition of the Sonic hedgehog (Shh) signaling pathway.

Inhibition of the Sonic Hedgehog (Shh) Pathway

The Shh pathway is crucial for embryonic development and is aberrantly activated in several cancers. The key components of this pathway are the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

shh_pathway cluster_off Shh Pathway: OFF State cluster_on Shh Pathway: ON State cluster_inhibition Inhibition by this compound PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli_off->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on Binds SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved Gli_A Gli Activator SMO_on->Gli_A Activates Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates Pseudojervine_node This compound SMO_inhibited SMO (inhibited) Pseudojervine_node->SMO_inhibited Binds & Inhibits SUFU_Gli_inhibited SUFU-Gli Complex Gli_R_inhibited Gli Repressor SUFU_Gli_inhibited->Gli_R_inhibited Processing Target_Genes_inhibited Target Gene Transcription OFF Gli_R_inhibited->Target_Genes_inhibited Represses

The Sonic hedgehog signaling pathway and its inhibition by this compound.

In the absence of the Shh ligand, PTCH inhibits the activity of SMO. This leads to the proteolytic processing of Gli transcription factors into their repressor forms, keeping target gene expression off. When Shh binds to PTCH, the inhibition on SMO is relieved. Active SMO then triggers a signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and differentiation.

This compound, like jervine and cyclopamine, is believed to directly bind to the seven-transmembrane domain of SMO, preventing its conformational change and keeping it in an inactive state, even in the presence of the Shh ligand. This effectively blocks the downstream signaling cascade and inhibits the expression of Shh target genes.

Antifungal Activity

Interestingly, jervine has also been shown to have antifungal activity through a different mechanism: the inhibition of β-1,6-glucan biosynthesis in the fungal cell wall.[8][9] This suggests that jerveratrum-type alkaloids may have multiple biological activities, which could be a subject for further investigation for this compound.

Conclusion

This compound is a valuable natural product with significant potential in biomedical research and drug development due to its likely role as a potent inhibitor of the Sonic hedgehog signaling pathway. This guide has provided an in-depth overview of its natural sources and detailed methodologies for its isolation and purification. The successful isolation of high-purity this compound is a critical step for further preclinical and clinical investigations into its therapeutic applications. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.

References

Pseudojervine Biological Activity Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal alkaloid from plants of the Veratrum genus, has garnered interest within the scientific community for its potential therapeutic applications. Structurally similar to other well-researched Veratrum alkaloids like jervine and cyclopamine, this compound is implicated in a range of biological activities, including antitumor, antifungal, and antiplatelet effects. This technical guide provides a comprehensive overview of the screening protocols and known biological activities of this compound and its close analogs, offering a foundational resource for researchers investigating its therapeutic potential.

Biological Activities and Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the activities of closely related Veratrum alkaloids provide a strong basis for its potential efficacy. The following tables summarize the known biological activities of this compound and its structural analogs.

Table 1: Antitumor and Cytotoxic Activity

CompoundCell LineAssay TypeIC50 / ActivityReference
This compoundVarious tumor cell linesCytotoxicity AssaysReported to have slight antitumor effect[1]
JervineMyelodysplastic syndromes MUTZ-1 cellsCCK-8 assayConcentration-dependent inhibition of proliferation[2]
JervineHedgehog-dependent tumorsNot specifiedIC50 = 500-700 nM (Hedgehog signaling)[1]
CyclopaminePancreatic cancer (PANC-1)Not specifiedPotent inhibitory effect[1]
VeratramineVarious tumor cell linesCytotoxicity AssaysSignificant antitumor effect[1]

Table 2: Antifungal Activity

CompoundFungal SpeciesAssay TypeMIC / IC50Reference
This compoundNot specifiedNot specifiedKnown for broad-spectrum antifungal activity[3]
JervineSaccharomyces cerevisiaeBroth microdilutionIC50s were determined and compared to other alkaloids[4]
JervineCandida parapsilosis, Candida kruseiNot specifiedEffective against human-pathogenic fungi[4]
JervineBotrytis cinerea, Puccinia reconditaNot specifiedEffective against phytopathogenic fungi[4]

Table 3: Antiplatelet Activity

CompoundInducing AgentAssay TypeInhibition RateReference
This compoundNot specifiedPlatelet aggregation assayEvaluated for antiplatelet activity[1]
3-VeratroylzygadenineArachidonic acidPlatelet aggregation assay92.0% at 100 µM[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

b. Materials:

  • Cancer cell line of interest (e.g., PANC-1, A549)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent.[4][5]

a. Principle: The broth microdilution method involves challenging a standardized inoculum of a fungus with serial dilutions of an antifungal agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

b. Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

c. Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi).

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density.

Hedgehog Signaling Pathway Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the Hedgehog signaling pathway.

a. Principle: Many cell-based assays for Hedgehog signaling utilize reporter gene constructs where the expression of a reporter protein (e.g., luciferase) is under the control of a Gli-responsive promoter. Inhibition of the pathway leads to a decrease in reporter gene expression.

b. Materials:

  • NIH/3T3 cells stably transfected with a Gli-luciferase reporter construct

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened (Smo) agonist (e.g., SAG)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

c. Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Activation: Stimulate the Hedgehog pathway by adding Shh conditioned medium or a Smo agonist. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to cell viability (which can be assessed in a parallel plate). Calculate the percentage of inhibition of Hedgehog signaling relative to the stimulated control.

Mandatory Visualizations

Hedgehog Signaling Pathway Inhibition

Hedgehog_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Shh->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A Active GLI (GLI-A) GLI->GLI_A activation & nuclear translocation TargetGenes Target Gene Expression GLI_A->TargetGenes promotes This compound This compound This compound->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

General Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture treatment 2. Treatment (Serial dilutions of this compound) cell_culture->treatment incubation 3. Incubation (48-72 hours) treatment->incubation assay 4. Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay readout 5. Data Acquisition (Spectrophotometer/Luminometer) assay->readout analysis 6. Data Analysis (IC50 determination) readout->analysis end End analysis->end

References

Pseudojervine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a naturally occurring steroidal alkaloid from the Veratrum genus, is a compound of significant interest due to its dual mechanisms of action that confer both antifungal and potential anticancer properties. Structurally similar to the more extensively studied jervine, this compound is implicated in the inhibition of fungal cell wall biosynthesis and the modulation of the critical Hedgehog signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Antifungal Mechanism of Action: Inhibition of β-1,6-Glucan Biosynthesis

The primary antifungal activity of this compound and related compounds lies in the disruption of the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive therapeutic target.

Molecular Targets: Kre6 and Skn1

Chemical-genetic profiling and mutant susceptibility studies have identified Kre6 and its paralog Skn1 as the molecular targets of jervine-like alkaloids.[1][2] These proteins are integral to the biosynthesis of β-1,6-glucan, a key component of the fungal cell wall that provides structural integrity.[1][2] The inhibition of Kre6 and Skn1 leads to a significant reduction in β-1,6-glucan levels, compromising the cell wall and resulting in fungal cell death.[1][3] Point mutations in the KRE6 and SKN1 genes have been shown to confer resistance to jervine, further validating them as direct targets.[1][2]

Quantitative Data: Antifungal Activity

The following table summarizes the antifungal activity of jervine and related compounds against various fungal species. While specific data for this compound is limited in the reviewed literature, the data for the closely related jervine provides a strong indication of its potential efficacy.

CompoundFungal SpeciesEndpointConcentration (µg/mL)Reference
JervineSaccharomyces cerevisiaeIC5010.3[4]
JervineBotrytis cinereaIC5050[4]
JervinePuccinia reconditaIC5050[4]
CyclopamineSaccharomyces cerevisiaeIC5012.8[4]

Signaling Pathway Diagram

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_Glc UDP-Glucose Kre6 Kre6 UDP_Glc->Kre6 Skn1 Skn1 UDP_Glc->Skn1 beta16_glucan β-1,6-Glucan Kre6->beta16_glucan Biosynthesis Skn1->beta16_glucan Biosynthesis This compound This compound This compound->Kre6 This compound->Skn1

Caption: Inhibition of β-1,6-glucan synthesis by this compound.

Experimental Protocols

This protocol is adapted from studies on jervine and is suitable for assessing the inhibitory effect of this compound on β-1,6-glucan biosynthesis.[3][5]

  • Yeast Culture: Culture wild-type Saccharomyces cerevisiae in YPD medium to the logarithmic growth phase (approximately 1 x 107 cells/ml).

  • Radiolabeling: Incubate the yeast cells for 2 hours in low-glucose YPD medium containing [14C]glucose in the presence of varying concentrations of this compound (e.g., 0, 2.5, 5.0, and 10.0 µg/ml) at 25°C.

  • Cell Wall Fractionation:

    • Perform a mild alkaline lysis to solubilize intracellular components.

    • Treat the remaining cell wall material with Zymolyase to digest β-1,3-glucan.

    • The remaining insoluble fraction is enriched in β-1,6-glucan and chitin.

  • Quantification: Use a scintillation counter to quantify the amount of 14C incorporated into the β-1,6-glucan-enriched fraction. A dose-dependent decrease in radioactivity compared to the control indicates inhibition of β-1,6-glucan biosynthesis.[3][5]

This workflow outlines the general steps for identifying the molecular targets of a compound using a yeast deletion mutant library.[6][7]

Chemical_Genomic_Profiling_Workflow A Prepare Pooled Yeast Deletion Mutant Library B Culture Library with Sub-lethal Dose of this compound A->B C Culture Library in Control (DMSO) Medium A->C D Genomic DNA Extraction B->D C->D E PCR Amplification of Unique Barcodes D->E F Next-Generation Sequencing of Barcodes E->F G Quantify Barcode Abundance F->G H Identify Hypersensitive Mutants (Depleted Barcodes) G->H I Bioinformatic Analysis to Identify Enriched Pathways and Targets H->I

Caption: Workflow for Chemical-Genomic Profiling in Yeast.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is associated with various cancers.

Molecular Target: Smoothened (Smo)

Veratrum alkaloids, including jervine, inhibit the Hh pathway by interacting with Smoothened (Smo), a G protein-coupled receptor-like protein.[8][9][10] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. Jervine and its analogs bind to Smo, preventing its activation even in the presence of the Hh ligand, thereby blocking downstream signaling.[8][10]

Quantitative Data: Hedgehog Pathway Inhibition

The following table presents the inhibitory concentration of jervine on the Hedgehog signaling pathway.

CompoundAssay SystemEndpointConcentrationReference
JervineLuciferase Reporter Assay (s12 cells)IC50500-700 nM[8]

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog Signaling Pathway by this compound.

Experimental Protocol: Hedgehog Signaling Reporter Assay

This protocol describes a common method for quantifying the activity of the Hedgehog signaling pathway and the inhibitory effect of compounds like this compound.[8][11]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

    • Seed cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound.

    • Include a positive control (e.g., a Smo agonist or Hh-conditioned medium) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of Hh signaling at each this compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound presents a compelling profile with dual mechanisms of action against fungal pathogens and cancer-related signaling pathways. The inhibition of β-1,6-glucan biosynthesis offers a promising avenue for the development of novel antifungal agents with a fungal-specific target. Concurrently, its inhibitory effect on the Hedgehog signaling pathway warrants further investigation for its potential application in oncology.

Future research should focus on:

  • Obtaining specific quantitative data (MIC, IC50, Ki) for this compound against a broader range of fungal pathogens and cancer cell lines.

  • Elucidating the precise binding mode of this compound with its molecular targets (Kre6, Skn1, and Smo) through structural biology studies.

  • Investigating the structure-activity relationships of this compound and its derivatives to optimize potency and selectivity.

  • Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models.

This technical guide provides a foundational understanding of the mechanisms of action of this compound, offering a valuable resource for the scientific community to build upon in the pursuit of new therapeutic interventions.

References

Pseudojervine: A Technical Guide to its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, including its CAS number and molecular weight. Furthermore, this document delves into its mechanisms of action, focusing on its established antifungal, antitumor, and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are provided, along with graphical representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a complex steroidal alkaloid with the chemical formula C33H49NO8.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 36069-05-3[1][2][3][4]
Molecular Weight 587.75 g/mol [1][5]
Molecular Formula C33H49NO8[1][2][3][4]
Synonyms Jervin-3-glucoside, Pseudojervin[1]

Antifungal Activity

This compound and its aglycone, jervine, exhibit potent antifungal activity by disrupting the integrity of the fungal cell wall. The primary mechanism of action is the inhibition of β-1,6-glucan biosynthesis, a critical component of the cell wall. This inhibition is achieved by targeting two key enzymes in the biosynthetic pathway: Kre6 and Skn1.

Signaling Pathway

The inhibition of Kre6 and Skn1 by this compound disrupts the normal synthesis of β-1,6-glucan, leading to a weakened cell wall and ultimately, fungal cell death.

Antifungal_Pathway This compound This compound Kre6 Kre6 This compound->Kre6 Skn1 Skn1 This compound->Skn1 Glucan_Synthase_Complex β-1,6-Glucan Synthase Complex Kre6->Glucan_Synthase_Complex Skn1->Glucan_Synthase_Complex Cell_Wall Fungal Cell Wall Integrity Glucan_Synthase_Complex->Cell_Wall Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Disruption

Antifungal Mechanism of this compound.
Experimental Protocols

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no fungus).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 530 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

This assay assesses the integrity of the fungal cell wall by measuring its susceptibility to the K1 killer toxin, which requires binding to β-1,6-glucan for its activity.

Materials:

  • Yeast strain sensitive to K1 toxin (e.g., Saccharomyces cerevisiae)

  • K1 killer toxin-producing yeast strain

  • YPD agar plates (pH 4.6) containing methylene blue

  • This compound

Procedure:

  • Prepare YPD agar plates containing various concentrations of this compound.

  • Spread a lawn of the K1 toxin-sensitive yeast strain onto the surface of the agar plates.

  • Spot the K1 killer toxin-producing strain onto the center of the plates.

  • Incubate the plates at 25°C for 48-72 hours.

  • Observe the zone of growth inhibition (halo) around the killer strain. A reduction in the size of the halo in the presence of this compound indicates inhibition of β-1,6-glucan synthesis.

This enzymatic method quantifies the amount of β-1,6-glucan in the fungal cell wall.

Materials:

  • Fungal cells grown with and without this compound

  • Lyticase

  • β-glucanase (exo- and endo-)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Spectrophotometer

Procedure:

  • Harvest and wash the fungal cells.

  • Lyse the cells using lyticase to release the cell wall components.

  • Treat the cell wall fraction with a mixture of β-glucanases to specifically hydrolyze β-1,3- and β-1,6-glucans into glucose.

  • Quantify the released glucose using the GOPOD reagent and measure the absorbance at 510 nm.

  • A decrease in the amount of glucose released from this compound-treated cells compared to untreated cells indicates inhibition of β-glucan synthesis.

Antitumor Activity

Jervine, the aglycone of this compound, is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[6] Aberrant activation of this pathway is implicated in various cancers. Jervine exerts its effect by directly binding to and inhibiting the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.

Signaling Pathway

Antitumor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo SUFU SUFU Smo->SUFU GLI GLI SUFU->GLI GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Tumor_Growth Tumor Growth & Proliferation Target_Genes->Tumor_Growth Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Jervine Jervine Jervine->Smo

Antitumor Mechanism of Jervine via Hedgehog Pathway Inhibition.
Experimental Protocols

This assay measures the effect of this compound on the proliferation of cancer cells with an activated Hedgehog pathway.

Materials:

  • Cancer cell line with active Hh signaling (e.g., PANC-1, pancreatic cancer)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT or WST-1 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Anti-inflammatory Activity

Jervine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The precise signaling pathways through which jervine mediates these effects are still under investigation but are thought to involve the modulation of inflammatory signaling cascades.

Signaling Pathway

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Signaling_Pathways Inflammatory Signaling Pathways (e.g., NF-κB) Macrophage->Signaling_Pathways Jervine Jervine Jervine->Signaling_Pathways Cytokine_Production Pro-inflammatory Cytokine Production Signaling_Pathways->Cytokine_Production TNF TNF-α Cytokine_Production->TNF IL1b IL-1β Cytokine_Production->IL1b Inflammation Inflammation TNF->Inflammation IL1b->Inflammation

Anti-inflammatory Mechanism of Jervine.
Experimental Protocols

This protocol measures the effect of jervine on the production of TNF-α and IL-1β in macrophages stimulated with an inflammatory agent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Jervine stock solution (in DMSO)

  • Cell culture medium

  • ELISA kits for TNF-α and IL-1β

  • 24-well plates

Procedure:

  • Seed the macrophage cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of jervine for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • A reduction in the levels of these cytokines in jervine-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its well-defined antifungal mechanism, coupled with its potential as an antitumor and anti-inflammatory agent, makes it a compelling candidate for drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating molecule.

References

The Natural Occurrence of Pseudojervine in Veratrum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of pseudojervine, a steroidal glycoalkaloid, within the Veratrum genus. It details its presence in various species, methodologies for its extraction, isolation, and quantification, and explores its known biological signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Veratrum Species

The genus Veratrum, commonly known as false hellebore, encompasses a group of perennial herbaceous plants belonging to the Melanthiaceae family. These plants are widely distributed across temperate regions of the Northern Hemisphere and have a long history in traditional medicine, alongside a notorious reputation for toxicity. The bioactivity and toxicity of Veratrum species are primarily attributed to a complex mixture of steroidal alkaloids.

This compound is a glycoalkaloid derivative of jervine, another prominent C-nor-D-homosteroidal alkaloid found in Veratrum. Specifically, it is jervine-3-β-D-glucoside. The presence of the glucose moiety significantly alters its polarity and may influence its bioavailability and pharmacological profile compared to its aglycone, jervine. While less studied than jervine or the teratogenic alkaloid cyclopamine, this compound is a notable constituent of several Veratrum species and contributes to their overall chemical profile and biological activity.

Natural Occurrence and Quantitative Data

This compound has been identified in several Veratrum species, though comprehensive quantitative analysis across the genus is limited. The concentration of steroidal alkaloids in Veratrum plants can vary significantly based on the species, plant part (roots and rhizomes typically have the highest concentrations), geographical location, and developmental stage.

Available quantitative data for this compound is summarized in the table below. It is important to note that much of the existing literature focuses on the qualitative identification or quantification of more abundant alkaloids like jervine and cyclopamine.

Veratrum SpeciesPlant PartMethodQuantity of this compoundReference(s)
Veratrum oxysepalumRhizomesHSCCC47 mg/g of crude alkaloid extract
Veratrum albumRhizomesNot QuantifiedPresence confirmed
Veratrum talienseNot SpecifiedNot QuantifiedPresence confirmed
Veratrum californicum var. fimbriatumNot SpecifiedNot QuantifiedPresence confirmed
Veratrum lobelianumNot SpecifiedNot QuantifiedPresence confirmed
Veratrum dahuricumNot SpecifiedNot QuantifiedPresence confirmed

Note: The quantity for V. oxysepalum was calculated from the reported yield of 9.4 mg of this compound from 200.0 mg of crude alkaloid extract.

Experimental Protocols

The isolation and analysis of this compound require multi-step procedures involving extraction, purification, and quantification. The following protocols are based on methodologies reported in the literature for this compound and related Veratrum alkaloids.

General Extraction of Total Alkaloids

This protocol describes a general method for extracting total steroidal alkaloids from Veratrum plant material, which serves as the starting point for isolating this compound.

Workflow for Total Alkaloid Extraction

G A 1. Plant Material Preparation Dried and pulverized Veratrum rhizomes. B 2. Reflux Extraction Reflux with 70-95% ethanol (1:10 w/v) for 2-3 hours. Repeat 3x. A->B C 3. Filtration and Concentration Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator. B->C D 4. Acid-Base Partitioning - Dissolve crude extract in 5% tartaric acid. - Wash with diethyl ether to remove neutral lipids. - Basify aqueous layer with NH4OH to pH 9-10. - Extract alkaloids with dichloromethane or chloroform. C->D E 5. Final Concentration Combine organic layers and evaporate solvent to yield crude alkaloid extract. D->E

Caption: General workflow for the extraction of crude alkaloids from Veratrum plant material.

Detailed Protocol:

  • Plant Material Preparation: Air-dry the rhizomes of the selected Veratrum species and pulverize them into a fine powder.

  • Solvent Extraction: Perform an exhaustive extraction using a Soxhlet apparatus with a solvent such as benzene or methanol, or by refluxing with 70-95% ethanol for several hours. The process is typically repeated three times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in a dilute acid solution (e.g., 5% tartaric acid or 1% HCl) to protonate the alkaloids, rendering them water-soluble.

    • Wash this acidic solution with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral lipids and other non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.

    • Perform a liquid-liquid extraction of the basified aqueous solution with a chlorinated solvent like dichloromethane or chloroform to extract the free-base alkaloids.

  • Final Product: Combine the organic extracts and evaporate the solvent to yield a crude total alkaloid extract, which can then be used for isolation.

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating compounds from complex mixtures without a solid support matrix. The following protocol is adapted from a study that successfully isolated this compound from Veratrum oxysepalum.

HSCCC Isolation Workflow

G cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis A 1. Prepare Solvent System Dichloromethane-methanol-water (4:3.5:2, v/v/v). B 2. Equilibrate Phases Thoroughly mix and separate the upper (aqueous) and lower (organic) phases. A->B C 3. Fill Column Fill the HSCCC column with the upper phase as the stationary phase. D 4. Set Rotation and Mobile Phase Rotate the apparatus (e.g., 850 rpm) and pump the lower phase as the mobile phase. C->D E 5. Sample Injection Dissolve crude alkaloid extract in the biphasic solvent system and inject into the column. D->E F 6. Elution and Fraction Collection Elute with the mobile phase and collect fractions based on UV detection (e.g., 254 nm). E->F G 7. Analyze Fractions Analyze collected fractions by HPLC or TLC to identify those containing this compound. H 8. Pool and Purify Combine and evaporate the pure fractions to obtain isolated this compound. G->H

Caption: Workflow for the isolation of this compound using HSCCC.

Detailed Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system of dichloromethane-methanol-water (4:3.5:2, v/v/v). The mixture is thoroughly shaken in a separatory funnel and allowed to settle. The upper aqueous phase and the lower organic phase are separated for use.

  • HSCCC Instrument Setup:

    • Fill the entire HSCCC column with the upper phase (stationary phase).

    • Begin rotation of the apparatus at a set speed (e.g., 850 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude alkaloid extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture and inject it into the column.

  • Elution and Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions using HPLC-MS or TLC to identify the fractions containing pure this compound.

  • Purification: Combine the pure fractions and evaporate the solvent to yield purified this compound. The purity can be confirmed by HPLC and the structure elucidated by NMR and MS analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for quantifying specific alkaloids in complex biological matrices or plant extracts. A method developed for jervine and other Veratrum alkaloids, including this compound, in rat plasma can be adapted for plant extracts.

UPLC-MS/MS Quantification Workflow

G A 1. Sample Preparation Dissolve accurately weighed plant extract in methanol. Spike with Internal Standard (e.g., Diazepam). B 2. Protein Precipitation / Filtration Add acetonitrile, vortex, and centrifuge at 13,000 rpm. Filter supernatant. A->B C 3. UPLC Separation - Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) - Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. - Flow Rate: 0.4 mL/min B->C D 4. MS/MS Detection - Ionization: Electrospray Ionization (ESI), positive mode. - Mode: Multiple Reaction Monitoring (MRM). - Transitions: Monitor specific precursor-product ion transitions for this compound and IS. C->D E 5. Quantification Generate calibration curve with standards. Calculate concentration in the sample based on peak area ratio to IS. D->E G cluster_off Pathway OFF (No Hedgehog) cluster_on Pathway ON (Hedgehog Present) PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off sequesters GLIr GLI-R (Repressor) GLI_off->GLIr processed to Nucleus_off Nucleus GLIr->Nucleus_off translocates Genes_off Target Genes OFF Nucleus_off->Genes_off Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO PTCH_on->SMO_on inhibition relieved SUFU_on SUFU SMO_on->SUFU_on inhibits GLI_on GLI SUFU_on->GLI_on GLIa GLI-A (Activator) GLI_on->GLIa processed to Nucleus_on Nucleus GLIa->Nucleus_on translocates Genes_on Target Gene Transcription Nucleus_on->Genes_on Jervine Jervine / This compound Jervine->SMO_on INHIBITS G cluster_pathway β-1,6-Glucan Biosynthesis Pathway cluster_result Result UDP_Glc UDP-Glucose BIG1 Big1 UDP_Glc->BIG1 KEG1 Keg1 BIG1->KEG1 KRE5 Kre5 KEG1->KRE5 KRE6_SKN1 Kre6 / Skn1 KRE5->KRE6_SKN1 Glucan_Chain Growing β-1,6-Glucan Chain KRE6_SKN1->Glucan_Chain Cell_Wall Fungal Cell Wall (Cross-linked with other components) Glucan_Chain->Cell_Wall Disruption Cell Wall Disruption Cell_Wall->Disruption This compound This compound This compound->KRE6_SKN1 INHIBITS Lysis Cell Lysis and Fungal Death Disruption->Lysis

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a glycosylated steroidal alkaloid found in plants of the Veratrum genus, holds significant interest for its potential pharmacological applications. Like its close structural relatives, jervine and cyclopamine, this compound is believed to exert its biological effects through modulation of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. While the biosynthetic pathway of cyclopamine has been partially elucidated, the precise enzymatic steps leading to this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established pathway of related Veratrum alkaloids. It details the known enzymatic transformations from the precursor cholesterol to the key intermediate verazine, presents a putative pathway for the subsequent conversion to jervine and its final glycosylation to this compound, and outlines the experimental methodologies employed in this field of research. This guide aims to serve as a valuable resource for researchers seeking to unravel the complete biosynthetic network of this complex and promising natural product.

Introduction

The steroidal alkaloids of the Veratrum genus, including this compound, jervine, and cyclopamine, are characterized by a C-nor-D-homo steroidal skeleton.[1] These compounds have garnered considerable attention due to their potent biological activities, particularly their ability to inhibit the Hedgehog (Hh) signaling pathway.[2] Aberrant Hh signaling is implicated in the development of various cancers, making these alkaloids attractive candidates for therapeutic development.[2]

This compound is structurally distinct from jervine by the presence of a glucose moiety, indicating that its biosynthesis involves a final glycosylation step. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is widely accepted to share its initial steps with that of cyclopamine, a more extensively studied Veratrum alkaloid.[3] This guide will delineate the known enzymatic reactions leading to the common intermediate, verazine, and then present a putative pathway for the formation of this compound.

The Shared Initial Biosynthetic Pathway: From Cholesterol to Verazine

The biosynthesis of jervanine-type steroidal alkaloids commences with the common precursor, cholesterol.[3] A series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes and a γ-aminobutyrate transaminase (GABAT), convert cholesterol into the key intermediate, verazine.[3][4] These initial steps have been elucidated through studies on Veratrum californicum.[3][4]

The key enzymes and intermediates in the formation of verazine are summarized in the table below.

IntermediateEnzymeEnzyme TypeFunction
CholesterolCYP90B27Cytochrome P450C-22 hydroxylation
22(R)-hydroxycholesterolCYP94N1Cytochrome P450C-26 hydroxylation and oxidation
22-hydroxycholesterol-26-alGABAT1γ-aminobutyrate transaminaseC-26 transamination
22-hydroxy-26-aminocholesterolCYP90G1Cytochrome P450Intramolecular cyclization
Verazine

Diagram of the Biosynthesis of Verazine from Cholesterol

Verazine_Biosynthesis Cholesterol Cholesterol Hydroxycholesterol 22(R)-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP90B27 Hydroxycholesterol_al 22-hydroxycholesterol-26-al Hydroxycholesterol->Hydroxycholesterol_al CYP94N1 Hydroxyaminocholesterol 22-hydroxy-26-aminocholesterol Hydroxycholesterol_al->Hydroxyaminocholesterol GABAT1 Verazine Verazine Hydroxyaminocholesterol->Verazine CYP90G1

Biosynthesis of Verazine from Cholesterol.

Putative Biosynthetic Pathway to this compound

The precise enzymatic steps converting verazine to jervine and subsequently to this compound have not yet been experimentally verified. However, based on the chemical structures of these compounds, a putative pathway can be proposed. This likely involves a series of oxidations and rearrangements to form the characteristic C-nor-D-homo steroid skeleton of jervine, followed by glycosylation.

Putative Conversion of Verazine to Jervine

The transformation of verazine to jervine is hypothesized to involve further enzymatic modifications, likely catalyzed by additional cytochrome P450 enzymes. These modifications would be responsible for the formation of the furan ring and the specific stereochemistry of jervine.

Diagram of the Putative Biosynthesis of Jervine from Verazine

Jervine_Biosynthesis Verazine Verazine Putative_Intermediate Putative Intermediates Verazine->Putative_Intermediate Unknown P450s Jervine Jervine Putative_Intermediate->Jervine Unknown Enzymes

Putative Biosynthesis of Jervine from Verazine.
Glycosylation of Jervine to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-3 hydroxyl group of jervine. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules.[5] While the specific UGT responsible for this reaction in Veratrum has not been identified, it is a critical step in the formation of this compound.

Diagram of the Glycosylation of Jervine

Pseudojervine_Formation Jervine Jervine This compound This compound Jervine->this compound UDP-glycosyltransferase (putative) UDP_Glucose UDP-Glucose UDP_Glucose->this compound UDP UDP This compound->UDP

Final Glycosylation Step to Form this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and reaction yields, are currently not available in the literature. However, studies have reported the concentrations of various Veratrum alkaloids in different plant tissues, which can provide an indirect measure of the biosynthetic output.

AlkaloidPlant SpeciesPlant PartConcentration RangeReference
JervineVeratrum albumFruit, Roots, Rootstockµg/g to mg/g[6]
JervineVeratrum californicum-µg/g to mg/g[6]
JervineVeratrum nigrum-µg/g to mg/g[6]
Protoveratrine AVeratrum albumFruit, Roots, RootstockHigh (mg/g range)[6]
VeratramineVeratrum species-Generally low[6]

Experimental Protocols

The elucidation of steroidal alkaloid biosynthetic pathways relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are generalized protocols for key experiments.

Extraction and Analysis of Veratrum Alkaloids by HPLC-MS/MS

This protocol describes the general steps for extracting and quantifying steroidal alkaloids from Veratrum plant material.

Experimental Workflow for Alkaloid Analysis

Alkaloid_Analysis_Workflow start Plant Material Collection (e.g., roots, rhizomes) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., ethanol or methanol) drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Workflow for Alkaloid Extraction and Analysis.

Methodology:

  • Sample Preparation: Collect fresh plant material (e.g., roots and rhizomes), which is then dried and finely ground.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, often using methods like Soxhlet extraction or ultrasonication to improve efficiency.

  • Purification: The crude extract is filtered and concentrated under reduced pressure. A liquid-liquid extraction may be performed to partition the alkaloids into an organic phase.

  • Analysis: The final extract is analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7] This technique allows for the separation, identification, and quantification of individual alkaloids based on their retention times and mass-to-charge ratios.[6][7]

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate biosynthetic genes, they are typically expressed in a heterologous host system, such as insect cells (Spodoptera frugiperda, Sf9) or yeast (Saccharomyces cerevisiae).[4][8]

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow gene_id Candidate Gene Identification (from RNA-seq data) cloning Gene Cloning into Expression Vector gene_id->cloning transformation Transformation of Host Cells (e.g., Sf9 or Yeast) cloning->transformation expression Protein Expression transformation->expression purification Protein Purification (optional) expression->purification assay In vitro or in vivo Assay with Substrate purification->assay analysis Product Analysis by HPLC-MS/MS assay->analysis confirmation Functional Confirmation analysis->confirmation

Workflow for Heterologous Expression and Enzyme Characterization.

Methodology:

  • Gene Identification: Candidate genes encoding biosynthetic enzymes (e.g., CYPs, UGTs) are identified from transcriptome data of Veratrum species.[9]

  • Cloning and Expression: The candidate gene is cloned into an appropriate expression vector, which is then introduced into the host cells.

  • Protein Production: The host cells are cultured under conditions that induce the expression of the recombinant protein.

  • Functional Assay: The recombinant enzyme is incubated with its putative substrate (e.g., cholesterol for the initial P450s, or jervine for a putative UGT).

  • Product Detection: The reaction mixture is analyzed by HPLC-MS/MS to detect the formation of the expected product. Successful product formation confirms the function of the enzyme.[4]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is still not fully understood. While the initial steps shared with other Veratrum alkaloids have been elucidated, the enzymes responsible for the later stages of jervine formation and its subsequent glycosylation remain to be identified. Future research should focus on the functional characterization of candidate cytochrome P450 and UDP-glycosyltransferase genes from Veratrum species. A combination of transcriptomics, metabolomics, and heterologous expression studies will be crucial to unraveling the complete biosynthetic pathway of this compound. A thorough understanding of this pathway will not only provide valuable insights into plant specialized metabolism but also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

Pseudojervine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal glycoalkaloid found in plants of the Veratrum genus, has garnered interest within the scientific community for its potential biological activities. Like other Veratrum alkaloids, such as jervine and cyclopamine, this compound is known to interact with critical cellular signaling pathways. Understanding its physicochemical properties, particularly its solubility and stability, is paramount for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its closely related analogs, outlines detailed experimental protocols for characterization, and visualizes its known signaling pathways.

Data Presentation

Solubility Data

Table 1: Quantitative Solubility of Related Veratrum Alkaloids

CompoundSolventTemperature (°C)Solubility
JervineDimethyl Sulfoxide (DMSO)25>10 mg/mL[1]
JervineEthanol254-6 mg/mL[1]
JervineMethanol25>2 mg/mL[1]
JervineWater25Insoluble[1]
CyclopamineEthanolNot Specified~10 mg/mL[2]
CyclopamineDimethylformamide (DMF)Not Specified~2 mg/mL[2]
CyclopamineEthanol:PBS (pH 7.2) (1:3)Not Specified~0.25 mg/mL[2]

Qualitative Solubility of this compound:

General literature suggests that this compound is soluble in methanol.

Stability Data

Specific kinetic data on the degradation of this compound under various conditions (pH, temperature, light) is currently limited. However, general stability profiles can be inferred from the behavior of other pharmaceutical compounds and alkaloids. Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound-containing formulations.

Table 2: General Stability Considerations for this compound

ConditionGeneral Effect on AlkaloidsRecommended Testing
pH Degradation can be pH-dependent, with hydrolysis of ester or glycosidic bonds often catalyzed by acidic or basic conditions. The ionization state of the molecule, which affects solubility and reactivity, is also pH-dependent.[3]Conduct studies across a range of pH values (e.g., pH 2, 7, 9) at controlled temperatures to determine the pH-rate profile.
Temperature Degradation rates generally increase with temperature, following the Arrhenius equation. This can involve hydrolysis, oxidation, and other reactions.Perform accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict degradation at lower temperatures and determine activation energy.
Light (Photostability) Exposure to UV or visible light can lead to photodegradation, often through oxidative pathways.Conduct photostability studies under standardized light conditions (e.g., ICH Q1B guidelines) to assess the impact of light exposure.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, water, buffered solutions) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Reporting: Express the solubility in units of mg/mL or g/L at the specified temperature.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in relevant media (e.g., water, buffers of different pH, organic solvents).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 80°C).

    • Photodegradation: Expose the sample (solid or in solution) to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points during the degradation studies.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as UPLC-MS/MS, to separate and quantify this compound and its degradation products.

  • Kinetic Analysis: Determine the degradation kinetics (e.g., first-order, pseudo-first-order) and calculate the degradation rate constants.

Analytical Method: UPLC-MS/MS for Quantification

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the quantification of this compound in solubility and stability samples.

Method Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Mandatory Visualization

Signaling Pathways

This compound, like other Veratrum alkaloids, is known to be an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is implicated in the proliferation of certain cancers when aberrantly activated. The primary molecular target of these alkaloids is the Smoothened (SMO) receptor.

Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Cleavage GLI_rep GLI Repressor (GLI-R) GLI->GLI_rep Cleavage to GLI_act GLI Activator (GLI-A) GLI->GLI_act Processing to Target_Genes Hedgehog Target Genes (e.g., PTCH1, GLI1) GLI_rep->Target_Genes Represses GLI_act->Target_Genes Activates This compound This compound This compound->SMO Inhibits Antifungal_Mechanism cluster_cell_wall_synthesis Fungal Cell Wall Synthesis This compound This compound/ Jervine Kre6_Skn1 Kre6 / Skn1 (Glucan Synthases) This compound->Kre6_Skn1 Inhibits beta_1_6_glucan β-1,6-Glucan Biosynthesis Kre6_Skn1->beta_1_6_glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity beta_1_6_glucan->Cell_Wall Contributes to Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment Sol_Start Start: this compound & Solvents Shake_Flask Shake-Flask Method (24-72h, constant T) Sol_Start->Shake_Flask Centrifuge_Filter Centrifugation & Filtration Shake_Flask->Centrifuge_Filter Quant_Sol Quantification by UPLC-MS/MS Centrifuge_Filter->Quant_Sol Sol_Data Solubility Data (mg/mL) Quant_Sol->Sol_Data Stab_Start Start: this compound Solution Forced_Deg Forced Degradation (pH, Temp, Light) Stab_Start->Forced_Deg Sampling Time-Point Sampling Forced_Deg->Sampling Quant_Stab Quantification of Parent & Degradants by UPLC-MS/MS Sampling->Quant_Stab Stab_Data Stability Profile & Degradation Kinetics Quant_Stab->Stab_Data

References

Spectroscopic and Mechanistic Insights into Pseudojervine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal alkaloid glycoside, is a member of the C-nor-D-homosteroidal family of compounds found in plants of the Veratrum genus. Structurally, it is the 3-O-β-D-glucopyranosyl derivative of the aglycone jervine. These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, including their role as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of this pathway has been implicated in the pathogenesis of several cancers. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols and a visualization of its likely biological target pathway.

Spectroscopic Data of this compound

The structural elucidation of complex natural products like this compound relies heavily on a combination of spectroscopic techniques. The following sections detail the key NMR, MS, and IR data that define the molecular architecture of this intricate steroidal alkaloid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton of this compound. The NMR spectral data for this compound were first fully assigned by Atta-ur-Rahman, et al.[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

Proton No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-11.85m
1.40m
H-21.90m
1.55m
H-33.95m
H-42.50m
2.30m
H-55.35d5.5
H-71.95m
1.65m
H-81.70m
H-92.05m
H-101.05s
H-124.20d7.5
H-132.60m
H-142.15m
1.80m
H-151.75m
1.50m
H-162.10m
H-174.35t8.0
H-181.25d7.0
H-202.85m
H-211.15d6.5
H-223.20m
2.95m
H-233.85m
3.55m
H-241.60m
1.45m
H-252.25m
H-260.95d6.0
H-270.85d6.0
Glc-1'5.05d7.5
Glc-2'4.30m
Glc-3'4.25m
Glc-4'4.15m
Glc-5'3.90m
Glc-6'4.50m
4.40m

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
137.51819.2
231.81919.5
377.82032.5
440.12115.8
5141.22267.1
6121.52352.8
731.92428.9
831.62530.5
950.32620.8
1037.92720.9
11210.5Glc-1'102.5
1279.5Glc-2'75.5
1341.2Glc-3'78.8
1443.5Glc-4'71.9
1532.1Glc-5'78.2
1626.5Glc-6'63.0
1792.1
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. The molecular formula of this compound is C₃₃H₄₉NO₈, with a molecular weight of 587.7 g/mol .[2]

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₃₃H₄₉NO₈PubChem[2]
Molecular Weight587.7 g/mol PubChem[2]
Exact Mass587.34581752 DaPubChem[2]
Ionization ModeElectrospray Ionization (ESI)Inferred from related compounds
Major FragmentsFragmentation would likely involve the loss of the glucose moiety (-162 Da) and subsequent fragmentation of the jervine aglycone.Inferred from related compounds
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available IR spectrum for this compound is not readily found, the spectrum of its aglycone, Jervine, provides a strong reference. The IR spectrum of Jervine (Sadtler Research Laboratories IR Grating Collection: 21767) shows characteristic absorptions for its key functional groups.[3] The spectrum of this compound is expected to exhibit these bands, with the addition of strong absorptions characteristic of a polyhydroxy glycosidic moiety.

Table 4: Characteristic IR Absorption Bands for Jervine (and expected for this compound)

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (alcohol/glycoside)~3400 (broad)Present in both Jervine and the glucose moiety of this compound.
N-H stretch (secondary amine)~3300Characteristic of the piperidine ring.
C-H stretch (alkane)~2850-2960From the steroidal backbone and glucose unit.
C=O stretch (ketone)~1700α,β-unsaturated ketone in the steroid core.
C=C stretch (alkene)~1650Conjugated double bond in the steroid core.
C-O stretch (alcohol/ether)~1000-1200Multiple strong bands from the steroid, ether linkage, and glucose unit.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols typical for the analysis of steroidal alkaloids like this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, commonly pyridine-d₅ (C₅D₅N) or chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., 'zgpg') is typically employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger spectral width (~220 ppm) is required.

  • 2D NMR: A suite of 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Full Scan MS: The instrument is scanned over a mass range (e.g., m/z 100-1000) to determine the accurate mass of the parent ion ([M+H]⁺ or [M+Na]⁺).

    • Tandem MS (MS/MS): The parent ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments provides valuable structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Biological Activity and Signaling Pathway

This compound, like its aglycone jervine, is believed to exert its biological effects primarily through the inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial for embryonic development and is also implicated in tumorigenesis. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Jervine has been shown to directly bind to and inhibit SMO, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. Given the structural similarity, this compound is expected to act through a similar mechanism.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by this compound PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli_complex SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli_complex->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociation of SUFU-Gli Complex SMO_inhibited SMO (inactive) Gli_A Gli-A (Activator) Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) Gli_A->Target_Genes_on Activates This compound This compound This compound->SMO_inhibited Inhibits Target_Genes_inhibited Target Gene Transcription OFF SMO_inhibited->Target_Genes_inhibited Blocks Signal Transduction

Caption: Hedgehog signaling pathway and its inhibition by this compound.

Conclusion

This technical guide has provided a consolidated overview of the spectroscopic data for this compound, a steroidal alkaloid with significant therapeutic potential. The detailed NMR, MS, and IR data, coupled with standardized experimental protocols, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the Hedgehog signaling pathway highlights the likely mechanism of action for this compound, underscoring its potential as a lead compound for the development of novel anticancer agents. Further investigation into the structure-activity relationships of this compound and its analogues will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

In Vitro Cytotoxicity of Pseudojervine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a naturally occurring steroidal alkaloid, has garnered significant interest in oncological research for its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound and its closely related analog, Jervine. It details the quantitative cytotoxic effects, comprehensive experimental protocols for assessing its activity, and elucidates the underlying molecular mechanisms, with a primary focus on the inhibition of the Hedgehog signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Quantitative Cytotoxic Data

The cytotoxic effects of Jervine, a well-characterized Hedgehog pathway inhibitor and a close structural analog of this compound, have been evaluated across multiple cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Cell LineCancer TypeTreatmentIncubation TimeObserved Effect
5-8F, C666-1Nasopharyngeal CarcinomaJervine (0, 10, 20, 40 µM)48 hoursDose-dependent reduction in cell proliferation and induction of G2/M phase cell cycle arrest.[1][2]
MUTZ-1Myelodysplastic SyndromeJervine (various concentrations)24 hoursConcentration-dependent inhibition of cell proliferation and induction of G1 phase cell cycle arrest.[3]

Note: Specific IC50 values for this compound are not widely reported in the currently available literature. The data presented for Jervine serves as a strong proxy due to their structural and functional similarities as Hedgehog pathway inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the cytotoxicity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Cell cycle distribution is analyzed by staining DNA with a fluorescent dye like PI.

Protocol for Apoptosis Analysis:

  • Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A to stain the cellular DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., SMO, GLI1, BCL2, CyclinD1, Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The band intensity corresponds to the protein expression level.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of this compound's cytotoxicity is the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers. This inhibition triggers a cascade of downstream events leading to cell cycle arrest and apoptosis.

Hedgehog Signaling Pathway Inhibition

This compound acts as an antagonist of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[3] In the canonical "off" state of the pathway, the receptor Patched (PTCH1) inhibits SMO. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. This compound's binding to SMO prevents its activation, thereby blocking the entire downstream signaling cascade.[1] This leads to a decrease in the expression of Hh target genes such as GLI1, BCL2, and CyclinD1.[3]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Complex SUFU->GLI Inhibits GLI_act Active GLI GLI->GLI_act Activation GLI_nuc Active GLI GLI_act->GLI_nuc Translocation TargetGenes Target Genes (GLI1, BCL2, CyclinD1) GLI_nuc->TargetGenes Transcription This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Induction of Apoptosis

The inhibition of the Hh pathway by this compound leads to the induction of apoptosis, or programmed cell death. This is mediated through the downregulation of anti-apoptotic proteins like BCL2 and the activation of the caspase cascade.[3] Studies have shown that treatment with Jervine leads to increased activation of Caspase-3, a key executioner caspase in the apoptotic pathway.[1] Furthermore, Jervine treatment has been associated with the release of Cytochrome-c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[1] In some cancer cell types, this apoptosis is autophagy-dependent and involves the modulation of the AKT/mTOR and AMPK signaling pathways.[1]

Apoptosis_Signaling_Pathway This compound This compound Hedgehog Hedgehog Pathway This compound->Hedgehog Inhibits AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR Blocks AMPK AMPK Pathway This compound->AMPK Increases BCL2 BCL2 (Anti-apoptotic) Hedgehog->BCL2 Regulates Mitochondria Mitochondria BCL2->Mitochondria Inhibits Cytochrome c release CytoC Cytochrome c Mitochondria->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Autophagy Autophagy AKT_mTOR->Autophagy Inhibits AMPK->Autophagy Promotes Autophagy->Apoptosis Contributes to

Caption: this compound-induced apoptosis signaling pathways.

Cell Cycle Arrest

This compound induces cell cycle arrest, thereby halting the proliferation of cancer cells. The specific phase of arrest appears to be cell-type dependent. In nasopharyngeal carcinoma cells, Jervine induces G2/M phase arrest, which is associated with decreased expression of Cdc2 and Cdc25C.[2] In myelodysplastic syndrome cells, Jervine causes G1 phase arrest, linked to the downregulation of CyclinD1.[3]

Experimental_Workflow cluster_assays Cytotoxicity and Mechanism Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Culture treatment This compound Treatment (Dose and Time Course) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist protein_level Protein Level Changes western->protein_level conclusion Elucidation of Cytotoxic Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_level->conclusion

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a range of cancer cell lines, primarily through the inhibition of the Hedgehog signaling pathway. This leads to subsequent cell cycle arrest and the induction of apoptosis. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound as an anticancer agent. Future studies should focus on elucidating the precise IC50 values of this compound in a broader panel of cancer cell lines and further exploring its effects on other signaling pathways to fully understand its therapeutic potential and optimize its clinical application.

References

Preliminary Pharmacological Profile of Pseudojervine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the preliminary pharmacological profile of jerveratrum-type steroidal alkaloids, with a focus on Pseudojervine. However, a significant portion of the available quantitative data and detailed experimental protocols pertains to the closely related compound, jervine. Due to their structural similarities, this compound is anticipated to exhibit a comparable pharmacological profile, but this should be confirmed by direct experimental evidence.

Introduction

This compound is a naturally occurring jerveratrum-type steroidal alkaloid found in plants of the Veratrum genus.[1] Like other members of this class, including jervine and cyclopamine, this compound has garnered interest for its potential therapeutic applications, primarily as an antifungal and anticancer agent. Its biological activities are attributed to its interaction with specific cellular pathways, leading to the disruption of essential processes in pathogenic fungi and cancer cells.

Pharmacological Activities

The primary pharmacological activities of this compound and related compounds are their antifungal and anticancer effects. These activities stem from the inhibition of distinct signaling pathways crucial for the survival and proliferation of the target organisms and cells.

Antifungal Activity

This compound and its analogs exhibit potent antifungal activity against a range of fungal species. This activity is primarily due to the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall.

Fungal SpeciesIC50 (µg/mL)Reference Compound
Saccharomyces cerevisiae9.7-
S. cerevisiae (TS mutants in β-1,6-glucan biosynthesis)0.1 - 1.0-
Candida parapsilosis-More effective than echinobase (EB)
Candida krusei-More effective than fluconazole (FLC)

TS: Temperature-sensitive

A study has shown a significant correlation between the chemical-genetic profiles of jervine and pseudojervines NP329 and NP293, suggesting a similar mode of action.[2]

Anticancer Activity

The anticancer properties of jerveratrum-type alkaloids are linked to their ability to inhibit the Hedgehog (Hh) signaling pathway.[3] This pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers.

Mechanism of Action

Inhibition of Fungal β-1,6-Glucan Biosynthesis

The primary antifungal mechanism of jervine, and presumably this compound, is the inhibition of β-1,6-glucan biosynthesis. This is achieved by targeting two key enzymes in the pathway: Kre6 and its paralog Skn1.[2][4] Inhibition of these enzymes disrupts the integrity of the fungal cell wall, leading to growth inhibition and cell death.

Beta_Glucan_Biosynthesis_Inhibition cluster_membrane Plasma Membrane Kre6 Kre6 Beta_1_6_Glucan β-1,6-Glucan Kre6->Beta_1_6_Glucan synthesis Skn1 Skn1 Skn1->Beta_1_6_Glucan synthesis This compound This compound This compound->Kre6 inhibits This compound->Skn1 inhibits UDP_Glucose UDP-Glucose UDP_Glucose->Kre6 substrate UDP_Glucose->Skn1 substrate Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan->Cell_Wall maintains

Caption: Inhibition of β-1,6-Glucan Biosynthesis by this compound.

Inhibition of the Hedgehog Signaling Pathway

In cancer cells with aberrant Hedgehog signaling, this compound is expected to act as an antagonist of the Smoothened (SMO) receptor. By binding to SMO, it prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.

Hedgehog_Signaling_Inhibition cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates Hh_Ligand Hedgehog Ligand (e.g., SHH) Hh_Ligand->PTCH1 binds & inhibits This compound This compound This compound->SMO inhibits SUFU SUFU GLI->SUFU dissociates from Nucleus Nucleus GLI->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes activates Cell_Proliferation Cancer Cell Proliferation Target_Genes->Cell_Proliferation promotes Antifungal_MIC_Workflow start Start prep_fungal Prepare Fungal Inoculum (e.g., Candida sp.) start->prep_fungal prep_drug Prepare Serial Dilutions of this compound start->prep_drug inoculate Inoculate Microtiter Plate with Fungal Suspension and Drug Dilutions prep_fungal->inoculate prep_drug->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_results Read Results Visually or using a Spectrophotometer incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end Hedgehog_Assay_Workflow start Start seed_cells Seed NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter start->seed_cells add_compounds Add this compound at various concentrations seed_cells->add_compounds stimulate_pathway Stimulate Hedgehog pathway (e.g., with Shh ligand) add_compounds->stimulate_pathway incubate Incubate for 24-48 hours stimulate_pathway->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence calculate_inhibition Calculate % inhibition and IC50 value measure_luminescence->calculate_inhibition end End calculate_inhibition->end Glucan_Synthase_Assay_Workflow start Start prep_extract Prepare membrane fractions from Saccharomyces cerevisiae start->prep_extract setup_reaction Set up reaction mixture containing: - Membrane extract - UDP-[14C]glucose (substrate) - GTP - this compound (at various concentrations) prep_extract->setup_reaction incubate Incubate at 30°C setup_reaction->incubate precipitate Precipitate the synthesized radiolabeled β-1,6-glucan incubate->precipitate quantify Quantify the incorporated radioactivity (scintillation counting) precipitate->quantify calculate_inhibition Calculate % inhibition of β-1,6-glucan synthesis quantify->calculate_inhibition end End calculate_inhibition->end

References

Unveiling Pseudojervine: A Technical Chronicle of Its Discovery and Scientific Journey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a complex steroidal alkaloid isolated from plants of the Veratrum genus, has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation and characterization, explores its known biological activities and associated signaling pathways, and presents key experimental methodologies. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader exploration of Veratrum alkaloids, which commenced in the early 20th century. While the exact date of its first isolation is not definitively documented in readily available literature, extensive work on the alkaloids of Veratrum viride (American hellebore) was carried out by Lyman C. Craig and Walter A. Jacobs at the Rockefeller Institute for Medical Research. Their comprehensive series of papers, "The Veratrine Alkaloids," published over several years, laid the groundwork for understanding the complex chemistry of these compounds. It is within this body of work that the characterization of many Veratrum alkaloids, including this compound, was first described.

Early investigations into the constituents of Veratrum species were driven by their known physiological effects. For centuries, preparations of these plants were used in traditional medicine, often for their emetic and hypotensive properties. This historical use spurred scientific curiosity to isolate and identify the bioactive principles.

This compound is a glycosidic alkaloid, meaning it is composed of a steroidal alkaloid aglycone (jervine) linked to a sugar moiety. Its discovery followed the isolation and study of its parent aglycone, jervine. The initial structural elucidation of these complex molecules was a formidable challenge for chemists of the era, relying on classical methods of chemical degradation, functional group analysis, and derivatization.

Table 1: Key Milestones in the History of this compound and Related Veratrum Alkaloids

Approximate EraMilestoneKey Researchers/InstitutionsSignificance
Early 20th CenturyInitiation of systematic studies on Veratrum alkaloids.W. Poethke, and others.Laid the foundation for the isolation of numerous alkaloids.
Mid-20th CenturyExtensive isolation and characterization of alkaloids from Veratrum viride.Lyman C. Craig and Walter A. Jacobs (Rockefeller Institute)Detailed chemical structures of many Veratrum alkaloids, including the likely initial characterization of this compound, were established.
Late 20th CenturyApplication of modern spectroscopic techniques (NMR, Mass Spectrometry).Various research groups.Enabled precise structural confirmation and stereochemical assignments.
21st CenturyInvestigation of diverse pharmacological activities and signaling pathways.Numerous international research groups.Uncovered potential therapeutic applications in areas such as antifungal and anticancer research.

Chemical Structure and Properties

This compound is a C-nor-D-homo steroidal alkaloid glycoside. The aglycone, jervine, possesses a modified steroid skeleton.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₃H₄₉NO₈
Molecular Weight587.75 g/mol
AppearanceCrystalline solid
SolubilitySoluble in various organic solvents

Biological Activities and Signaling Pathways

This compound and its aglycone, jervine, exhibit a range of biological activities, with the most notable being their antifungal and cardiovascular effects.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of this compound and related jerveratrum-type alkaloids. This activity is primarily attributed to the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall.[1]

The precise molecular targets of this compound within the β-1,6-glucan synthesis pathway are still under investigation. However, it is understood to disrupt the integrity of the fungal cell wall, leading to cell lysis and death.

G Proposed Mechanism of Antifungal Action of this compound This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters GlucanSynthase β-1,6-Glucan Synthase Complex This compound->GlucanSynthase Inhibits GlucanBiosynthesis β-1,6-Glucan Biosynthesis CellWall Cell Wall GlucanSynthase->CellWall Builds CellLysis Cell Wall Instability & Lysis GlucanSynthase->CellLysis Leads to

Caption: Proposed mechanism of this compound's antifungal activity.

Cardiovascular Effects

Early pharmacological studies of Veratrum alkaloids, including this compound, focused on their cardiovascular effects. This compound has been shown to possess an anti-accelerator cardiac action, contributing to a slowing of the heart rate.[2] This effect is a hallmark of many Veratrum alkaloids and is attributed to their interaction with ion channels in cardiac muscle.

Hedgehog Signaling Pathway Inhibition

The aglycone of this compound, jervine, is a known inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in the development of various cancers. Jervine exerts its effect by binding to and inhibiting the Smoothened (Smo) receptor, a key component of the Hh pathway. While direct studies on this compound's interaction with the Hh pathway are less common, its structural relationship to jervine suggests it may have similar or prodrug-like activity.

G Inhibition of the Hedgehog Signaling Pathway by Jervine (Aglycone of this compound) cluster_0 In the absence of Hh Ligand cluster_1 In the presence of Hh Ligand Jervine Jervine SMO Smoothened (SMO) Receptor Jervine->SMO Inhibits Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds PTCH1->SMO Inhibits PTCH1->SMO Inhibition is relieved SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Releases Gene_Expression Target Gene Expression (Cell Proliferation, Survival) GLI->Gene_Expression Activates

Caption: Jervine's role in the Hedgehog signaling pathway.

Experimental Protocols

The following sections provide an overview of the classical and modern experimental methodologies for the isolation and characterization of this compound.

Historical Method of Isolation and Characterization

The original methods for isolating this compound, as would have been employed by early 20th-century chemists, were laborious and relied on the principles of solvent extraction and fractional crystallization.

Workflow: Classical Isolation of this compound

G Classical Experimental Workflow for this compound Isolation Plant_Material Dried and Ground Veratrum viride Rhizomes Solvent_Extraction Maceration or Soxhlet Extraction (e.g., with ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Partitioning (e.g., with dilute acid and organic solvent) Crude_Extract->Acid_Base_Extraction Purified_Alkaloid_Mixture Purified Alkaloid Mixture Acid_Base_Extraction->Purified_Alkaloid_Mixture Fractional_Crystallization Fractional Crystallization (from various solvents) Purified_Alkaloid_Mixture->Fractional_Crystallization Pseudojervine_Crystals Crystalline this compound Fractional_Crystallization->Pseudojervine_Crystals Characterization Characterization: - Melting Point Determination - Elemental Analysis - Chemical Degradation - Derivative Formation Pseudojervine_Crystals->Characterization

Caption: A generalized classical workflow for isolating this compound.

Detailed Protocol (Reconstructed based on historical practices):

  • Extraction: Dried and finely powdered rhizomes of Veratrum viride were subjected to exhaustive extraction with a suitable solvent, typically ethanol or methanol, using a Soxhlet apparatus.

  • Concentration: The solvent was removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract was dissolved in a dilute acidic solution (e.g., tartaric acid) to protonate the basic alkaloids, rendering them water-soluble. The acidic solution was then washed with a non-polar organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Liberation of Free Bases: The acidic aqueous layer was made alkaline with a base (e.g., sodium carbonate) to deprotonate the alkaloids, causing them to precipitate. The precipitated alkaloids were then extracted into an immiscible organic solvent (e.g., chloroform or ether).

  • Fractional Crystallization: The organic extract containing the mixture of free alkaloids was concentrated, and this compound was separated from other alkaloids through a meticulous process of fractional crystallization from a series of different solvents.

  • Characterization: The purity of the isolated this compound was assessed by its sharp melting point. Its elemental composition was determined by combustion analysis to establish the empirical formula. The molecular structure was gradually pieced together through a series of chemical degradation reactions, such as hydrolysis to separate the sugar and aglycone, followed by further degradation of the jervine core.

Modern Methods of Isolation and Characterization

Contemporary approaches to the isolation and characterization of this compound are significantly more efficient and provide a much greater level of structural detail.

Workflow: Modern Isolation and Characterization of this compound

G Modern Experimental Workflow for this compound Isolation and Characterization Plant_Material Dried and Ground Veratrum Species Extraction Solvent Extraction (e.g., ethanol/methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Spectroscopic_Analysis Spectroscopic Analysis Pure_this compound->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Spectroscopic_Analysis->NMR MS Mass Spectrometry (e.g., ESI-MS, HRMS) Spectroscopic_Analysis->MS Structure_Elucidation Complete Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: A modern workflow for the isolation and characterization of this compound.

Detailed Protocol (Generalized):

  • Extraction: Similar to the classical method, plant material is extracted with a polar solvent.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the complex mixture of alkaloids. This may involve:

    • Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of organic solvents as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

  • Structure Elucidation: The structure of the isolated compound is unequivocally determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the exact molecular weight and molecular formula (High-Resolution Mass Spectrometry - HRMS) and to study fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of all hydrogen and carbon atoms in the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and determine the complete three-dimensional structure.

Conclusion and Future Directions

From its initial discovery through classical chemical methods to its current investigation using advanced analytical and biological techniques, this compound has remained a molecule of significant scientific interest. Its diverse biological activities, particularly its antifungal and potential anticancer properties (via its aglycone's effect on the Hedgehog pathway), suggest that this compound and its derivatives may hold promise for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance therapeutic efficacy and reduce toxicity, and exploring its potential in synergistic combination therapies. The rich history of Veratrum alkaloid research serves as a testament to the enduring value of natural products in drug discovery.

References

An In-depth Technical Guide to Pseudojervine Derivatives and Analogs as Modulators of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a naturally occurring steroidal alkaloid from the Veratrum genus, and its derivatives have emerged as a compelling class of compounds in oncological research. Their potent inhibitory activity against the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation, positions them as promising candidates for the development of novel anti-cancer therapeutics. Dysregulation of the Hh pathway is implicated in the pathogenesis of various malignancies, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies employed in their synthesis and biological evaluation.

Introduction to this compound and the Hedgehog Signaling Pathway

Jervine and its related C-nor-D-homosteroidal alkaloids, including this compound, are found in plants of the Veratrum species. These compounds have garnered significant attention for their diverse biological activities, most notably their potent inhibition of the Hedgehog signaling pathway. The Hh pathway is a crucial signaling cascade that plays a fundamental role in embryonic development, tissue patterning, and adult tissue homeostasis. Inappropriate activation of this pathway has been linked to the development and progression of numerous cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic, lung, and prostate cancers.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound and its analogs exert their inhibitory effect on the Hedgehog pathway by directly binding to and antagonizing the activity of SMO. This action prevents the downstream activation of GLI transcription factors, thereby blocking the pro-proliferative and pro-survival signals of the pathway.

Quantitative Biological Activity of this compound Derivatives and Analogs

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.

The following table summarizes the cytotoxic activity of jervine, cyclopamine, and other related Veratrum alkaloids against several human tumor cell lines. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

CompoundA549 (Lung Carcinoma) IC50 (µM)PANC-1 (Pancreatic Cancer) IC50 (µM)SW1990 (Pancreatic Cancer) IC50 (µM)NCI-H249 (Small Cell Lung Cancer) IC50 (µM)Reference
Jervine >100>100>100>100[1]
Cyclopamine 15.218.520.112.8[1]
Veratramine 10.512.314.79.8[1]
Germine 85.392.135.441.2[1]
Veramitaline >100>100>100>100[1]
Veratrosine >100>100>100>100[1]

Note: The data presented is compiled from the cited literature and is intended for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies of jervine analogs have revealed several key structural features that are critical for their inhibitory activity against the Hedgehog pathway. A quantitative structure-activity relationship (QSAR) study on a series of 93 cyclopamine derivatives has provided valuable insights into the structural modifications that can enhance potency.[2][3]

Key SAR findings include:

  • Modifications at the C-3 Position: Alterations to the hydroxyl group at the C-3 position can significantly impact activity. For instance, oxidation to a ketone or conversion to an amine can modulate the inhibitory potential.

  • The Furan Ring: The integrity of the furan ring (E-ring) is crucial for the teratogenic activity of these compounds and is also believed to play a role in their Hedgehog pathway inhibitory effects.

  • Demethylation, Methylation, and Hydroxylation: In silico analyses suggest that demethylation, methylation, and hydroxylation at specific positions on the steroidal scaffold can influence the activity of these inhibitors.[2][3] Demethylation, in particular, has been identified as a promising strategy for enhancing inhibitory potency.[2][3]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the chemical modification of the naturally occurring jervine scaffold. Common synthetic strategies include acylation, alkylation, and oxidation of the hydroxyl groups, as well as modifications to the nitrogen atom in the piperidine ring.

General Protocol for N-Substitution of Imidazole Derivatives (as an illustrative example of a common synthetic step):

  • Esterification: React imidazole with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) in a suitable solvent (e.g., dry acetone) to form the imidazole ester.[4]

  • Amine Coupling: Heat the imidazole ester with the desired amine until the starting materials are consumed (monitored by TLC).[4]

  • Work-up and Purification: Extract the reaction mixture with an organic solvent (e.g., chloroform). Dry the organic layer over sodium sulfate, evaporate the solvent, and recrystallize the solid product from a suitable solvent system (e.g., chloroform/hexane) to obtain the purified N-substituted imidazole derivative.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Hedgehog Signaling Pathway Activity Assay

To specifically assess the inhibitory effect of this compound derivatives on the Hedgehog signaling pathway, a reporter gene assay is commonly employed. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter.

Protocol:

  • Cell Culture: Culture a Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2 cells) in appropriate growth medium.

  • Compound Treatment: Treat the cells with the test compounds in the presence of a Hedgehog pathway agonist (e.g., a Smoothened agonist or recombinant Shh ligand).

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of Hedgehog pathway activity for each compound concentration.

Visualizations

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound and its analogs.

Hedgehog_Signaling_Pathway cluster_inactive Pathway OFF cluster_active Pathway ON Shh Shh Ligand PTCH1 PTCH1 SMO SMO SUFU SUFU GLI GLI Nucleus Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes This compound This compound Derivatives This compound->SMO Inhibits PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Inhibits Shh_on Shh Ligand PTCH1_on PTCH1 Shh_on->PTCH1_on Binds SMO_on SMO GLI_on GLI (Active) SMO_on->GLI_on Activates GLI_on->Nucleus

Caption: Canonical Hedgehog signaling pathway and inhibition by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for screening this compound derivatives for their cytotoxic activity.

Cytotoxicity_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well Plates Start->CellSeeding CompoundAddition Add this compound Derivatives (Serial Dilutions) CellSeeding->CompoundAddition Incubation Incubate for 48-72 hours CompoundAddition->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay DataAnalysis Measure Absorbance & Analyze Data MTTAssay->DataAnalysis IC50 Determine IC50 Values DataAnalysis->IC50 End End IC50->End

Caption: General workflow for in vitro cytotoxicity screening of this compound derivatives.

Conclusion

This compound derivatives and analogs represent a promising class of Hedgehog pathway inhibitors with significant potential for the development of novel anticancer therapies. Their ability to selectively target the SMO protein offers a clear mechanism of action for disrupting the pro-proliferative signaling in various cancers. Further research focusing on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties is warranted. The experimental protocols and structure-activity relationship data presented in this guide provide a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of natural product derivatives.

References

Pseudojervine and its role in plant defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pseudojervine and its Role in Plant Defense

Introduction

This compound is a steroidal glycoalkaloid found in plants of the Veratrum genus, commonly known as false hellebores. These plants have a long history in traditional medicine and have been recognized for their toxicity to animals and insects.[1][2] Modern research has identified this compound and its aglycone, jervine, as key components of Veratrum's chemical defense arsenal against herbivores and pathogens.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in plant defense, its biosynthesis, the signaling pathways that regulate its production, and detailed experimental protocols for its study. This document is intended for researchers in plant science, chemical ecology, and drug development.

Role of this compound in Plant Defense

This compound, along with other related alkaloids in Veratrum species, contributes to a multi-faceted defense strategy. Its primary roles are as an antifungal and an insecticidal agent.

Antifungal Activity

This compound and its aglycone, jervine, exhibit broad-spectrum antifungal activity.[3][4][5] They are effective against both human-pathogenic fungi, such as Candida species, and phytopathogenic fungi, including Botrytis cinerea and Puccinia recondita.[3][4] The antifungal mechanism is potent and targets a fundamental component of the fungal cell wall, as will be detailed in Section 6.1. The close structural similarity between this compound (the glycoside) and jervine (the aglycone) suggests a similar mechanism of action, with studies on jervine providing the current basis for understanding this activity.[3][5]

Insecticidal and Anti-herbivore Activity

Quantitative Data on this compound and Related Alkaloids

The following tables summarize the available quantitative data for this compound and the closely related jervine. This data is crucial for understanding the ecological relevance and potential applications of these compounds.

Table 1: Antifungal Activity of Jervine

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida parapsilosis48[8]
Candida krusei48[8]
Saccharomyces cerevisiae (Wild Type)9.7 (IC50)Not Reported[8]
Botrytis cinerea>50 (80% germination inhibition)Not Reported[3]
Puccinia recondita>50 (60% germination inhibition)Not Reported[3]

Note: MIC values represent the minimum inhibitory concentration required to inhibit 50% and 90% of the tested isolates, respectively. IC50 is the half-maximal inhibitory concentration.

Table 2: Concentration of Jervine in Veratrum Species

Plant SpeciesTissueJervine ConcentrationReference
Veratrum nigrumWhole Plant (Control)~50 ng/g[9]
Veratrum nigrumWhole Plant (Methyl Jasmonate treated)~250 ng/g[9]
Veratrum nigrumWhole Plant (Cholesterol fed)~250 ng/g[9]
Veratrum spp. (General)Not Specified0.1% of dry weight[8]

Note: this compound is the glycoside of jervine, and their concentrations are often correlated in the plant.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with cholesterol. While not all enzymatic steps have been fully elucidated, a proposed pathway has been pieced together through studies on related Veratrum alkaloids.[8][9][10] The pathway involves a series of hydroxylations, oxidations, and transaminations to form the steroidal alkaloid core, followed by glycosylation to yield this compound.

The initial steps involve the conversion of cholesterol to verazine, a key intermediate.[10][11] This part of the pathway has been more extensively studied.[10][11] From verazine, a series of oxidative modifications and ring rearrangements are thought to lead to the jervine skeleton.[8] Finally, a glycosyltransferase attaches a glucose moiety to the jervine core to produce this compound.

This compound Biosynthesis Pathway cholesterol Cholesterol hydroxycholesterol 22-hydroxycholesterol cholesterol->hydroxycholesterol CYP450s hydroxycholesterol_al 22-hydroxycholesterol-26-al hydroxycholesterol->hydroxycholesterol_al CYP450s verazine Verazine hydroxycholesterol_al->verazine GABAT solanidine_intermediate Solanidine-like Intermediate verazine->solanidine_intermediate Multiple Steps epirubijervine Epirubijervine solanidine_intermediate->epirubijervine Hydroxylation jervine Jervine epirubijervine->jervine Wagner-Meerwein Rearrangement This compound This compound jervine->this compound Glycosyl- transferase Plant Defense Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection cluster_signaling Phytohormone Signaling cluster_response Defense Response herbivore Herbivore Feeding/ Wounding hamp HAMPs/DAMPs herbivore->hamp ja Jasmonic Acid (JA) Pathway hamp->ja pathogen Pathogen pamp PAMPs pathogen->pamp sa Salicylic Acid (SA) Pathway pamp->sa ja->sa Antagonism gene_expression Defense Gene Expression ja->gene_expression sa->ja sa->gene_expression pseudojervine_biosynthesis This compound Biosynthesis gene_expression->pseudojervine_biosynthesis Antifungal Mechanism jervine Jervine/ This compound kre6_skn1 Kre6/Skn1 Enzymes jervine->kre6_skn1 Inhibits glucan_synthesis β-1,6-Glucan Biosynthesis kre6_skn1->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall cell_death Fungal Cell Death cell_wall->cell_death Compromised Extraction and Quantification Workflow start Dried Veratrum Rhizome Powder extraction Ethanol Reflux Extraction start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid Phase Extraction (C18 Cartridge) concentration->spe quantification HPLC-MS/MS Quantification spe->quantification end This compound Concentration Data quantification->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pseudojervine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine is a steroidal alkaloid found in various plant species of the Veratrum genus, commonly known as false hellebores. This compound, along with its structurally related analogue jervine, has garnered significant interest in the scientific community due to its potential therapeutic properties. Research has indicated that jerveratrum-type alkaloids possess antifungal and anticancer activities. Notably, jervine has been identified as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and oncogenesis, and also exhibits antifungal properties by inhibiting β-1,6-glucan biosynthesis.[1][2][3] Given the structural similarity and correlated biological activity, this compound is a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from Veratrum plant material, based on established methodologies. It also includes a summary of quantitative data from relevant studies and a graphical representation of the experimental workflow and the inferred signaling pathways of this compound.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from a study on the isolation of this compound and related alkaloids from Veratrum oxysepalum using a two-step high-speed counter-current chromatography (HSCCC) method. This data provides a benchmark for expected yields and purity.

ParameterValueReference
Plant Material Rhizomes of Veratrum oxysepalum Turcz.
Initial Crude Extract 200.0 mg
Extraction Method Two-step High-Speed Counter-Current Chromatography (HSCCC)
Yield of this compound 9.4 mg
Purity of this compound 95.2%

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from Veratrum plant material. The protocol is a composite based on established methods for Veratrum alkaloids.

Plant Material Preparation
  • Collection and Identification: Collect the rhizomes of a suitable Veratrum species (e.g., Veratrum oxysepalum, Veratrum californicum). Ensure proper botanical identification.

  • Drying: Clean the plant material to remove soil and other debris. Dry the rhizomes in a well-ventilated area or a drying oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Pulverization: Grind the dried rhizomes into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

This protocol is based on a method for extracting jervine and veratramine from Veratrum species and can be adapted for this compound.[4]

  • Solvent Extraction:

    • Place the pulverized plant material (e.g., 5 kg) into a suitable extraction vessel.

    • Add 75% ethanol at a specified solvent-to-solid ratio (a general starting point is 10:1 v/w).

    • Perform reflux extraction for 2 hours. Repeat the extraction process three times with fresh solvent each time.

  • Concentration:

    • Combine the ethanolic extracts from all three extractions.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator until the ethanol is completely removed, resulting in a concentrated aqueous extract.

Purification of this compound

This section outlines two potential purification strategies: macroporous resin chromatography followed by column chromatography, and a more advanced high-speed counter-current chromatography method.

  • Macroporous Resin Adsorption:

    • Dilute the concentrated aqueous extract with water (e.g., 4 times the volume of the concentrate).

    • Load the diluted extract onto a pre-equilibrated D101 macroporous adsorption resin column.

    • Wash the column sequentially with:

      • Deionized distilled water (e.g., 150 L for 5 kg of starting material) to remove sugars and other polar impurities.

      • A dilute alkaline solution (e.g., 0.1% potassium hydroxide aqueous solution, 100 L) to remove acidic pigments.

      • A low-concentration ethanol solution (e.g., 10-60% ethanol, 100 L) for further decolorization.

  • Elution of Alkaloids:

    • Elute the total alkaloid fraction from the resin using a higher concentration of ethanol (e.g., 70-90% ethanol).

  • Further Purification by Column Chromatography:

    • Concentrate the alkaloid-rich eluate under reduced pressure to remove the ethanol.

    • The resulting crude alkaloid mixture can be further purified by silica gel or alumina column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether:ethyl acetate:methanol:ammonia) to isolate this compound. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Recrystallization:

    • Combine the fractions containing pure this compound and concentrate to dryness.

    • Recrystallize the solid residue from a suitable solvent (e.g., 80% methanol) to obtain high-purity this compound crystals.

    • Dry the crystals under vacuum.

This method has been successfully applied for the separation of this compound from Veratrum oxysepalum.

  • First HSCCC Separation:

    • Solvent System: Prepare a two-phase solvent system of dichloromethane-methanol-water (4:3.5:2, v/v/v).

    • Operation: Dissolve the crude alkaloid extract in the solvent system and inject it into the HSCCC instrument. Perform the separation according to the manufacturer's instructions.

    • Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Second HSCCC Purification (if necessary):

    • If the purity of this compound from the first step is not satisfactory, a second HSCCC step can be performed on the enriched fractions using a different solvent system, for example, n-hexane-ethyl acetate-methanol-water (4:5:4:5, v/v/v/v), to achieve higher purity.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow Plant_Material Plant Material (Veratrum sp. Rhizomes) Drying Drying Plant_Material->Drying Pulverization Pulverization Drying->Pulverization Solvent_Extraction Solvent Extraction (e.g., 75% Ethanol, Reflux) Pulverization->Solvent_Extraction Concentration Concentration (Reduced Pressure) Solvent_Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification HSCCC Two-Step HSCCC Purification->HSCCC Method A Resin_Chromatography Macroporous Resin Chromatography Purification->Resin_Chromatography Method B Pure_this compound High-Purity this compound HSCCC->Pure_this compound Column_Chromatography Silica/Alumina Column Chromatography Resin_Chromatography->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Recrystallization->Pure_this compound

Caption: Experimental workflow for this compound extraction.

Inferred Signaling Pathways of this compound

The precise signaling pathway of this compound has not been fully elucidated. However, based on its structural similarity to jervine and correlated biological activities, it is inferred to act on similar pathways.

Jervine is a known inhibitor of the Hedgehog (Hh) signaling pathway by directly binding to the Smoothened (SMO) receptor.[5][6] This inhibition prevents the downstream activation of Gli transcription factors, which are implicated in cell proliferation and survival in certain cancers.

Hedgehog_Pathway_Inhibition Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits processing to repressor Gli_Repressor Gli Repressor SUFU_Gli->Gli_Repressor Processing (No Hh) Gli_Activator Gli Activator SUFU_Gli->Gli_Activator Activation (Hh present) Target_Genes Target Gene Expression (Proliferation, Survival) Gli_Repressor->Target_Genes Represses Gli_Activator->Target_Genes Promotes This compound This compound (inferred) This compound->SMO Inhibits

Caption: Inferred inhibition of the Hedgehog pathway by this compound.

Jervine exhibits antifungal activity by inhibiting the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2] This action is mediated through the inhibition of the enzymes Kre6 and Skn1. A similar mechanism is inferred for this compound due to their correlated chemical-genetic profiles.[1]

Antifungal_Mechanism This compound This compound (inferred) Kre6_Skn1 Kre6 / Skn1 Enzymes This compound->Kre6_Skn1 Inhibits Glucan_Synthase_Complex β-1,6-Glucan Synthase Complex Kre6_Skn1->Glucan_Synthase_Complex Activates Beta_Glucan β-1,6-Glucan Synthesis Glucan_Synthase_Complex->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Cell Lysis / Growth Inhibition Cell_Wall->Cell_Lysis Disruption leads to

Caption: Inferred antifungal mechanism of this compound.

Best Practices and Optimization

  • Solvent-to-Solid Ratio: The efficiency of the initial extraction is highly dependent on the solvent-to-solid ratio. While a 10:1 (v/w) ratio is a good starting point, optimization experiments varying this ratio (e.g., from 10:1 to 50:1) can significantly improve the yield of crude alkaloids.

  • Extraction Time and Temperature: The duration and temperature of the reflux extraction should be optimized to ensure complete extraction of the alkaloids without causing their degradation. Monitoring the extraction efficiency over time can help determine the optimal duration.

  • Choice of Solvents: While ethanol is a commonly used solvent, other solvents or solvent mixtures could be explored for improved selectivity and yield. The choice of solvent will also impact the subsequent purification steps.

  • Chromatographic Conditions: The separation of structurally similar alkaloids like this compound and jervine can be challenging. The choice of stationary phase (e.g., silica gel, alumina, or specialized resins) and the mobile phase composition are critical for achieving high purity. Gradient elution is often more effective than isocratic elution for separating complex mixtures. High-performance techniques like HSCCC or preparative HPLC can offer superior resolution and purity.

  • Analytical Monitoring: Throughout the extraction and purification process, it is crucial to monitor the presence and purity of this compound using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This allows for the identification of the target compound in different fractions and ensures the final product's quality.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of Pseudojervine using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).

Introduction

This compound is a steroidal alkaloid found in plants of the Veratrum genus. Due to its biological activities and potential therapeutic applications, a reliable analytical method for its quantification is essential. As this compound lacks a significant UV chromophore, HPLC with ELSD is a suitable method for its detection and quantification. This application note details a robust HPLC-ELSD method for the simultaneous determination of this compound and other related steroidal alkaloids in plant extracts.

Experimental Protocol

This protocol is based on established methods for the analysis of steroidal alkaloids in Veratrum species.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Venusil XBP-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent reversed-phase C18 column.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Triethylamine (TEA).

  • Reference Standard: this compound (purity >98%).

  • Sample: Dried and powdered plant material from Veratrum species.

2. Preparation of Solutions

  • Mobile Phase A: 0.03% Triethylamine (TEA) in water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 1.0 mg/mL.

3. Sample Preparation

  • Accurately weigh 1.0 g of the powdered plant material.

  • Transfer to a flask and add 50 mL of methanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

4. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Venusil XBP-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.03% TEA in Water; B: Acetonitrile
Gradient Elution A time-based linear gradient may be employed. A typical starting point would be 80% A and 20% B, with a gradual increase in the proportion of B over 30-40 minutes to achieve separation.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
ELSD Drift Tube Temp. 70°C[1]
ELSD Nebulizer Gas Nitrogen at a pressure of 50 psi[1]

Data Presentation

The quantitative data for the HPLC-ELSD method for this compound and other steroidal alkaloids are summarized in the tables below. Please note that specific values can vary based on the exact instrumentation and conditions used.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r) >0.9990[1]
Intra-day Precision (RSD) <5.0%[1]
Inter-day Precision (RSD) <5.0%[1]
Recovery 95-105% (Typical acceptable range)
Limit of Detection (LOD) Instrument and sample dependent
Limit of Quantification (LOQ) Instrument and sample dependent

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing sample_prep Plant Material (Weighing & Extraction) filtration Filtration (0.45 µm) sample_prep->filtration standard_prep This compound Standard (Stock & Working Solutions) hplc_injection HPLC Injection standard_prep->hplc_injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection ELSD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification result Final Report: This compound Concentration quantification->result

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

Currently, there is no well-established signaling pathway directly and uniquely attributed to this compound that would be suitable for a diagrammatic representation in the context of this analytical method application note. The primary focus of this document is the chemical analysis of the compound.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Pseudojervine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a member of the jervane family of steroidal alkaloids, has emerged as a promising scaffold for the development of novel therapeutic agents. Found in plants of the Veratrum genus, this compound and its analogues have demonstrated a range of biological activities, including potent antifungal and anticancer properties. The complex hexacyclic structure of this compound offers multiple sites for chemical modification, making it an attractive starting point for the generation of derivative libraries for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this natural product, with the ultimate goal of developing new and effective drugs.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their biological activities. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug discovery who are interested in exploring the therapeutic potential of the jervane alkaloids.

Data Presentation: Structure-Activity Relationship of Jervine Analogs

While comprehensive quantitative SAR data for a broad series of this compound derivatives is not extensively available in the public domain, we can infer potential SAR trends from studies on the closely related jervane alkaloid, jervine. The following table summarizes the antiproliferative activity of a series of jervine analogues against the PC-3 human prostate cancer cell line. These data suggest key structural features that influence biological activity.

CompoundModificationIC50 (µM) against PC-3 cells
JervineParent Compound> 50
Derivative 1C-3 Keto25.5
Derivative 2C-3 Acetate> 50
Derivative 3N-oxide> 50
Derivative 412,13-dihydro38.2

Note: The data presented here are representative and compiled from various sources studying jervine and its analogues. The specific IC50 values may vary between different studies and experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. Researchers should adapt these methods based on the specific derivatives being synthesized and the biological assays being performed.

Protocol 1: General Procedure for the Synthesis of C-3 Ester Derivatives of this compound

This protocol describes a representative method for the esterification of the C-3 hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or acid anhydride (1.2-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C-3 ester derivative.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Antifungal Susceptibility Testing

This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of this compound derivatives against a fungal strain, such as Candida albicans, using a broth microdilution assay.

Materials:

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Candida albicans strain (or other fungal strain of interest)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each this compound derivative in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Prepare a fungal inoculum suspension in RPMI-1640 medium, adjusted to a concentration of 1-5 x 10³ colony-forming units (CFU)/mL.

  • Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include positive controls (fungal inoculum without any compound) and negative controls (medium only) on each plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Mandatory Visualizations

Logical Workflow for Synthesis and Evaluation of this compound Derivatives

G Workflow for this compound Derivative Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound modification Chemical Modification (e.g., Esterification, Etherification) start->modification purification Purification (Column Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Antifungal Assay) characterization->screening Library of Derivatives dose_response Dose-Response Analysis (IC50/MIC Determination) screening->dose_response sar Structure-Activity Relationship Analysis dose_response->sar

Caption: A logical workflow diagram illustrating the key stages in the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway: Inhibition of Fungal β-1,6-Glucan Synthesis

Jervine, a close analog of this compound, has been shown to exert its antifungal activity by inhibiting the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2] This pathway represents a key target for antifungal drug development.

G Proposed Mechanism of Antifungal Action cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall kre6 Kre6/Skn1 glucan_synthesis β-1,6-Glucan Biosynthesis kre6->glucan_synthesis cell_wall_integrity Cell Wall Integrity glucan_synthesis->cell_wall_integrity fungal_growth Fungal Growth and Viability glucan_synthesis->fungal_growth cell_wall_integrity->fungal_growth This compound This compound Derivative This compound->kre6 Inhibition

Caption: A diagram illustrating the proposed signaling pathway for the antifungal activity of this compound derivatives, involving the inhibition of β-1,6-glucan biosynthesis.

References

Application Notes and Protocols: Pseudojervine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, and its aglycone form jervine, are naturally occurring steroidal alkaloids isolated from plants of the Veratrum genus.[1][2] These compounds have emerged as valuable molecular probes due to their potent and specific biological activities. Jervine is structurally related to cyclopamine and shares its well-characterized ability to inhibit the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and a key driver in several forms of cancer.[3] Additionally, jervine has been identified as a novel antifungal agent that disrupts the fungal cell wall by a distinct mechanism of action.

These dual activities make this compound and its derivatives powerful tools for investigating two distinct and biologically significant cellular processes. This document provides detailed application notes and experimental protocols for using this compound/jervine as a molecular probe in cancer biology and mycology research.

Application 1: Probing the Hedgehog Signaling Pathway

Background

The Hedgehog (Hh) signaling pathway is a critical cell-cell communication system that governs cell growth and differentiation during embryonic development.[3] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway is a known driver for the proliferation of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[3][4] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched1 (PTCH1), which alleviates PTCH1's inhibition of the G protein-coupled receptor, Smoothened (SMO).[4] Activated SMO then triggers a downstream cascade culminating in the activation of GLI family transcription factors and the expression of Hh target genes.[4]

Mechanism of Action

Jervine acts as a potent antagonist of the Hh pathway by directly binding to and inhibiting the Smoothened (SMO) receptor.[5] This action is analogous to that of cyclopamine. By occupying a binding site on SMO, jervine prevents the conformational changes necessary for its activation, thereby keeping the downstream signaling cascade in its "off" state, even in the presence of Hh ligands. This specific inhibition makes jervine an excellent molecular probe for studying Hh-dependent cellular processes and for screening for other pathway modulators.

Hedgehog Signaling Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex SMO_off->SUFU_Gli No Signal Gli_R GLI Repressor (GliR) SUFU_Gli->Gli_R Processing Nucleus_off Nucleus Gli_R->Nucleus_off Translocation Target_Genes_off Target Genes OFF Nucleus_off->Target_Genes_off Represses Transcription Jervine Jervine / This compound Jervine->SMO_off Binds & Inhibits SHH SHH Ligand PTCH1_on PTCH1 SHH->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved GLI_A GLI Activator (GliA) SMO_on->GLI_A Signal Transduction (SUFU Dissociates) Nucleus_on Nucleus GLI_A->Nucleus_on Translocation Target_Genes_on Target Genes ON (Proliferation, etc.) Nucleus_on->Target_Genes_on Activates Transcription

Caption: Hedgehog signaling and the inhibitory action of Jervine.
Quantitative Data: Hh Pathway Inhibition

The inhibitory potency of jervine on the Hedgehog pathway has been quantified and is presented below. This data is crucial for determining appropriate working concentrations in cellular assays.

CompoundTargetAssay TypeIC50Reference
JervineHedgehog PathwayHh-Responsive Cell Proliferation500-700 nM[5]
Experimental Protocol 1: In Vitro Hedgehog Pathway Inhibition Assay (GLI-Luciferase Reporter)

This protocol describes a common method to quantify Hh pathway activity by measuring the transcriptional activity of its terminal effector, GLI, using a luciferase reporter system.[6][7][8][9]

Materials:

  • NIH/3T3 cells stably transfected with a GLI-responsive Firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS) and/or Calf Serum (CS).

  • Sonic Hedgehog (SHH) conditioned medium or a small molecule SMO agonist (e.g., SAG).

  • Jervine (stock solution in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed reporter cells (e.g., NIH/3T3-Gli-Luc) into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer the next day (e.g., 25,000 cells/well). Incubate at 37°C with 5% CO₂ for 16-24 hours.[10]

  • Serum Starvation: Carefully remove the growth medium. Wash the cells once with PBS and replace the medium with low-serum medium (e.g., DMEM with 0.5% Calf Serum) to reduce basal pathway activity. Incubate for 4-6 hours.[10]

  • Inhibitor Treatment: Prepare serial dilutions of jervine in low-serum medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Pathway Activation: Add the Hh pathway agonist (e.g., SHH conditioned medium or SAG at a final concentration of 100-200 nM) to all wells except the unstimulated negative control wells.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-30 hours.[10]

  • Cell Lysis: Remove the medium and lyse the cells by adding passive lysis buffer (e.g., 25 µL/well) and incubating for 15 minutes at room temperature with gentle rocking.

  • Luminescence Measurement: Transfer cell lysate (e.g., 5-20 µL) to an opaque 96-well luminometer plate. Measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase assay reagent kit and a luminometer, following the manufacturer's instructions.[6]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of jervine to determine the IC50 value.

Workflow_Hedgehog_Assay cluster_workflow GLI-Luciferase Reporter Assay Workflow A 1. Seed Reporter Cells (e.g., NIH/3T3-Gli-Luc) in 96-well plate B 2. Incubate (16-24 hours) A->B C 3. Serum Starve (4-6 hours) B->C D 4. Treat with Jervine (Serial Dilutions) C->D E 5. Activate Pathway (e.g., with SHH or SAG) D->E F 6. Incubate (24-30 hours) E->F G 7. Lyse Cells F->G H 8. Measure Luciferase Activity (Firefly & Renilla) G->H I 9. Analyze Data (Normalize & Calculate IC50) H->I

Caption: Workflow for a GLI-Luciferase Hedgehog pathway reporter assay.

Application 2: Investigating Fungal Cell Wall Biosynthesis

Background

The fungal cell wall is a dynamic structure essential for cell viability, morphogenesis, and pathogenicity. It is primarily composed of polysaccharides, including chitin and β-glucans, which are not found in mammalian cells, making the cell wall an attractive target for antifungal drugs. β-1,6-glucan is a key component that cross-links other cell wall polymers, ensuring structural integrity.

Mechanism of Action

Jervine exhibits potent antifungal activity by inhibiting the biosynthesis of β-1,6-glucan. Chemical-genomic analyses have shown that jervine's activity is dependent on the β-1,6-glucan synthesis machinery, specifically targeting the glucan synthases Kre6 and its paralog Skn1. By inhibiting these enzymes, jervine disrupts the integrity of the cell wall, leading to growth inhibition and making it a useful probe to study the dynamics of cell wall construction and remodeling.

Antifungal Mechanism cluster_antifungal Jervine's Antifungal Mechanism of Action UDP_Glucose UDP-Glucose (Precursor) Kre6_Skn1 Kre6 / Skn1 (Glucan Synthases) UDP_Glucose->Kre6_Skn1 Substrate beta_glucan β-1,6-Glucan Chains Kre6_Skn1->beta_glucan Synthesizes cell_wall Fungal Cell Wall (Structural Integrity) beta_glucan->cell_wall Incorporation Jervine Jervine Jervine->Kre6_Skn1 Inhibits

Caption: Jervine inhibits β-1,6-glucan synthesis by targeting Kre6/Skn1.
Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Jervine has demonstrated significant activity against several human-pathogenic Candida species.

Fungal SpeciesJervine MIC (µg/mL)Fluconazole MIC (µg/mL)Echinocandin B MIC (µg/mL)
Candida albicans160.250.5
Candida glabrata6481
Candida tropicalis320.50.5
Candida parapsilosis40.532
Candida krusei8642
Data adapted from Kubo et al., 2022.
Experimental Protocol 2: Antifungal Susceptibility and β-1,6-Glucan Quantification

This protocol provides a two-part approach: first, determining the antifungal susceptibility (MIC), and second, quantifying the direct effect of jervine on cell wall glucan content.

Part A: Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • Fungal isolates (Candida spp., Saccharomyces cerevisiae, etc.).

  • RPMI 1640 medium buffered with MOPS.

  • Jervine (stock solution in DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation: Culture the fungal strain on agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final inoculum concentration (e.g., 1-5 x 10⁵ cells/mL).[10]

  • Drug Dilution: Prepare a 2-fold serial dilution of jervine in RPMI medium directly in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of jervine that causes a significant inhibition of growth (e.g., ~50% or 100% reduction) compared to the drug-free control, determined either by visual inspection or by reading the optical density (OD) at 600 nm.

Part B: Quantification of Cell Wall β-Glucan

Materials:

  • Fungal cells cultured with and without sub-inhibitory concentrations of jervine.

  • Sulfuric acid (H₂SO₄).

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system.

  • Alternatively, Aniline Blue staining for fluorescence microscopy.

Procedure (Acid Hydrolysis & HPAEC-PAD Method):

  • Cell Wall Isolation: Harvest fungal cells by centrifugation. Wash extensively with water. Lyse cells mechanically (e.g., bead beating) and perform differential centrifugation to isolate the cell wall fraction.

  • Acid Hydrolysis: Treat the isolated cell walls with sulfuric acid (e.g., 72% H₂SO₄ followed by dilution and heating) to hydrolyze the glucan polymers into their glucose monomers.

  • Chromatography: Neutralize the hydrolysate. Separate and quantify the released glucose (which corresponds to the amount of glucan) using an HPAEC-PAD system.

  • Data Analysis: Compare the amount of glucose released from jervine-treated cells to that from untreated control cells to determine the percentage reduction in β-glucan content.

Workflow_Antifungal_Assay cluster_workflow_af Antifungal Probe Workflow A 1. Culture Fungal Cells +/- sub-MIC Jervine B 2. Harvest Cells A->B C 3. Isolate Cell Walls B->C D 4. Acid Hydrolysis of Cell Wall Polymers C->D E 5. Quantify Monosaccharides (e.g., Glucose via HPAEC-PAD) D->E F 6. Compare Glucan Content (Treated vs. Control) E->F

Caption: Workflow for quantifying Jervine's effect on fungal cell wall glucan.

Considerations for Use

  • Solubility and Preparation: Jervine is poorly soluble in aqueous solutions. It is recommended to prepare stock solutions in 100% DMSO (e.g., 1-10 mM) and store them at -20°C.[5] When diluting into aqueous assay media, ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Sonication may be required to fully dissolve the compound in DMSO.[5]

  • Specificity and Off-Target Effects: While jervine is a potent inhibitor of the Hh pathway, researchers should be aware of potential off-target effects. Jervine has been shown to interact with and modulate the activity of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1). This interaction could influence the intracellular concentration of jervine or other co-administered compounds in cells expressing this transporter and should be considered when interpreting results.

  • This compound vs. Jervine: this compound is the glycoside form of jervine.[1] In many biological systems, the glycoside may be hydrolyzed to the active aglycone, jervine. For direct targeting of extracellular or membrane-bound proteins like SMO, the activity of both forms should be considered or tested. For most in vitro applications targeting SMO, jervine is the preferred compound.

References

Application Notes and Protocols for Cellular Analysis of Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It belongs to the jerveratrum class of alkaloids, which are known for their potent biological activities. This document provides detailed protocols for testing the cellular effects of this compound, with a focus on its potential as an anticancer agent. Due to the limited availability of specific data for this compound, information on its close structural analog, Jervine, is used as a primary reference for its mechanism of action and expected biological effects. Jervine is a known inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis. These protocols will guide researchers in evaluating the cytotoxicity, pro-apoptotic, and cell cycle-modulating effects of this compound on cancer cell lines.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound, like its analog Jervine, is believed to exert its biological effects primarily through the inhibition of the Hedgehog (Hh) signaling pathway. In a normal "off" state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Jervine directly binds to and inhibits the G-protein-coupled receptor-like protein Smoothened (SMO).[1] This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the pro-proliferative and anti-apoptotic signals of the Hedgehog pathway.[2][3] This mechanism is a key target in the development of anticancer therapies, as aberrant activation of the Hh pathway is implicated in various malignancies.[4]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by this compound/Jervine PTCH PTCH SMO_off SMO (inactive) PTCH->SMO_off inhibits SUFU SUFU GLI_off GLI (cleaved to GLI-R) SUFU->GLI_off promotes cleavage Nucleus_off Nucleus GLI_off->Nucleus_off GLI-R translocates Target_Genes_off Target Genes OFF Nucleus_off->Target_Genes_off represses transcription SHH SHH Ligand PTCH_bound PTCH SHH->PTCH_bound binds SMO_on SMO (active) PTCH_bound->SMO_on inhibition relieved This compound This compound/ Jervine GLI_on GLI (full-length) SMO_on->GLI_on activates Nucleus_on Nucleus GLI_on->Nucleus_on translocates Target_Genes_on Target Genes ON (Proliferation, Survival) Nucleus_on->Target_Genes_on activates transcription SMO_inhibited SMO (inactive) This compound->SMO_inhibited binds and inhibits

Figure 1: Hedgehog Signaling Pathway and Inhibition by this compound/Jervine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549 - non-small cell lung cancer, C666-1 - nasopharyngeal carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells add_treatment Add this compound dilutions (24-72h incubation) seed_cells->add_treatment add_mtt Add MTT solution (4h incubation) add_treatment->add_mtt solubilize Remove medium, add DMSO add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Figure 2: MTT Assay Experimental Workflow.

Quantitative Data (Jervine): While specific IC₅₀ values for this compound are not readily available in the literature, studies on Jervine provide an expected range of activity.

Cell LineCancer TypeIC₅₀ (µM) - 48h
A549Non-Small Cell Lung~20-40
H460Non-Small Cell Lung~20-40
C666-1Nasopharyngeal Carcinoma~20-40
5-8FNasopharyngeal Carcinoma~20-40

Note: These are estimated values based on graphical data from various sources and should be experimentally determined for this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells/well in a 6-well plate and incubate for 24 hours. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Apoptosis_Assay_Workflow start Start seed_and_treat Seed cells and treat with This compound (24-48h) start->seed_and_treat harvest_cells Harvest adherent and floating cells seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells stain_cells Resuspend in Binding Buffer, add Annexin V-FITC and PI wash_cells->stain_cells incubate Incubate for 15 min at RT in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Figure 3: Apoptosis Assay Experimental Workflow.

Quantitative Data (Jervine): Studies on Jervine have shown a dose-dependent increase in apoptosis in various cancer cell lines.

Cell LineTreatment (Jervine)Apoptotic Cells (%)
C666-1 Control~5%
20 µM~25%
40 µM~45%
5-8F Control~3%
20 µM~20%
40 µM~40%

Note: These are approximate values based on graphical data from a study on nasopharyngeal carcinoma cells and should be experimentally determined for this compound.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells/well in a 6-well plate and incubate for 24 hours. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow start Start seed_and_treat Seed cells and treat with This compound (24-48h) start->seed_and_treat harvest_and_wash Harvest and wash cells with PBS seed_and_treat->harvest_and_wash fix_cells Fix cells in cold 70% ethanol harvest_and_wash->fix_cells wash_fixed_cells Wash fixed cells with PBS fix_cells->wash_fixed_cells stain_cells Resuspend in PI/RNase A staining solution wash_fixed_cells->stain_cells incubate Incubate for 30 min at RT in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Figure 4: Cell Cycle Analysis Experimental Workflow.

Quantitative Data (Jervine): Jervine has been shown to induce G2/M phase arrest in nasopharyngeal carcinoma cells.[9]

Cell LineTreatment (Jervine, 48h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
C666-1 Control~55%~25%~20%
20 µM~40%~20%~40%
40 µM~30%~15%~55%
5-8F Control~60%~20%~20%
20 µM~45%~15%~40%
40 µM~35%~10%~55%

Note: These are approximate values based on graphical data from a study on nasopharyngeal carcinoma cells and should be experimentally determined for this compound.[1]

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's anticancer potential. Based on the activity of its close analog, Jervine, this compound is expected to inhibit the Hedgehog signaling pathway, leading to decreased cell viability, induction of apoptosis, and cell cycle arrest in cancer cells. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development. It is crucial to experimentally determine the specific effects and optimal concentrations of this compound for each cancer cell line under investigation.

References

Animal Models for Studying Pseudojervine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various animal models to study the effects of Pseudojervine, a steroidal alkaloid known for its potent inhibition of the Hedgehog signaling pathway. Given the limited direct literature on this compound, this document leverages established protocols for the closely related and functionally similar compound, Jervine. Both this compound and Jervine are known to be potent teratogens, and their primary mechanism of action involves binding to and inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling cascade.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. Its primary biological activity stems from its ability to antagonize the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development, governing cell proliferation, differentiation, and patterning. In adult organisms, the Hh pathway is mostly quiescent but can be reactivated in tissue repair and certain cancers.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched1 (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G protein-coupled receptor-like protein. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then regulate the expression of Hh target genes.

This compound, like Jervine, acts as a direct inhibitor of SMO.[2][3] By binding to SMO, it prevents its activation, even in the presence of an Hh ligand, thereby blocking the downstream signaling cascade. This inhibitory action is the basis for its potent teratogenic effects and its investigation as a potential anti-cancer agent.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by this compound PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLI_rep GLI Repressor SUFU_GLI_off->GLI_rep Processing Target_Genes_off Target Gene Transcription Off GLI_rep->Target_Genes_off Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved This compound This compound SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits SUFU Processing GLI_act GLI Activator SUFU_GLI_on->GLI_act Activation Target_Genes_on Target Gene Transcription On GLI_act->Target_Genes_on Activates SMO_inhibited SMO This compound->SMO_inhibited Binds and Inhibits

Hedgehog Signaling Pathway and Inhibition by this compound.

Animal Models for Teratogenicity Studies

The teratogenic potential of this compound can be assessed in various animal models. The choice of model depends on the specific research question, cost, and desired level of translation to human development.

Rodent Models (Mouse, Rat, Hamster)

Rodents are frequently used for teratogenicity studies due to their well-characterized developmental timelines, relatively short gestation periods, and established protocols.[4]

Data Summary: Teratogenic Effects of Jervine in Rodents

Animal ModelDosingGestation Day of DosingObserved Teratogenic EffectsReference
Golden Hamster Not specifiedDay 7Cebocephaly, harelip/cleft palate, exencephaly, cranial bled.[5]
Sprague-Dawley Rat Not specifiedDays 6-9 (multiple doses)Cebocephaly, microphthalmia (less sensitive than hamsters).[5]
CD Rat (in vitro embryo culture) 1-5 µg/mlPresomite, early neurula stageOblong-head appearance, ventrally displaced optic vesicles.[6]
Swiss Webster Mouse Not specifiedNot specifiedApparently resistant to Jervine-induced teratogenicity.[5]

Experimental Protocol: Teratogenicity Assessment in Pregnant Rodents

This protocol is adapted from studies on Jervine and can be applied to this compound.

  • Animal Selection and Mating:

    • Use healthy, nulliparous female rodents (e.g., Sprague-Dawley rats or Golden hamsters) of a specific age and weight range.

    • House females with males and confirm mating by the presence of a vaginal plug or sperm in a vaginal smear (designate this as gestation day 0).

    • House mated females individually.

  • Preparation and Administration of this compound:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil, carboxymethyl cellulose).

    • Administer a single dose or multiple doses of this compound via oral gavage at specific time points during gestation, corresponding to critical periods of organogenesis (e.g., days 6-9 for rats, day 7 for hamsters).[5]

    • Include a vehicle control group that receives the vehicle only.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for clinical signs of toxicity.

    • On a specific gestation day (e.g., day 20 for rats), euthanize the dams.

    • Perform a laparotomy and collect the uterus.

    • Count the number of implantations, resorptions, and live and dead fetuses.

  • Fetal Examination:

    • Examine each fetus for external malformations.

    • Weigh and measure the crown-rump length of each fetus.

    • Fix a subset of fetuses for visceral examination (e.g., using Bouin's solution).

    • Stain the remaining fetuses with Alizarin red S and Alcian blue for skeletal examination.

  • Data Analysis:

    • Analyze the incidence of malformations, resorptions, and fetal deaths.

    • Compare fetal body weights and crown-rump lengths between the treated and control groups.

    • Use appropriate statistical methods to determine the significance of any observed effects.

Teratogenicity_Workflow start Start animal_selection Animal Selection and Mating start->animal_selection mating_confirmation Confirmation of Mating (Gestation Day 0) animal_selection->mating_confirmation group_assignment Random Assignment to Treatment Groups mating_confirmation->group_assignment pseudojervine_admin This compound Administration (Specific Gestation Days) group_assignment->pseudojervine_admin monitoring Daily Monitoring for Toxicity pseudojervine_admin->monitoring euthanasia Euthanasia of Dams (e.g., Gestation Day 20) monitoring->euthanasia fetal_collection Collection of Fetuses euthanasia->fetal_collection external_exam External Fetal Examination fetal_collection->external_exam visceral_exam Visceral Examination external_exam->visceral_exam skeletal_exam Skeletal Examination external_exam->skeletal_exam data_analysis Data Analysis and Reporting visceral_exam->data_analysis skeletal_exam->data_analysis end End data_analysis->end

Experimental Workflow for Rodent Teratogenicity Studies.

Avian Model (Chick Embryo)

The chick embryo is a valuable in vivo model for screening for teratogenicity due to its accessibility, low cost, and rapid development.[7][8] It allows for the direct administration of compounds to the embryo, bypassing maternal metabolism.

Experimental Protocol: Chick Embryo Teratogenicity Assay

  • Egg Incubation:

    • Obtain fertilized chicken eggs and incubate them at 37-38°C with controlled humidity.

  • Preparation and Administration of this compound:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol, dimethyl sulfoxide) and then dilute it in a sterile saline solution.

    • On a specific day of incubation (e.g., day 3 or 4), create a small window in the eggshell to expose the embryo.

    • Administer a defined volume of the this compound solution directly onto the chorioallantoic membrane or into the yolk sac.

    • Include a vehicle control group.

  • Post-Administration Incubation and Examination:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • On a later day of incubation (e.g., day 14 or 18), open the eggs and examine the embryos for viability and gross malformations.

    • Record the incidence of mortality and specific types of malformations (e.g., craniofacial defects, limb abnormalities).

Animal Models for Pharmacokinetic and Toxicological Studies

Rats are a common model for pharmacokinetic and general toxicity studies.

Data Summary: Pharmacokinetics of a Related Alkaloid (Veratramine) in Rats

ParameterMale RatsFemale RatsReference
Administration Route Oral GavageOral Gavage[9]
Dose 20 mg/kg20 mg/kg[9]
Absolute Bioavailability 22.5%0.9%[9]
Observations Higher plasma concentrations of veratramine and its hydroxylated metabolite.Lower plasma concentrations of veratramine and its hydroxylated metabolite; higher concentrations of the sulfated metabolite.[9]
Toxicity at 30 mg/kg Severe trembling, ~50% fatalityNo toxic response[9]

Experimental Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

This protocol is based on OECD Guideline 425.

  • Animal Selection:

    • Use young adult female rats (e.g., Wistar or Sprague-Dawley).

  • Dosing:

    • Administer a single oral dose of this compound to one animal.

    • The starting dose can be estimated from existing data on related compounds.

    • Observe the animal for 48 hours for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, administer a higher dose to the next animal.

    • If the animal dies, administer a lower dose to the next animal.

    • Continue this process until the criteria for stopping the test are met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome occur).

  • Observation and Data Collection:

    • Observe animals for a total of 14 days.

    • Record clinical signs, body weight changes, and any mortality.

    • Perform a gross necropsy on all animals at the end of the study.

  • LD50 Estimation:

    • Use the results to estimate the acute oral LD50 of this compound.

In Vivo Models for Studying Hedgehog Pathway Inhibition

To confirm that the observed effects of this compound are due to its inhibition of the Hedgehog pathway, in vivo models with pathway-dependent readouts can be used.

Experimental Protocol: In Vivo Assessment of Hedgehog Pathway Inhibition

  • Animal Model:

    • Use a relevant animal model, which could be a wild-type animal or a transgenic model with a reporter for Hedgehog pathway activity (e.g., a Gli-luciferase reporter mouse).

  • This compound Administration:

    • Administer this compound at a dose expected to be pharmacologically active but sub-teratogenic.

  • Tissue Collection and Analysis:

    • At a specified time after administration, collect relevant tissues (e.g., embryonic tissue, tumor tissue from a cancer model).

    • Analyze the expression of Hedgehog target genes (e.g., Gli1, Ptch1) by quantitative real-time PCR or in situ hybridization.

    • In reporter models, assess the reporter activity (e.g., luciferase assay).

  • Data Analysis:

    • Compare the expression of target genes or reporter activity in this compound-treated animals to vehicle-treated controls. A significant reduction indicates in vivo inhibition of the Hedgehog pathway.

Conclusion

The animal models and protocols described provide a framework for the comprehensive in vivo evaluation of this compound. By leveraging knowledge from the closely related compound Jervine, researchers can effectively investigate the teratogenic, toxicological, and mechanistic properties of this compound. Careful selection of animal models, appropriate experimental design, and detailed analysis of outcomes are crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for Pseudojervine in Antifungal Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal alkaloid, has emerged as a promising candidate in the quest for novel antifungal agents. Its unique mechanism of action, targeting the fungal cell wall, sets it apart from many existing antifungal drugs and opens new avenues for combating fungal infections, particularly those caused by resistant strains. These application notes provide a comprehensive overview of the use of this compound and its related compound, jervine, in antifungal drug discovery assays, complete with detailed protocols and data presentation to guide researchers in this field.

Recent studies have elucidated that jervine, a compound closely related to this compound, exhibits significant antifungal activity by inhibiting the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2][3][4] This inhibition is achieved by targeting two key enzymes, Kre6 and Skn1.[1][2][3][4] This novel mechanism of action makes this compound and related compounds attractive for further investigation, especially against non-albicans Candida species, which are often less susceptible to conventional antifungal therapies.[1][2][3][4] Jervine has demonstrated a broad spectrum of activity against both human and plant pathogenic fungi and has shown synergistic effects when combined with fluconazole.[1][2][3][4]

Data Presentation

The antifungal efficacy of jervine, a representative jerveratrum-type steroidal alkaloid, has been quantified against a range of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a clear comparison of its activity.

Fungal SpeciesMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Candida parapsilosis16Echinocandin B>64
Candida krusei32Fluconazole>256
Candida albicans64--
Candida glabrata>64--
Candida tropicalis>64--
Botrytis cinerea50 (80% germination inhibition)--
Puccinia recondita50 (60% germination inhibition)--
Pyricularia oryzaeResistant--

Data compiled from studies on jervine, a closely related and often interchangeably studied compound with this compound in the context of its antifungal mechanism.[1][2]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast species, following the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[1][5]

a. Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Spectrophotometer

  • Sterile saline or water

  • Incubator (35°C)

b. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

c. Plate Preparation:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of the microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

d. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

e. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[6]

  • Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., SDA, 35°C, 24-48h) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation drug_dilution This compound Serial Dilution (in RPMI 1640) drug_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation readout Visual or Spectrophotometric Reading (OD490) incubation->readout mic_determination MIC Determination (≥50% growth inhibition) readout->mic_determination

Caption: Workflow for determining the MIC of this compound.

β-1,6-Glucan Quantification Assay

This protocol provides a method to quantify the amount of β-1,6-glucan in the fungal cell wall, which is useful for confirming the mechanism of action of this compound.[7][8][9][10][11]

a. Materials:

  • Fungal cells treated with this compound and untreated controls

  • Lyticase solution

  • Exo-1,3-β-glucanase and β-glucosidase enzyme mixture

  • Potassium hydroxide (KOH) solution (2 M)

  • Sodium acetate buffer (1.2 M, pH 3.8)

  • Glucose oxidase/peroxidase (GOPOD) reagent

  • Spectrophotometer

b. Sample Preparation:

  • Harvest fungal cells by centrifugation after treatment with this compound (at sub-MIC concentrations) or a vehicle control.

  • Wash the cell pellets with sterile water.

c. Cell Wall Digestion:

  • Suspend a known weight of fungal cells (e.g., 20 mg) in 0.4 mL of 2 M KOH and stir in an ice-water bath for 30 minutes.[7]

  • Add 1.6 mL of 1.2 M sodium acetate buffer (pH 3.8).[7]

  • Add a lyticase-containing enzyme mixture to digest the cell wall. Incubate at 50°C for 12-18 hours.[10]

  • Follow with the addition of an exo-1,3-β-glucanase and β-glucosidase mixture to specifically hydrolyze β-glucans to glucose.

d. Glucose Quantification:

  • Centrifuge the digested sample to pellet any insoluble material.

  • Take an aliquot of the supernatant and add GOPOD reagent.

  • Incubate according to the manufacturer's instructions to allow for color development.

  • Measure the absorbance at 510 nm.

  • Calculate the glucose concentration by comparing it to a standard curve of known glucose concentrations. The amount of glucose is proportional to the amount of β-1,6-glucan in the sample.

Logical Flow for β-1,6-Glucan Quantification

G start Fungal Cells (Treated vs. Control) koh_treatment KOH Treatment (Cell Wall Swelling) start->koh_treatment enzymatic_digestion Enzymatic Digestion (Lyticase, Glucanases) koh_treatment->enzymatic_digestion glucose_release Release of Glucose from β-1,6-Glucan enzymatic_digestion->glucose_release gopod_assay GOPOD Assay (Colorimetric Reaction) glucose_release->gopod_assay spectrophotometry Spectrophotometry (A510 nm) gopod_assay->spectrophotometry quantification Quantification of Glucose (vs. Standard Curve) spectrophotometry->quantification

Caption: Steps to quantify β-1,6-glucan in fungal cell walls.

Signaling Pathway

This compound's antifungal activity stems from its interference with the β-1,6-glucan biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell wall. The primary targets of jervine, and by extension this compound, are the proteins Kre6 and its paralog Skn1.[1][2][3][12] These proteins are integral to the synthesis of β-1,6-glucan. By inhibiting Kre6 and Skn1, this compound disrupts the formation of this essential cell wall polymer, leading to a weakened cell wall, impaired cell growth, and ultimately, fungal cell death.

This compound's Mechanism of Action

G cluster_drug Drug Action cluster_pathway β-1,6-Glucan Biosynthesis Pathway cluster_outcome Cellular Outcome This compound This compound kre6 Kre6 This compound->kre6 Inhibits skn1 Skn1 This compound->skn1 Inhibits b16_glucan_synthesis β-1,6-Glucan Synthesis kre6->b16_glucan_synthesis skn1->b16_glucan_synthesis cell_wall_disruption Cell Wall Disruption b16_glucan_synthesis->cell_wall_disruption growth_inhibition Fungal Growth Inhibition cell_wall_disruption->growth_inhibition

Caption: Inhibition of β-1,6-glucan synthesis by this compound.

Conclusion

This compound represents a compelling starting point for the development of a new class of antifungal drugs with a distinct mechanism of action. The protocols and data presented here provide a framework for researchers to investigate its potential further. By targeting the fungal-specific β-1,6-glucan synthesis pathway, this compound and its analogs hold promise for overcoming the challenges of drug resistance in the treatment of invasive fungal infections. Further research into structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this class of compounds.

References

Application of Pseudojervine in Hedgehog Signaling Pathway Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers, making it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors targeting key components of the Hh pathway have emerged as a promising class of anti-cancer drugs.[3][4]

Pseudojervine, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of the Hedgehog signaling pathway. It belongs to the same family of compounds as cyclopamine, a well-characterized Hh pathway inhibitor.[3] This document provides detailed application notes and protocols for researchers utilizing this compound to study and inhibit the Hedgehog signaling pathway.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[5] In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[5][6] Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][5] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[3][7]

This compound, like its structural analog jervine, is believed to exert its inhibitory effect by directly binding to and antagonizing the Smoothened (SMO) protein.[8] This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the entire signaling cascade.

cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by this compound PTCH PTCH SMO_off SMO (inactive) PTCH->SMO_off Inhibits SUFU SUFU GLI_R GLI (Repressor) SUFU->GLI_R Shh Shh Ligand PTCH_bound PTCH Shh->PTCH_bound SMO_on SMO (active) PTCH_bound->SMO_on Inhibition Relieved GLI_A GLI (Activator) SMO_on->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes This compound This compound SMO_inhibited SMO (inactive) This compound->SMO_inhibited Inhibits start Seed Shh-LIGHT2 cells in a 96-well plate treatment Treat cells with this compound (various concentrations) start->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Analyze data to determine IC50 value measurement->analysis start Treat cells with this compound lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-GLI1, anti-SMO) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis

References

Pseudojervine and Jervine: Application as a Negative Control in Hedgehog Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Contrary to the inquiry for its use as a positive control, extensive research indicates that pseudojervine and its close analog, jervine, function as antagonists of the Hedgehog (Hh) signaling pathway. These steroidal alkaloids, originally isolated from plants of the Veratrum genus, inhibit the pathway by interacting with the key signal transducer, Smoothened (SMO). Therefore, their appropriate application in experimental settings is as a negative control to suppress Hedgehog signaling, or as a test compound to investigate pathway inhibition. This document provides detailed application notes and protocols for the use of jervine (as a proxy for this compound due to the greater availability of experimental data) as a Hedgehog pathway inhibitor.

Mechanism of Action

The canonical Hedgehog signaling pathway is crucial for embryonic development and is implicated in the progression of various cancers. In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor. This leads to the proteolytic processing of GLI transcription factors into their repressor forms, keeping Hh target gene expression off.

When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the conversion of GLI proteins into their activator forms, which translocate to the nucleus and induce the expression of Hh target genes, such as GLI1 and PTCH1 itself.

Jervine exerts its inhibitory effect by directly or indirectly interacting with SMO, preventing its activation even in the presence of an upstream agonist like Shh. This leads to the suppression of the downstream signaling cascade and a reduction in the expression of Hh target genes.

Quantitative Data Summary

The inhibitory activity of jervine on the Hedgehog signaling pathway has been quantified in various studies. The following table summarizes key data points.

CompoundAssay TypeCell LineParameterValueReference
JervineLuciferase reporter gene assayMouse s12 cellsIC50500-700 nM[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are example protocols for utilizing jervine as a negative control to inhibit Hedgehog signaling in cell-based assays.

Protocol 1: Inhibition of Hedgehog-Induced Gene Expression in NIH/3T3 Cells

This protocol details the use of jervine to inhibit the upregulation of Hedgehog target genes Gli1 and Ptch1 in response to a pathway agonist, such as Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule SMO agonist like SAG.

Materials:

  • NIH/3T3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Shh-conditioned medium (Shh-CM) or Smoothened Agonist (SAG)

  • Jervine (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours. This can help to reduce basal signaling activity.

  • Treatment:

    • Prepare treatment media containing the Hedgehog pathway agonist (e.g., Shh-CM at a predetermined optimal concentration or SAG at 100 nM).

    • Prepare treatment media containing the agonist plus varying concentrations of jervine (e.g., 100 nM, 500 nM, 1 µM, 5 µM).

    • Include a vehicle control (e.g., DMSO) and an agonist-only control.

    • Aspirate the starvation medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for 24-48 hours.

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Hedgehog target genes (Gli1 and Ptch1).

    • Normalize the expression data to a housekeeping gene (e.g., Gapdh or Actb).

    • Analyze the fold change in gene expression relative to the vehicle control.

Expected Results: Treatment with the Hedgehog agonist alone should significantly increase the mRNA levels of Gli1 and Ptch1. Co-treatment with jervine should lead to a dose-dependent decrease in the agonist-induced expression of these target genes.

Visualizations

Hedgehog Signaling Pathway and Point of Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits GLI_inactive GLI (inactive) SMO->GLI_inactive activates SUFU SUFU SUFU->GLI_inactive sequesters GLI_active GLI (active) GLI_inactive->GLI_active processing TargetGenes Target Genes (Gli1, Ptch1) GLI_active->TargetGenes activates transcription Jervine Jervine/ This compound Jervine->SMO inhibits

Caption: Inhibition of the Hedgehog pathway by Jervine/Pseudojervine at SMO.

Experimental Workflow for Jervine as a Negative Control

Experimental_Workflow cluster_treatments Treatment Groups start Seed Cells (e.g., NIH/3T3) starve Serum Starvation (optional) start->starve prepare_treatments Prepare Treatment Groups starve->prepare_treatments treat Treat Cells (24-48 hours) prepare_treatments->treat harvest Harvest Cells (RNA Extraction) treat->harvest qpcr qRT-PCR Analysis (Gli1, Ptch1) harvest->qpcr analyze Data Analysis (Fold Change vs Control) qpcr->analyze control Vehicle Control (DMSO) agonist Agonist Control (e.g., SAG) test Agonist + Jervine (Dose Response)

Caption: Workflow for assessing Jervine's inhibitory effect on Hh signaling.

References

Analytical Standards for Pseudojervine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides comprehensive application notes and protocols for the analytical standards of Pseudojervine, a steroidal alkaloid found in plants of the Veratrum genus. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for the identification, quantification, and handling of this compound.

Physicochemical Properties

This compound is a complex steroidal alkaloid with the molecular formula C₃₃H₄₉NO₈ and a molecular weight of 587.75 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₃H₄₉NO₈--INVALID-LINK--
Molecular Weight 587.75 g/mol --INVALID-LINK--
Appearance White crystalline powderChemicalBook
Solubility Soluble in DMSO, methanol, ethanol. Slightly soluble in chloroform and benzene. Almost insoluble in ether.ChemicalBook, The Merck Index
CAS Number 36069-05-3--INVALID-LINK--

Analytical Methodologies

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A sensitive and selective UPLC-MS/MS method can be employed for the quantification of this compound in various matrices. The following protocol is adapted from a method for the simultaneous determination of multiple Veratrum alkaloids, including this compound.

Table 2: UPLC-MS/MS Parameters for this compound Analysis

ParameterRecommended Conditions
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B for 0.2 min, linear gradient to 75% B in 1.3 min, hold at 80% B for 0.5 min, return to 10% B in 0.5 min, and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined empirically. A starting point would be to use the protonated molecule [M+H]⁺ as the precursor ion and select appropriate product ions after fragmentation.

Protocol: UPLC-MS/MS Analysis of this compound

  • Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase.

  • Sample Preparation (from plasma): To 50 µL of plasma, add 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube for analysis.[1]

  • Injection: Inject 2 µL of the prepared standard or sample supernatant into the UPLC-MS/MS system.

  • Data Acquisition: Acquire data using the parameters outlined in Table 2.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Acetonitrile Acetonitrile Addition Plasma->Acetonitrile Vortex Vortex & Centrifuge Acetonitrile->Vortex Supernatant Collect Supernatant Vortex->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MS Mass Spectrometry (MRM) UPLC->MS Data Data Analysis MS->Data

Fig. 1: Workflow for UPLC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Extraction from Veratrum Species

The following protocol describes a general method for the extraction of steroidal alkaloids from Veratrum plant material, which can be adapted for the isolation of this compound.

Protocol: Extraction of this compound from Veratrum Rhizomes

  • Material Preparation: Air-dry and pulverize the rhizomes of the Veratrum species.

  • Extraction:

    • Perform reflux extraction of the powdered plant material with 80% ethanol three times, for 2 hours each time.

    • Combine the extracts and concentrate under reduced pressure to remove ethanol.

  • Purification:

    • Dilute the concentrated extract with water.

    • Apply the diluted extract to a macroporous adsorption resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the alkaloids with 70-90% ethanol.

    • Concentrate the eluate to obtain a crude alkaloid extract.

  • Further Purification (Optional): The crude extract can be further purified using column chromatography on silica gel or reversed-phase C18 material.

G Plant Pulverized Veratrum Rhizomes Extraction Ethanol Reflux Extraction Plant->Extraction Concentration Concentration Extraction->Concentration Dilution Dilution with Water Concentration->Dilution Resin Macroporous Resin Chromatography Dilution->Resin Elution Ethanol Elution Resin->Elution Final_Concentration Final Concentration Elution->Final_Concentration Crude_Extract Crude this compound Extract Final_Concentration->Crude_Extract

Fig. 2: General workflow for the extraction of this compound.

Biological Activity and Signaling Pathways

This compound, along with its aglycone Jervine, has been shown to exhibit significant biological activity, primarily through the inhibition of the Hedgehog signaling pathway.[2] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. Jervine and related alkaloids are known to directly bind to and inhibit SMO.

G SHH Hedgehog Ligand (SHH) PTCH Patched Receptor (PTCH) SHH->PTCH binds SMO Smoothened (SMO) PTCH->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates Nucleus Nucleus GLI->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes induces This compound This compound This compound->SMO inhibits

Fig. 3: Inhibition of the Hedgehog signaling pathway by this compound.

Additionally, this compound and related compounds have demonstrated antifungal activity by inhibiting the biosynthesis of β-1,6-glucan in the fungal cell wall, targeting the enzymes Kre6 and Skn1.[3][4]

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when working with this substance. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific applications. Always consult relevant safety data sheets (SDS) before handling any chemical substances.

References

Pseudojervine Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It belongs to the jerveratrum-type steroidal alkaloids, a class of compounds that has garnered significant interest for its potential therapeutic applications, including anticancer and antifungal activities.[1] Like its close structural analog jervine, this compound's biological effects are linked to the inhibition of critical cellular signaling pathways, making it a compound of interest for in vivo investigation.

This document provides detailed application notes and protocols for the formulation and administration of this compound in preclinical in vivo studies, with a focus on rodent models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this promising compound.

Data Presentation: Formulation and Administration Parameters

The following tables summarize key quantitative data for the formulation and administration of compounds structurally and functionally related to this compound, such as jervine and cyclopamine. Due to the limited availability of direct formulation data for this compound, these values serve as a strong starting point for developing a this compound formulation.

Table 1: Suggested Solvents and Vehicles for In Vivo Administration of Veratrum Alkaloids

Solvent/Vehicle ComponentRoute of AdministrationConcentration RangeNotes
Dimethyl sulfoxide (DMSO)Intraperitoneal (IP), Intravenous (IV)< 10% (v/v)Often used as a primary solvent to dissolve the compound. Must be diluted with a vehicle like saline or corn oil for injection to minimize toxicity.
Polyethylene glycol 400 (PEG400)Intraperitoneal (IP), Oral (PO)20-60% (v/v)A common co-solvent that improves the solubility of hydrophobic compounds.
EthanolIntraperitoneal (IP), Oral (PO)< 15% (v/v)Used to aid in the initial dissolution of the compound.
Saline (0.9% NaCl)Intraperitoneal (IP), Intravenous (IV)As required to reach final volumeThe standard vehicle for parenteral injections. The final formulation should be isotonic.
Corn Oil / Olive OilSubcutaneous (SC), Oral (PO)As required to reach final volumeSuitable for lipophilic compounds and for sustained release in subcutaneous administration.
2-hydroxypropyl-β-cyclodextrin (HPβCD)Intravenous (IV), Intraperitoneal (IP)20-40% (w/v) in water or salineA solubilizing agent that can encapsulate hydrophobic drugs, improving their aqueous solubility.

Table 2: Recommended Dosage and Administration Volumes for Mice

Route of AdministrationMaximum Volume (mL/kg)Recommended Needle Gauge
Intravenous (IV) - Tail Vein527-30 G
Intraperitoneal (IP)1025-27 G
Subcutaneous (SC)1025-27 G
Oral (PO) - Gavage1020-22 G (ball-tipped)

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol is adapted from methods used for other lipophilic steroidal alkaloids and is a recommended starting point for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal amount of DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Addition of Co-solvent: Add PEG400 to the DMSO-pseudojervine solution. A common ratio is 1:4 (DMSO:PEG400). For the example above, add 400 µL of PEG400. Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add sterile saline to the solution to reach the final desired concentration and volume. It is crucial to add the saline dropwise while vortexing to prevent precipitation of the compound. For instance, to achieve a final volume of 1 mL, add 500 µL of saline.

  • Final Formulation Composition (Example): 10% DMSO, 40% PEG400, 50% Saline.

  • Sterility: All steps should be performed in a laminar flow hood to maintain sterility. The final formulation should be filtered through a 0.22 µm sterile filter if any particulate matter is observed.

  • Administration: Administer the formulation to mice via intraperitoneal injection at the desired dosage. The injection volume should not exceed 10 mL/kg of body weight.

Protocol 2: Preparation of this compound Formulation for Oral (PO) Gavage

Materials:

  • This compound powder

  • Ethanol (100%), sterile

  • Corn oil, sterile

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Oral gavage needles (20-22 G, ball-tipped)

Procedure:

  • Weighing: Weigh the required amount of this compound powder and place it in a sterile glass vial.

  • Initial Wetting: Add a small volume of ethanol to wet the powder. For example, for 10 mg of this compound, add 50-100 µL of ethanol. Swirl gently to ensure all the powder is wetted.

  • Suspension in Vehicle: Add the required volume of sterile corn oil to the vial.

  • Homogenization: Place a sterile magnetic stir bar in the vial and stir the suspension for at least 30 minutes at room temperature to ensure a uniform suspension. A brief sonication step in a water bath sonicator can also aid in creating a homogenous suspension.

  • Administration: Immediately before administration, vortex the suspension to ensure uniformity. Administer the desired dose to the mice using an appropriate oral gavage needle. The administration volume should not exceed 10 mL/kg of body weight.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of the Hedgehog Pathway

This compound, like its analogs jervine and cyclopamine, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers. The primary molecular target of these steroidal alkaloids is the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Inhibits GLI_active Active GLI (Transcriptional Activator) GLI->GLI_active DNA Target Gene Expression GLI_active->DNA Promotes This compound This compound This compound->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow: In Vivo Anticancer Efficacy Study

The following diagram outlines a typical workflow for evaluating the anticancer efficacy of a this compound formulation in a tumor xenograft mouse model.

Xenograft_Workflow cluster_treatments Treatment Groups cell_culture 1. Cancer Cell Culture (e.g., Medulloblastoma) inoculation 2. Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (e.g., IP, PO) randomization->treatment vehicle Vehicle Control pseudojervine_low This compound (Low Dose) pseudojervine_high This compound (High Dose) positive_control Positive Control (e.g., Known Drug) monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint & Tissue Collection monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis

Caption: Workflow for a tumor xenograft efficacy study.

References

Application Notes and Protocols for Assessing Pseudojervine-Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pseudojervine is a naturally occurring steroidal alkaloid belonging to the jervane family, structurally similar to jervine. These compounds have garnered significant interest due to their potential as antifungal agents. This document provides detailed application notes and experimental protocols for assessing the binding of this compound to its putative protein targets, Kre6 and Skn1. These proteins are integral membrane glucosyltransferases involved in the biosynthesis of β-1,6-glucan, a critical component of the fungal cell wall.[1][2][3] Understanding the interaction between this compound and these proteins is crucial for the development of novel antifungal therapeutics. The methodologies described herein cover both cell-based and biophysical assays to characterize this interaction.

Overview of this compound's Mechanism of Action

This compound and the closely related compound jervine exert their antifungal activity by inhibiting the biosynthesis of β-1,6-glucan in the fungal cell wall.[1][2][4] This inhibition is achieved by targeting two key enzymes in the biosynthetic pathway: Kre6 and Skn1.[1][2][5] Disruption of β-1,6-glucan synthesis compromises the integrity of the cell wall, leading to growth defects and increased susceptibility to osmotic stress, ultimately resulting in fungal cell death. Genetic studies have shown that point mutations in the KRE6 or SKN1 genes can confer resistance to jervine, strongly suggesting that these proteins are the direct targets.[1]

The β-1,6-glucan biosynthesis pathway is a critical process for fungal viability and is absent in mammals, making its components attractive targets for antifungal drug development.[5][6] The pathway involves a series of enzymatic steps, with Kre6 and Skn1 playing a crucial, albeit not fully elucidated, role in the elongation of the β-1,6-glucan chains.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the β-1,6-glucan biosynthesis pathway.

Pseudojervine_Pathway cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Kre6 Kre6 Glucan β-1,6-Glucan Kre6->Glucan Biosynthesis Skn1 Skn1 Skn1->Glucan Biosynthesis CellWall Cell Wall Integrity Glucan->CellWall UDP_Glucose UDP-Glucose UDP_Glucose->Kre6 UDP_Glucose->Skn1 This compound This compound This compound->Kre6 This compound->Skn1

Caption: this compound inhibits Kre6 and Skn1, disrupting β-1,6-glucan synthesis.

Quantitative Data

Table 1: Antifungal Activity of Jervine against Saccharomyces cerevisiae [4]

StrainRelevant GenotypeIC50 (µg/mL)
Wild-TypeKRE6 SKN19.7
big1ΔDefective in β-1,6-glucan synthesis0.1
keg1ΔDefective in β-1,6-glucan synthesis1.0
kre5ΔDefective in β-1,6-glucan synthesis0.2
kre9ΔDefective in β-1,6-glucan synthesis0.2
rot1ΔDefective in β-1,6-glucan synthesis0.1

Note: The lower IC50 values in mutant strains defective in the β-1,6-glucan biosynthesis pathway indicate hypersensitivity to jervine, supporting the compound's mechanism of action.

Experimental Protocols

This section provides detailed protocols for key experiments to assess this compound-protein binding. These include both cell-based and biophysical assays.

Protocol 1: Fungal Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and IC50 of this compound against a panel of fungal strains, including wild-type and mutants with defects in the β-1,6-glucan pathway.

Materials:

  • This compound

  • Fungal strains (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Yeast extract-peptone-dextrose (YPD) medium

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare a serial dilution of this compound in YPD medium.

  • Inoculate each well with a standardized suspension of fungal cells to a final density of ~1 x 105 cells/mL.

  • Include positive (no drug) and negative (no cells) controls.

  • Incubate the plates at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.

  • Measure the optical density at 600 nm (OD600) to determine fungal growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of β-1,6-Glucan Synthesis Inhibition

This protocol measures the effect of this compound on the incorporation of a radiolabeled precursor into the β-1,6-glucan fraction of the fungal cell wall.[4]

Materials:

  • [14C]Glucose

  • Fungal cells

  • Low-glucose YPD medium

  • This compound

  • Reagents for cell wall fractionation (e.g., Zymolyase, alkaline solutions)

  • Scintillation counter

Procedure:

  • Grow fungal cells to the mid-log phase in YPD medium.

  • Resuspend the cells in low-glucose YPD medium.

  • Add varying concentrations of this compound to the cell suspensions.

  • Add [14C]Glucose to each suspension and incubate for a defined period (e.g., 2 hours) to allow for incorporation into the cell wall.

  • Harvest the cells and perform cell wall fractionation to isolate the β-1,6-glucan, β-1,3-glucan, and chitin fractions.

  • Quantify the amount of 14C in each fraction using a scintillation counter.

  • Determine the dose-dependent inhibition of [14C]Glucose incorporation into the β-1,6-glucan fraction by this compound.

Biophysical Assays for Direct Binding Analysis

The following are generalized protocols for standard biophysical techniques that can be adapted to study the direct binding of this compound to purified Kre6 or Skn1 proteins. Note that as Kre6 and Skn1 are membrane proteins, their purification and handling require specialized techniques, such as the use of detergents or nanodiscs, which are beyond the scope of this general protocol.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (this compound) to a ligand (Kre6 or Skn1) immobilized on a sensor chip in real-time.

Experimental Workflow:

SPR_Workflow A Immobilize purified Kre6 or Skn1 protein on a sensor chip B Inject a series of this compound concentrations over the chip surface A->B C Monitor the change in refractive index (Response Units, RU) over time B->C D Regenerate the sensor chip surface C->D E Analyze the sensorgrams to determine association (ka) and dissociation (kd) rates D->E F Calculate the equilibrium dissociation constant (Kd = kd/ka) E->F

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified Kre6 or Skn1 protein

  • This compound

  • Running buffer (e.g., PBS with a small percentage of DMSO and surfactant)

  • Regeneration solution

Procedure:

  • Immobilize the purified target protein (Kre6 or Skn1) onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of this compound in running buffer over the sensor surface.

  • Monitor the association and dissociation phases in real-time by recording the sensorgram (RU vs. time).

  • After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to Kre6 or Skn1, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow A Place purified Kre6 or Skn1 protein in the sample cell B Load this compound solution into the injection syringe C Perform a series of small injections of this compound into the sample cell D Measure the heat change after each injection E Plot the heat change per injection against the molar ratio of this compound to protein F Fit the binding isotherm to determine Kd, stoichiometry (n), and enthalpy (ΔH)

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials:

  • Isothermal titration calorimeter

  • Purified Kre6 or Skn1 protein

  • This compound

  • Dialysis buffer

Procedure:

  • Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution.

  • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat change.

  • Integrate the heat change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Protocol 5: Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. This can be implemented in a competitive binding format.

Experimental Workflow:

FP_Workflow A Develop a fluorescently labeled probe that binds to Kre6 or Skn1 B Incubate the protein and fluorescent probe to form a complex with high polarization C Add increasing concentrations of unlabeled this compound as a competitor D Measure the decrease in fluorescence polarization as the probe is displaced E Plot the polarization values against the concentration of this compound F Fit the data to determine the IC50 and calculate the inhibition constant (Ki)

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Materials:

  • Fluorescence plate reader with polarization filters

  • Purified Kre6 or Skn1 protein

  • Fluorescently labeled probe (a known binder to the target protein)

  • This compound

  • Assay buffer

Procedure:

  • Develop or obtain a fluorescently labeled small molecule probe that is known to bind to Kre6 or Skn1.

  • In a microplate, add a fixed concentration of the target protein and the fluorescent probe.

  • Add a serial dilution of this compound to the wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the fluorescence polarization values against the concentration of this compound.

  • The displacement of the fluorescent probe by this compound will result in a decrease in polarization.

  • Fit the data to a competitive binding model to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.

References

Application Note: Gene Expression Analysis in Response to Pseudojervine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudojervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus[1]. As a member of the jerveratrum-type steroidal alkaloids, it is structurally related to compounds like jervine and cyclopamine, which are known for their potent biological activities, including anticancer and antifungal effects[2][3]. The primary mechanism of action for related compounds involves the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis[3]. Analyzing global gene expression changes following this compound treatment is crucial for elucidating its precise mechanism of action, identifying novel therapeutic targets, and discovering potential biomarkers for drug efficacy.

This document provides detailed protocols for investigating the impact of this compound on gene expression using modern molecular biology techniques, including RNA-Sequencing (RNA-Seq), DNA microarrays, and quantitative real-time PCR (qRT-PCR) for validation.

Hypothesized Mechanism of Action: Hedgehog Pathway Inhibition

Based on its structural similarity to jervine and cyclopamine, this compound is hypothesized to function as an inhibitor of the Hedgehog signaling pathway. It likely binds to and inactivates the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding, this inhibition is lifted, allowing SMO to activate a downstream cascade that ultimately leads to the activation of GLI family transcription factors. By inhibiting SMO, this compound would prevent GLI activation, thereby repressing the transcription of Hh target genes involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters & Represses GLI_active GLI (Active) GLI->GLI_active Translocates & Activates TargetGenes Target Genes (e.g., Cyclin D, MYC) GLI_active->TargetGenes Promotes Transcription This compound This compound This compound->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH Binds

Caption: Hypothesized Hedgehog signaling inhibition by this compound.

Experimental and Data Analysis Workflow

A typical experiment to assess gene expression changes involves several key stages, from initial cell treatment to final biological interpretation. The workflow ensures robust and reproducible results.

G cluster_profiling Gene Expression Profiling start Cell Line Selection (e.g., Hh-dependent cancer cells) treatment Treatment with this compound (Dose-response & Time-course) start->treatment control Vehicle Control (e.g., DMSO) start->control rna_isolation Total RNA Isolation & Quality Control (RIN > 8) treatment->rna_isolation control->rna_isolation rnaseq Method A: RNA-Seq rna_isolation->rnaseq microarray Method B: Microarray rna_isolation->microarray data_analysis Bioinformatics Analysis (Differential Gene Expression) rnaseq->data_analysis microarray->data_analysis validation Validation of Key Genes (qRT-PCR) data_analysis->validation interpretation Biological Interpretation (Pathway & Functional Analysis) validation->interpretation

Caption: Overall workflow for gene expression analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., a cancer cell line with a known active Hedgehog pathway) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to determine the optimal concentration (e.g., based on IC50 values).

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound. A vehicle control (medium with an equivalent concentration of the solvent) must be run in parallel.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours). The duration should be sufficient to allow for transcriptional changes.

  • Harvesting: After incubation, wash the cells with PBS and harvest them for RNA isolation using a cell scraper or trypsinization.

Protocol 2: Total RNA Isolation and Quality Control
  • Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., TRIzol, or buffers from commercial kits like Qiagen RNeasy).

  • Extraction: Isolate total RNA following the manufacturer's protocol. This typically involves phase separation with chloroform and precipitation with isopropanol.

  • Purification: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I.

  • Quality Control (QC):

    • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Check the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8).

    • Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high-quality RNA sample should have an RNA Integrity Number (RIN) of ≥ 8.

Protocol 3: Gene Expression Profiling via RNA-Seq

RNA-sequencing provides a comprehensive and unbiased view of the transcriptome.[4]

  • Library Preparation:

    • Start with 1 µg of high-quality total RNA.

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA molecules.

    • Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces.

    • First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.

    • Second-Strand Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.

    • PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). A sequencing depth of 30-50 million reads per sample is recommended for differential gene expression analysis.[5]

  • Data Analysis: A standard bioinformatics pipeline is used for RNA-Seq data analysis.[6][7]

G rawData Raw Sequencing Reads (FASTQ files) qc Quality Control (FastQC) rawData->qc trimming Adapter & Quality Trimming (Trimmomatic) qc->trimming alignment Alignment to Reference Genome (STAR or HISAT2) trimming->alignment quantification Read Quantification (featureCounts or RSEM) alignment->quantification dge Differential Expression Analysis (DESeq2 or edgeR) quantification->dge pathway Pathway & GO Enrichment Analysis (GSEA) dge->pathway

Caption: RNA-Seq bioinformatics data analysis pipeline.
Protocol 4: Validation of Gene Expression by qRT-PCR

Quantitative RT-PCR is the gold standard for validating gene expression changes identified by RNA-Seq or microarrays.[8][9]

  • Reverse Transcription:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[10]

    • Use a mix of oligo(dT) and random primers for comprehensive cDNA synthesis.[8]

  • Primer Design:

    • Design primers specific to the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Primers should span an exon-exon junction to avoid amplification of genomic DNA.

    • The amplicon size should ideally be between 80-200 bp.[10]

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix (contains dNTPs, Taq polymerase, and SYBR Green dye)

      • Forward and Reverse Primers (final concentration ~0.5 µM)

      • Diluted cDNA template

      • Nuclease-free water

    • Run each sample in triplicate for technical replication.[8]

  • Real-Time PCR Cycling:

    • Perform the reaction on a real-time PCR instrument with the following typical stages:

      • Initial Denaturation: 95°C for 3 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[11]

      • ΔCt = Ct(target gene) - Ct(housekeeping gene)

      • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

      • Fold Change = 2-ΔΔCt

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Differentially Expressed Genes (DEGs) from RNA-Seq/Microarray

Gene SymbolLog2 Fold Changep-valueFalse Discovery Rate (FDR)Description
GLI1-2.581.2e-154.5e-14GLI Family Zinc Finger 1 (Hh target)
PTCH1-1.953.4e-128.1e-11Patched 1 (Hh target)
CCND1-1.507.8e-091.1e-07Cyclin D1 (Cell cycle regulator)
MYC-1.229.1e-075.6e-06MYC Proto-Oncogene
ABCG23.152.2e-106.3e-09ATP Binding Cassette Subfamily G Member 2

Table 2: Example of qRT-PCR Validation Data

Gene SymbolAverage ΔΔCtFold Change (2-ΔΔCt)Standard DeviationConclusion
GLI12.450.180.05Down-regulated (Consistent with RNA-Seq)
PTCH11.890.270.08Down-regulated (Consistent with RNA-Seq)
ABCG2-3.058.280.45Up-regulated (Consistent with RNA-Seq)
GAPDHN/A1.0N/AHousekeeping Gene (Control)

By following these detailed protocols, researchers can effectively characterize the transcriptomic response to this compound, providing valuable insights into its molecular mechanisms and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pseudojervine Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of pseudojervine from its natural sources, primarily Veratrum species.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is a steroidal alkaloid predominantly found in plants of the Veratrum genus. Documented sources include Veratrum taliense, Veratrum album, Veratrum californicum, Veratrum lobelianum, and Veratrum dahuricum.[1] The concentration of this compound and other alkaloids can vary significantly based on the plant species, the part of the plant used (roots and rhizomes are typically richest), geographical location, and harvest time.[2]

Q2: What are the most common methods for extracting this compound?

A2: Several methods are employed for the extraction of this compound and related Veratrum alkaloids. These include:

  • Soxhlet Extraction: A classic and effective method that uses continuous percolation of a solvent over the plant material. Ethanol, often under alkaline conditions, has been successfully used.[3]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption of the target compound.[4] It is particularly useful for purification.

  • Macroporous Resin Chromatography: This method is effective for the enrichment and purification of alkaloids from crude extracts.[5]

Q3: How can I quantify the yield of this compound in my extract?

A3: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and other Veratrum alkaloids.[6][7] This technique allows for accurate determination of the concentration of the target compound even in complex mixtures.

Troubleshooting Guides

Low this compound Yield
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent interaction. Pre-treatment with enzymes or physical disruption methods can also be beneficial.
Inappropriate Solvent The choice of solvent is critical. This compound, being an alkaloid, has solubility dependent on the solvent's polarity and pH. Ethanol is a commonly used and effective solvent. For a comparative overview of solvent effectiveness for alkaloid extraction, refer to the Data Presentation section.
Suboptimal Extraction Temperature Temperature can significantly influence extraction efficiency by affecting solvent viscosity and solute solubility. However, excessively high temperatures can lead to the degradation of this compound.[8][9] Experiment with a range of temperatures (e.g., 40-80°C) to find the optimal balance for your specific method.
Incorrect pH of Extraction Medium The extraction of alkaloids is often more efficient under slightly alkaline conditions, which helps to deprotonate the alkaloid, increasing its solubility in organic solvents.[3] The addition of a weak base like ammonium hydroxide to ethanol can improve yield.
Insufficient Extraction Time Ensure the extraction time is adequate for the chosen method. For Soxhlet extraction, this may be several hours, while for UAE or MAE, shorter times are typically sufficient. Monitor the extraction progress over time to determine the point of diminishing returns.
Degradation of this compound This compound can degrade under harsh conditions such as high temperatures or extreme pH.[10][11][12][13][14] Avoid prolonged exposure to heat and strong acids or bases. Store extracts in a cool, dark place.
Poor Purity of Extracted this compound
Potential Cause Troubleshooting Steps
Co-extraction of Impurities The crude extract will contain a mixture of compounds. Consider a multi-step purification process. An initial liquid-liquid extraction can remove highly polar or non-polar impurities. Subsequent chromatographic techniques like macroporous resin chromatography or HSCCC can then be used for finer purification.
Column Overloading in Chromatography Overloading the chromatographic column can lead to poor separation and co-elution of impurities with this compound. Reduce the amount of sample loaded onto the column or use a larger column.
Peak Tailing in HPLC/UPLC Peak tailing can be an issue in the analysis and purification of alkaloids due to their basic nature interacting with the stationary phase.[15] Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Presence of Structurally Similar Alkaloids Veratrum species contain numerous structurally related alkaloids which can be difficult to separate.[16] High-resolution purification techniques like preparative HPLC or HSCCC with optimized solvent systems are necessary for achieving high purity.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids

While specific comparative data for this compound is limited, the following table provides a general comparison of different extraction methods for plant alkaloids, which can serve as a guideline for selecting an appropriate technique.

Extraction Method Typical Yield (%) Extraction Time Solvent Consumption Advantages Disadvantages
Maceration Low to Moderate24-72 hoursHighSimple, requires minimal equipmentTime-consuming, high solvent usage, lower efficiency
Soxhlet Extraction Moderate to High6-24 hoursModerateEfficient for exhaustive extractionCan degrade thermolabile compounds, moderately time-consuming
Ultrasonic-Assisted Extraction (UAE) High15-60 minutesLowFast, efficient, lower temperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE) High5-30 minutesLowVery fast, highly efficientRequires specialized equipment, potential for localized overheating

Note: Yields are highly dependent on the plant material, specific alkaloid, and optimization of the extraction parameters.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Plant Material: Dry the roots and rhizomes of the Veratrum species and grind them into a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 95% ethanol containing 1% ammonium hydroxide.

  • Extraction:

    • Place 50 g of the powdered plant material into a cellulose thimble.

    • Insert the thimble into the Soxhlet extractor.

    • Add 500 mL of the extraction solvent to the round-bottom flask.

    • Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 12-24 hours.

  • Solvent Removal: After extraction, cool the solution and remove the solvent using a rotary evaporator under reduced pressure.

  • Crude Extract: The resulting residue is the crude alkaloid extract containing this compound.

Protocol 2: UPLC-MS/MS Quantification of this compound
  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).

    • Perform a serial dilution to create a calibration curve with known concentrations of a this compound standard.

    • For quantitative analysis of the extract, dilute it to fall within the range of the calibration curve.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of this compound.

Visualizations

experimental_workflow plant_material Veratrum spp. (Roots and Rhizomes) grinding Grinding plant_material->grinding extraction Extraction (e.g., Soxhlet, UAE, MAE) grinding->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (e.g., Macroporous Resin, HSCCC) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (UPLC-MS/MS) pure_this compound->analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_yield low_yield Low this compound Yield sub_optimal_extraction Sub-optimal Extraction Conditions low_yield->sub_optimal_extraction degradation This compound Degradation low_yield->degradation incomplete_lysis Incomplete Cell Lysis low_yield->incomplete_lysis solvent Inappropriate Solvent sub_optimal_extraction->solvent temperature Sub-optimal Temperature sub_optimal_extraction->temperature ph Incorrect pH sub_optimal_extraction->ph time Insufficient Time sub_optimal_extraction->time harsh_conditions Harsh Conditions (High Temp, Extreme pH) degradation->harsh_conditions grinding_issue Insufficient Grinding incomplete_lysis->grinding_issue

Caption: Logical relationship of factors contributing to low this compound yield.

References

Troubleshooting Pseudojervine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pseudojervine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to jervine?

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It is a glycoside of the aglycone jervine, meaning it is structurally similar to jervine but with an added sugar moiety. While both compounds share a core steroidal structure, the presence of the glucose group in this compound can influence its solubility, stability, and biological activity.

Q2: What are the known biological activities of this compound?

Direct studies on this compound are limited; however, its activity is often compared to the more extensively studied jervine. Jervine is a known inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer. Jervine exerts its effect by binding to and inhibiting the Smoothened (SMO) receptor.[1] Given the structural similarity, it is hypothesized that this compound may also modulate the Hedgehog pathway.

Additionally, jervine has been shown to have antifungal properties by inhibiting the biosynthesis of β-1,6-glucan, a key component of the fungal cell wall.[2] This suggests that this compound may also possess antifungal activity.

Q3: What are the primary causes of this compound instability in solution?

While specific degradation pathways for this compound have not been extensively documented, steroidal alkaloids, in general, are susceptible to several degradation mechanisms:

  • Hydrolysis: The glycosidic bond in this compound can be cleaved under acidic or basic conditions, or enzymatically, to yield jervine and a glucose molecule.

  • Oxidation: The complex steroidal structure contains sites that can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in complex organic molecules like this compound.[4]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. Studies on other alkaloids have shown significant degradation at elevated temperatures.[5][6]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the stock solution or experimental medium.- Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. - Avoid repeated freeze-thaw cycles. - Minimize the exposure of the solution to ambient light and temperature during experimental setup.
Inaccurate concentration of the stock solution.- Confirm the purity of the this compound solid before preparing solutions. - Use a calibrated analytical balance for weighing the compound. - Ensure complete dissolution of the compound in the chosen solvent.
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous experimental medium. - Ensure the final concentration of the organic solvent in the experimental medium is low and does not affect the biological system (typically <0.5%). - Perform a solubility test to determine the maximum concentration of this compound that can be achieved in your specific medium without precipitation.
Variability between experimental replicates Inconsistent handling and storage of this compound solutions.- Standardize the protocol for solution preparation, storage, and handling across all experiments. - Ensure all aliquots are stored under identical conditions. - Use a consistent method and duration for thawing aliquots before use.
Suspected degradation during an experiment Instability of this compound under the specific experimental conditions (e.g., pH, temperature, light exposure).- If possible, analyze the stability of this compound under your experimental conditions using analytical methods like HPLC or LC-MS. - If the experiment involves prolonged incubation, consider adding fresh this compound at specific time points. - Protect the experimental setup from direct light exposure by using amber-colored plates or covering them with aluminum foil.

Data on Factors Affecting Steroidal Alkaloid Stability

Factor Effect on Stability General Recommendations
pH Steroidal alkaloids can be unstable in strongly acidic or basic conditions, which can catalyze hydrolysis of glycosidic bonds and other rearrangements.Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for optimal stability, unless the experimental protocol requires otherwise.
Temperature Higher temperatures accelerate chemical degradation. Thermal degradation of some alkaloids can be significant even during analytical procedures like GC-MS if the inlet temperature is too high.[5][7]Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature or higher.
Light Exposure to UV and visible light can lead to photodegradation.[4]Store solid this compound and its solutions in light-resistant containers (e.g., amber vials). Protect solutions from light during preparation and experiments.
Solvent The choice of solvent can impact stability. For some alkaloids, degradation is more pronounced in protic solvents like methanol compared to aprotic solvents like ethyl acetate at high temperatures.[7]Use high-purity solvents. For stock solutions, DMSO is a common choice due to its good solvating power and relatively low reactivity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 5.88 mg per 1 mL of DMSO (Molecular Weight of this compound: 587.74 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C.

Protocol 2: Analytical Method for Detecting this compound and Potential Degradation Products

This protocol outlines a general approach using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess the purity and stability of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector or a Mass Spectrometer (e.g., Q-TOF).

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Mobile Phase (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested in the initial mobile phase composition.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the sample onto the HPLC column.

  • Separation and Detection: Run the gradient program to separate the components of the sample. Monitor the eluent using the UV detector (e.g., at 254 nm) and/or the mass spectrometer.

  • Data Analysis:

    • A pure, undegraded sample of this compound should show a single major peak at a specific retention time.

    • The presence of additional peaks may indicate impurities or degradation products.

    • Mass spectrometry can be used to identify the molecular weights of the parent compound and any degradation products. A common degradation product to look for would be jervine (the aglycone).

Visualizations

Hypothesized Hedgehog Signaling Pathway Inhibition by this compound

Hedgehog_Pathway cluster_off Hh Pathway 'Off' State cluster_on Hh Pathway 'On' State Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI_active Active GLI (Transcription Factor) GLI->GLI_active Target_Genes Hedgehog Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes Activates Transcription This compound This compound This compound->SMO Inhibits Antifungal_Mechanism This compound This compound Kre6_Skn1 Kre6/Skn1 (β-1,6-glucan synthases) This compound->Kre6_Skn1 Inhibits Beta_1_6_Glucan_Synthesis β-1,6-Glucan Synthesis Kre6_Skn1->Beta_1_6_Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan_Synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Loss of Integrity Leads to Stability_Workflow Start Start: Prepare this compound Solution Incubate Incubate under Test Conditions (e.g., different pH, temp, light) Start->Incubate Sample Take Samples at Different Time Points Incubate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Data Quantify this compound Peak Area and Identify Degradation Products Analyze->Data End End: Determine Degradation Rate Data->End

References

Technical Support Center: Chromatographic Resolution of Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of Pseudojervine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound and related Veratrum alkaloids.

Q1: What are the most common reasons for poor resolution of this compound in my chromatogram?

A1: Poor resolution in the analysis of this compound, a steroidal alkaloid, can stem from several factors. The most common include:

  • Co-elution with structurally similar alkaloids: Veratrum species contain a variety of alkaloids with similar structures to this compound, such as Jervine and Veratramine, which can be difficult to separate.

  • Inadequate mobile phase composition: The choice of organic solvent, pH, and additives in the mobile phase is critical for achieving selectivity.

  • Suboptimal stationary phase: Not all C18 columns are the same. Differences in silica purity, end-capping, and particle size can significantly impact the separation of basic compounds like this compound.

  • Poor peak shape: Issues like peak tailing or fronting can reduce the apparent resolution between adjacent peaks.

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1] Here are several strategies to mitigate this:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acid modifier like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the protonated amine of this compound.[1]

  • Use a modern, end-capped column: High-purity, base-deactivated, and end-capped C18 columns are designed to minimize the number of accessible silanol groups.

  • Add a competitive base: A small amount of a basic additive, such as triethylamine (TEA), can be added to the mobile phase to compete with this compound for binding to the active silanol sites. However, be aware that TEA can interfere with mass spectrometry detection.

  • Increase the buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions.[2]

Q3: I'm observing peak fronting for my this compound peak. What is the likely cause and solution?

A3: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by sample overload .[3] This can be due to either injecting too high a concentration of the analyte or too large an injection volume.

  • Solution: Try diluting your sample or reducing the injection volume.[3][4] If peak fronting persists at lower concentrations, it could also be due to a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[4]

Q4: I have a co-eluting impurity with my this compound peak. How can I improve the separation?

A4: Resolving co-eluting peaks requires a change in selectivity (α). Here are several approaches:

  • Change the organic modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Small changes in pH can alter the ionization state of this compound and co-eluting impurities, potentially leading to differential retention and improved separation.[2]

  • Modify the column temperature: Changing the column temperature can affect the selectivity of the separation. Try adjusting the temperature in increments of 5-10°C.

  • Change the stationary phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity compared to a standard C18 column.

Data Presentation

The following table summarizes the hypothetical effects of various chromatographic parameters on the resolution of this compound and a closely eluting impurity. This data is representative of typical outcomes during method development.

Parameter ChangedInitial ConditionModified ConditionObserved Effect on Resolution (Rs)
Mobile Phase Composition 80% Acetonitrile / 20% Water + 0.1% Formic Acid75% Acetonitrile / 25% Water + 0.1% Formic AcidIncreased retention and improved Rs from 1.2 to 1.6
80% Acetonitrile / 20% Water + 0.1% Formic Acid80% Methanol / 20% Water + 0.1% Formic AcidChange in elution order, Rs improved to 1.8
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 2.5 (0.1% Trifluoroacetic Acid)Sharper peaks and improved Rs from 1.3 to 1.7
Column Temperature 30°C40°CDecreased retention, Rs slightly decreased to 1.1
Flow Rate 1.0 mL/min0.8 mL/minIncreased retention and improved Rs from 1.2 to 1.4

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) for the Separation of this compound

This protocol is adapted from the method described by Zhao et al. for the simultaneous determination of steroidal alkaloids in Veratrum dahuricum.[5]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-10 min: 20-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 60°C.

    • Nebulizing Gas (Nitrogen) Pressure: 3.5 bar.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard or sample extract in methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and run the gradient program.

  • Identify the this compound peak based on the retention time of the reference standard.

Mandatory Visualization

Hedgehog Signaling Pathway

This compound, like the related alkaloid Jervine, is a known inhibitor of the Hedgehog signaling pathway.[6] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[7][8] The diagram below illustrates the key components of this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) PTCH1 Patched (PTCH1) Hedgehog Ligand (Shh)->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters GLI_R GLI Repressor GLI->GLI_R Processing to Repressor Form GLI_A GLI Activator GLI->GLI_A Processing to Activator Form Target_Genes Target Gene Transcription GLI_R->Target_Genes Represses GLI_A->Target_Genes Activates

Caption: The Hedgehog signaling pathway and its key components.

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for troubleshooting and resolving issues with poor chromatographic resolution.

Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) CheckPeakShape Good Peak Shape? Start->CheckPeakShape TroubleshootTailing Address Peak Tailing (Lower pH, End-capped column) CheckPeakShape->TroubleshootTailing No (Tailing) TroubleshootFronting Address Peak Fronting (Dilute sample, Reduce injection volume) CheckPeakShape->TroubleshootFronting No (Fronting) OptimizeMobilePhase Optimize Mobile Phase CheckPeakShape->OptimizeMobilePhase Yes TroubleshootTailing->CheckPeakShape TroubleshootFronting->CheckPeakShape ChangeSolvent Change Organic Solvent (ACN <-> MeOH) OptimizeMobilePhase->ChangeSolvent AdjustpH Fine-tune pH ChangeSolvent->AdjustpH OptimizeGradient Adjust Gradient Slope AdjustpH->OptimizeGradient ChangeColumn Change Column (Different Stationary Phase) OptimizeGradient->ChangeColumn If still unresolved End Resolution Improved OptimizeGradient->End Resolution OK ChangeColumn->End

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Overcoming Poor Solubility of Pseudojervine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Pseudojervine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a steroidal alkaloid glycoside, a natural product found in plants of the Veratrum genus. It is investigated for its potential therapeutic properties, notably as an inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] Its complex, hydrophobic structure leads to poor aqueous solubility, creating significant challenges in designing and executing reliable in vitro and in vivo assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What is the primary mechanism of action for this compound?

This compound is understood to be an inhibitor of the Sonic Hedgehog (Shh) signaling pathway. It is believed to exert its effects by binding to and inhibiting the G-protein coupled receptor, Smoothened (SMO).[1][2][3] This mechanism is analogous to that of its aglycone, Jervine, and other well-characterized SMO inhibitors like cyclopamine.[1][2][3] Inhibition of SMO prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation, differentiation, and survival.

Q3: What are the initial recommended solvents for dissolving this compound?

Based on its chemical structure and data from the related compound, Jervine, the primary recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution in one of these organic solvents before further dilution into aqueous assay buffers or cell culture media.

Troubleshooting Guide: this compound Precipitation in Assays

Issue 1: Precipitate formation when preparing the initial stock solution.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Solution:

    • Consult Solubility Data: Refer to the quantitative solubility data below. Do not attempt to prepare a stock solution at a concentration significantly higher than the reported solubility.

    • Use Ultrasonication: For dissolving in DMSO, sonication can aid in the dissolution process.[4]

    • Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can increase solubility. However, be cautious about potential compound degradation at higher temperatures.

Issue 2: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous buffer or cell culture medium.
  • Possible Cause: The hydrophobic nature of this compound causes it to "crash out" of solution when the concentration of the organic solvent is rapidly decreased.

  • Solution:

    • Optimize Dilution Technique:

      • Pre-warm the aqueous buffer or cell culture medium to 37°C.

      • While vortexing or rapidly stirring the aqueous solution, add the DMSO stock solution drop-wise and slowly. This rapid mixing helps to disperse the compound before it can aggregate and precipitate.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, first dilute the 100% DMSO stock into a solution containing 50% DMSO and 50% aqueous buffer, then further dilute this intermediate stock into the final assay medium.

    • Lower the Final Concentration: The desired final concentration may be above the solubility limit of this compound in the final assay medium (which is predominantly aqueous). Test a range of lower concentrations to determine the maximum achievable soluble concentration.

    • Maintain a Low Final DMSO Concentration: While a small amount of DMSO is necessary to maintain solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration at or below 0.5%, with 0.1% being ideal for most cell lines.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Issue 3: The solution is initially clear but a precipitate forms over time during incubation.
  • Possible Cause:

    • Temperature Shift: Changes in temperature between preparation and incubation can affect solubility.

    • Interaction with Media Components: this compound may interact with proteins, salts, or other components in the cell culture medium, leading to precipitation over time.

    • pH Shift: The CO2 environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.

  • Solution:

    • Pre-equilibrate Medium: Ensure your cell culture medium is pre-warmed to 37°C and equilibrated in the CO2 incubator before adding the this compound solution.

    • Solubility in Final Medium: Test the stability of your final this compound concentration in the complete cell culture medium over the intended duration of your experiment in a cell-free setting to observe for any precipitation.

    • Consider Advanced Formulation Strategies: If precipitation persists, more advanced techniques may be necessary.

Advanced Solubilization Strategies

For persistent solubility issues, consider the following advanced strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, increasing their apparent aqueous solubility.[7][8][9] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for steroidal compounds.[7][10]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (other than DMSO) in the final assay medium can help maintain solubility. Examples include ethanol or polyethylene glycol (PEG). However, it is crucial to test the tolerance of your specific assay to these co-solvents.

Data Presentation: Quantitative Solubility and Assay Conditions

The following tables summarize key quantitative data for Jervine (as a proxy for this compound) and recommended assay conditions.

Table 1: Quantitative Solubility of Jervine

SolventSolubilityMolar Equivalent (approx.)Notes
DMSO1 mg/mL2.35 mMRequires ultrasonication.[4]
DMSO20 mM-
Ethanol50 mM-
DMF2 mg/mL-[11]
Ethanol10 mg/mL-[11]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL-[11]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell Line TypeRecommended Max. DMSO ConcentrationIdeal DMSO Concentration
Most cell lines< 1%≤ 0.1% - 0.5%
Sensitive cell lines≤ 0.1%As low as possible
A549 (Human Lung Carcinoma)Tolerant up to 10% for short exposure, but cytotoxicity increases with time.≤ 0.5% for standard assays.[1][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 587.75 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 5.88 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for a Cell-Based Assay (Example: final concentration of 10 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of 100 µM by adding 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium. Vortex gently immediately after addition.

  • Final Dilution:

    • Add the required volume of the 10 mM stock solution (or the 100 µM intermediate dilution) to the final volume of pre-warmed cell culture medium needed for your experiment.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can add 10 µL of the stock solution to 9.99 mL of medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the this compound solution, gently invert or swirl the container to ensure thorough mixing. Avoid vigorous vortexing that could cause foaming of the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS) or serum-free medium

  • Magnetic stirrer and stir bar

  • Sterile filters

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. Stir until fully dissolved. Gentle warming may be required.

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution at the desired final concentration.

    • Alternatively, prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add this drop-wise to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.

  • Sterilization: Sterile filter the final solution through a 0.22 µm filter before use in cell-based assays.

Mandatory Visualizations

Sonic_Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI (inactive) SMO->GLI Signal Transduction (relieves SUFU inhibition) SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation GLI_nucleus GLI (active) GLI_active->GLI_nucleus Translocation TargetGenes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_nucleus->TargetGenes Activates This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Sonic Hedgehog pathway by targeting SMO.

Troubleshooting_Workflow Start Start: Dissolving This compound UseDMSO Use DMSO or Ethanol as solvent Start->UseDMSO CheckSolubility Is precipitate present in stock solution? DiluteToMedium Dilute stock into aqueous medium CheckSolubility->DiluteToMedium No Failure Issue persists: Re-evaluate concentration CheckSolubility->Failure Yes UseDMSO->CheckSolubility CheckPrecipitateDilution Precipitate forms upon dilution? DiluteToMedium->CheckPrecipitateDilution OptimizeDilution Optimize dilution: - Slow addition - Vortexing - Serial dilution CheckPrecipitateDilution->OptimizeDilution Yes CheckPrecipitateIncubation Precipitate forms during incubation? CheckPrecipitateDilution->CheckPrecipitateIncubation No OptimizeDilution->CheckPrecipitateIncubation AdvancedMethods Consider advanced methods: - Cyclodextrins - Co-solvents CheckPrecipitateIncubation->AdvancedMethods Yes Success Success: Soluble solution CheckPrecipitateIncubation->Success No AdvancedMethods->Success

Caption: A decision tree for troubleshooting this compound precipitation.

References

Minimizing off-target effects of Pseudojervine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Pseudojervine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring steroidal alkaloid.[1][2] Its primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway through direct interaction with the Smoothened (SMO) receptor, a key signal transducer in this pathway.[3][4] By binding to SMO, this compound blocks the downstream signaling cascade that leads to the activation of Gli transcription factors.[5][6]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These are a concern for all small molecules, including this compound, as they can lead to misinterpretation of experimental results, cellular toxicity, and confounding phenotypes. While specific off-target interactions of this compound are not extensively documented, its structural similarity to other steroidal alkaloids suggests the potential for interactions with other cellular pathways.

Q3: What is a typical effective concentration for this compound to inhibit the Hedgehog pathway?

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: I'm observing a cellular phenotype (e.g., decreased cell viability, morphological changes) after this compound treatment, but I'm unsure if it's due to Hedgehog pathway inhibition.

Question: How can I confirm that the observed effect is due to the intended on-target activity of this compound?

Answer: To confirm on-target activity, you should perform experiments to directly measure the inhibition of the Hedgehog signaling pathway and to demonstrate target engagement.

Recommended Experimental Protocols:

1. Gli-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog pathway. A reduction in luciferase activity upon this compound treatment indicates on-target pathway inhibition.[7][8][9][10][11]

Methodology:

  • Cell Line: Use a cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells or custom-generated).

  • Seeding: Plate cells in a 96-well plate and grow to confluence.

  • Treatment: Treat cells with a serial dilution of this compound. Include a positive control for pathway activation (e.g., Sonic Hedgehog ligand (Shh) or a SMO agonist like SAG) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Normalize the firefly luciferase signal to a co-expressed control reporter (e.g., Renilla luciferase). Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[12][13][14][15][16] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble SMO protein in the supernatant using Western blotting or other sensitive protein detection methods.

  • Analysis: A shift in the melting curve of SMO in the presence of this compound indicates direct target engagement.

Experimental Workflow for On-Target Validation

cluster_start cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion start Observe Phenotype with this compound reporter Gli-Luciferase Reporter Assay start->reporter Is Hh pathway inhibited? cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa Does this compound bind to SMO? dose_response Dose-Response Curve start->dose_response Does phenotype occur at expected IC50? reporter->dose_response on_target_effect Phenotype is On-Target reporter->on_target_effect Yes cetsa->dose_response cetsa->on_target_effect Yes cytotoxicity Cytotoxicity Assays dose_response->cytotoxicity Discrepancy in concentration rescue Rescue Experiment cytotoxicity->rescue Toxicity observed off_target_effect Phenotype is Off-Target rescue->off_target_effect Phenotype not rescued

Figure 1. Workflow for validating the on-target effects of this compound.

Issue 2: this compound is causing significant cell death at concentrations where I expect to see specific Hedgehog pathway inhibition.

Question: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

Answer: High levels of cytotoxicity, especially at concentrations close to the IC50 for Hedgehog inhibition, can indicate off-target effects. A comprehensive dose-response analysis and specific cytotoxicity assays are necessary.

Recommended Experimental Protocols:

1. Comprehensive Dose-Response Analysis

Generate dose-response curves for both Hedgehog pathway inhibition (using the Gli-Luciferase assay) and cell viability in parallel.

Methodology:

  • Prepare a wide range of this compound concentrations, spanning from well below to well above the expected IC50.

  • Perform the Gli-Luciferase Reporter Assay as described above.

  • In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo, or Trypan Blue exclusion) using the same cell line and treatment conditions.[17][18][19][20][21]

  • Compare the IC50 for Hedgehog inhibition with the CC50 (50% cytotoxic concentration). A large window between the IC50 and CC50 suggests a specific on-target effect at lower concentrations.

Quantitative Data for Hedgehog Pathway Inhibitors

CompoundTargetIC50Notes
Jervine Smoothened500-700 nM[3][4]Closely related to this compound.
Cyclopamine Smoothened~300 nM[22][23]A well-characterized SMO inhibitor.
SAG Smoothened-A potent SMO agonist, used as a positive control.

2. Cytotoxicity Assays

Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive picture of how this compound affects cell health.

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): Measure the number of cells with compromised plasma membranes.

  • Metabolic Activity Assays (e.g., MTT, MTS, Resazurin): Assess mitochondrial function as an indicator of cell viability.

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): Determine if cell death is occurring through programmed apoptosis.

3. Rescue Experiments

If the observed phenotype is due to on-target inhibition of the Hedgehog pathway, it may be possible to "rescue" the effect by activating a downstream component of the pathway.

Methodology:

  • Treat cells with this compound at a concentration that causes the phenotype of interest.

  • In a parallel treatment group, co-administer this compound with a downstream activator of the Hedgehog pathway (e.g., a constitutively active form of Gli1).

  • If the phenotype is rescued (i.e., returns to the control state), it provides strong evidence for an on-target effect.

Hedgehog Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm shh Shh Ligand ptch1 Patched1 (PTCH1) shh->ptch1 binds shh->ptch1 relieves inhibition smo Smoothened (SMO) ptch1->smo inhibits sufu SUFU smo->sufu inhibits gli Gli sufu->gli sequesters gli_a Gli (Activator) sufu->gli_a releases gli_r Gli (Repressor) gli->gli_r cleavage nucleus Nucleus gli_a->nucleus translocates to gli_r->nucleus translocates to target_genes Target Gene Expression nucleus->target_genes regulates This compound This compound This compound->smo inhibits

Figure 2. The Hedgehog signaling pathway and the inhibitory action of this compound.

Issue 3: I am seeing inconsistent results between experiments.

Question: What are the common sources of variability in experiments with this compound and how can I minimize them?

Answer: Inconsistent results can arise from several factors, including compound stability, cell culture conditions, and assay variability.

Troubleshooting Steps:

  • Compound Handling and Storage: this compound is a natural product and may be sensitive to light and temperature. Store stock solutions in the dark at -20°C or below. Prepare fresh working solutions for each experiment.

  • Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent between experiments. Confluency can significantly impact Hedgehog signaling activity.

  • Assay Controls: Always include appropriate positive and negative controls in every experiment. For Hedgehog pathway assays, this includes a known SMO inhibitor (e.g., cyclopamine) and a pathway activator (e.g., SAG or Shh).

  • Data Normalization: Normalize your data to internal controls within each experiment to account for variations in cell number and assay performance. For reporter assays, co-transfecting a constitutively expressed reporter (e.g., Renilla luciferase) is essential.

By systematically applying these troubleshooting guides and experimental protocols, researchers can more confidently distinguish between the on-target and off-target effects of this compound, leading to more robust and reliable experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of pseudojervine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to bioavailability?

This compound is a steroidal glycoalkaloid found in plants of the Veratrum genus.[1][2] Structurally, it is a glycoside of jervine.[3] Its large molecular weight (587.74 g/mol ) and complex structure contribute to its physicochemical properties.[3]

Key properties affecting its bioavailability include:

  • Low Aqueous Solubility: this compound is soluble in organic solvents like chloroform, benzene, and DMSO, but only slightly soluble in alcohol and almost insoluble in ether.[3][4] This poor aqueous solubility is a primary reason for its expected low bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.

  • Lipophilicity: As a steroidal alkaloid, it possesses a lipophilic steroid backbone, which may facilitate membrane permeation to some extent. However, the presence of a sugar moiety (glycoside) increases its polarity, which can be a double-edged sword for bioavailability.

Q2: Why is enhancing the bioavailability of this compound important?

Enhancing the bioavailability of this compound is crucial for translating its pharmacological activities into therapeutic applications. Many promising drug candidates fail due to poor pharmacokinetic profiles, including low bioavailability.[5][6] By improving its bioavailability, researchers can achieve desired therapeutic concentrations at lower doses, potentially reducing dose-dependent toxicity and improving patient compliance.

Q3: What are the primary challenges in enhancing the bioavailability of this compound?

The primary challenges stem from its physicochemical properties:

  • Poor Dissolution Rate: Due to its low aqueous solubility, the rate at which this compound dissolves in the gastrointestinal tract is likely to be slow, limiting its absorption.

  • First-Pass Metabolism: While not explicitly documented for this compound in the provided results, compounds of this class can be subject to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Many phytochemicals are substrates for efflux transporters like P-gp, which actively pump drugs out of intestinal cells back into the lumen, thereby reducing absorption.[7]

Q4: Which formulation strategies are most promising for this compound?

Given its poor aqueous solubility, the following strategies are promising for enhancing the bioavailability of this compound:

  • Nanoformulations: Techniques like solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions can increase the surface area for dissolution and improve absorption.[8][9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[11][12]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[13][14][15]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate lymphatic uptake, bypassing first-pass metabolism.[16][17]

Troubleshooting Guides

Nanoformulation Approaches
Problem/Observation Potential Cause(s) Suggested Solution(s)
Low encapsulation efficiency. Poor affinity of this compound for the nanoparticle core material. Drug leakage during the formulation process. Insufficient amount of stabilizing surfactant.Screen different polymers or lipids for better compatibility. Optimize the homogenization or sonication time and power. Increase the surfactant concentration or use a combination of surfactants.
Particle aggregation and instability. Insufficient surface charge or steric hindrance to prevent agglomeration. Inappropriate storage conditions (temperature, pH).Optimize the concentration of the stabilizer. Evaluate the zeta potential; if low, consider using a charged surfactant. Store the nanoformulation at a recommended temperature and pH, and protect from light.
Inconsistent particle size. Non-uniform energy input during homogenization or sonication. Inefficient mixing of phases.Ensure consistent and optimized parameters for the homogenization/sonication process. Use a high-shear mixer for the initial dispersion.
Poor in vitro drug release. Strong binding of this compound to the nanoparticle matrix. Use of a non-discriminatory release medium.Select a biodegradable polymer or a lipid with a lower melting point. Ensure sink conditions in the release medium by adding surfactants (e.g., Tween 80) or using a larger volume of medium.[18]
Solid Dispersion Technique
Problem/Observation Potential Cause(s) Suggested Solution(s)
Drug recrystallization during storage. The amorphous solid dispersion is thermodynamically unstable.[19][20] Inappropriate polymer selection or drug-to-polymer ratio. Absorption of moisture.Select a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound. Optimize the drug loading to ensure it remains below the solubility limit in the polymer. Store the solid dispersion in desiccated and sealed containers.
Incomplete amorphization. Insufficient mixing of the drug and polymer. Use of a solvent in which either the drug or the polymer has low solubility (solvent evaporation method). Inadequate heating or mixing time (melting method).Ensure both components are fully dissolved in a common solvent. Increase the temperature or duration of the melting process, ensuring it is below the degradation temperature of this compound.
Slow dissolution rate. Formation of a viscous gel layer by the polymer upon contact with the dissolution medium, which can hinder drug release.[21]Use a combination of polymers or add a channeling agent to the formulation. Optimize the particle size of the solid dispersion powder.
Cyclodextrin Complexation
Problem/Observation Potential Cause(s) Suggested Solution(s)
Low complexation efficiency. Poor fit of the this compound molecule into the cyclodextrin cavity. Steric hindrance from the glycosidic moiety of this compound. Competition with solvent molecules.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the best fit.[13] Optimize the pH of the solution to ensure the drug is in its most hydrophobic form.[14] Use co-solvents or ternary complexing agents to enhance interaction.
Precipitation of the complex. The solubility of the cyclodextrin or the complex itself is exceeded.Use more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[15] Adjust the pH and temperature of the solution.[22]
Difficulty in isolating the solid complex. The complex may be highly soluble or form a sticky solid.Use lyophilization (freeze-drying) instead of solvent evaporation to obtain a fine, easily handleable powder.[23]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

  • Chloroform

Methodology:

  • Preparation of the Lipid Phase: Dissolve 100 mg of glyceryl monostearate and 10 mg of this compound in 5 mL of chloroform.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.

  • Preparation of the Aqueous Phase: Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water and heat to 70°C.

  • Hydration and Homogenization: Add the hot aqueous phase to the lipid film and hydrate for 30 minutes at 70°C. Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes.

  • Sonication: Further reduce the particle size by sonicating the dispersion using a probe sonicator for 10 minutes (5 seconds on, 5 seconds off cycles) in an ice bath.

  • Cooling and Storage: Allow the nanoemulsion to cool down to room temperature to form SLNs. Store at 4°C.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the in vitro release of this compound from the prepared SLNs.

Materials:

  • This compound-loaded SLN dispersion

  • Phosphate buffered saline (PBS), pH 7.4, containing 0.5% (w/v) Tween 80 (to ensure sink conditions)

  • Dialysis bags (MWCO 12-14 kDa)

  • Shaking incubator

Methodology:

  • Preparation: Soak the dialysis bags in the release medium for 12 hours before use.

  • Sample Loading: Pipette 1 mL of the this compound-loaded SLN dispersion into a dialysis bag and seal both ends.

  • Release Study: Place the sealed dialysis bag into a beaker containing 100 mL of the release medium. Place the beaker in a shaking incubator maintained at 37°C with a constant shaking of 100 rpm.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for this compound content using a validated HPLC or LC-MS/MS method.

Protocol 3: In Vivo Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of unformulated this compound and this compound-loaded SLNs.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.

  • Grouping: Divide the rats into two groups (n=6 per group):

    • Group A: Control (unformulated this compound suspension in 0.5% carboxymethyl cellulose).

    • Group B: Test (this compound-loaded SLN dispersion).

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes and then centrifuge at 12,000 rpm for 10 minutes.

  • Analysis: Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of the SLN formulation can be calculated as: (AUC_SLN / AUC_Control) * 100.

Data Presentation

Table 1: Hypothetical Physicochemical Characteristics of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SLN-1 180 ± 150.25 ± 0.03-25.5 ± 2.185.2 ± 4.5
Solid Dispersion N/AN/AN/AN/A
Cyclodextrin Complex N/AN/AN/AN/A

Table 2: Hypothetical Pharmacokinetic Parameters of this compound After Oral Administration in Rats (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 50 ± 122.0350 ± 75100 (Reference)
This compound-Loaded SLNs 150 ± 354.01400 ± 210400

Visualizations

G cluster_0 Mechanism of Action of Veratrum Alkaloids This compound This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) This compound->NaV_Channel Binds to pore Persistent_Activation Persistent Channel Activation NaV_Channel->Persistent_Activation Inhibits inactivation Cell_Membrane Neuronal/Cardiac Cell Membrane Continuous_Influx Continuous Na+ Influx Persistent_Activation->Continuous_Influx Depolarization Sustained Depolarization Continuous_Influx->Depolarization Toxicity Cardiovascular Toxicity (Hypotension, Bradycardia) Depolarization->Toxicity

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

G cluster_1 Experimental Workflow for Bioavailability Enhancement Formulation Formulation Development (e.g., SLNs, Solid Dispersion) Characterization Physicochemical Characterization (Size, EE%, etc.) Formulation->Characterization InVitro_Release In Vitro Drug Release Study Characterization->InVitro_Release InVivo_Study In Vivo Bioavailability Study in Rats InVitro_Release->InVivo_Study PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) InVivo_Study->PK_Analysis Evaluation Evaluate Bioavailability PK_Analysis->Evaluation

Caption: A typical experimental workflow for enhancing and evaluating the bioavailability of this compound.

References

Technical Support Center: Pseudojervine Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pseudojervine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are trying to generate a dose-response curve for this compound as a Smoothened (SMO) agonist but are not seeing any activation of the Hedgehog pathway. What could be the issue?

A1: A critical point to consider is the established pharmacological activity of this compound and related veratrum alkaloids. The current scientific literature characterizes jervine, a closely related compound, as an inhibitor (antagonist) of the Smoothened receptor, not an agonist.[1][2][3][4] Steroidal alkaloids from Veratrum species are generally reported to be inhibitors of the Hedgehog signaling pathway.[1][2][5] Therefore, the lack of pathway activation is the expected result. It is recommended to re-evaluate the experimental hypothesis and design assays to measure the inhibitory potential of this compound on the Hedgehog pathway.

Q2: How can we determine the inhibitory concentration (IC50) of this compound for the Smoothened receptor?

A2: To determine the IC50 of this compound, you will need to stimulate the Hedgehog pathway with a known agonist and then measure the ability of this compound to inhibit this activation in a dose-dependent manner. A common method is a Gli-luciferase reporter assay.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Q3: What are common issues encountered in a Gli-luciferase reporter assay and how can they be addressed?

A3: Several issues can arise during a Gli-luciferase reporter assay. The following table summarizes common problems and their solutions.

IssuePotential Cause(s)Troubleshooting Steps
Weak or No Signal - Low transfection efficiency- Weak promoter activity- Reagent degradation- Insufficient cell number- Optimize DNA to transfection reagent ratio.- Use a stronger constitutive promoter for the reporter construct if possible.- Use fresh luciferase substrate and ensure proper storage.- Optimize cell seeding density.
High Background Signal - Contamination (microbial or cellular)- Autoluminescence of compounds- High basal activity of the reporter- Use sterile techniques and fresh reagents.- Test for compound interference by measuring luminescence in cell-free wells.- Use a reporter construct with a minimal promoter.
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Cell clumping- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Gently triturate cell suspension to break up clumps.

Troubleshooting Guides

Guide 1: Inconsistent Dose-Response Curve

Problem: The dose-response curve for this compound inhibition is not sigmoidal or shows high variability between experiments.

Potential CauseRecommended Solution
Compound Precipitation - Visually inspect wells for precipitate.- Prepare the stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells.
Incorrect Agonist Concentration - Perform a full dose-response curve for the SMO agonist (e.g., SAG) to determine its EC50 and EC80 in your specific assay system.- For antagonist assays, use an agonist concentration at or near its EC80.
Cell Health and Viability - Monitor cell morphology and viability throughout the experiment.- Ensure cells are not over-confluent at the time of treatment.- Use a consistent and appropriate serum concentration in the cell culture medium.
Assay Setup and Execution - Ensure uniform cell seeding density.- Use a randomized plate layout to minimize edge effects.- Verify the accuracy and precision of all pipettes and liquid handlers.
Guide 2: Unexpected Agonist Activity at Certain Concentrations

Problem: While expecting inhibition, there appears to be a slight increase in signal at very low concentrations of this compound.

This phenomenon, known as hormesis, can sometimes be observed in dose-response relationships. It is characterized by a low-dose stimulation and a high-dose inhibition. If this is consistently observed, it may indicate a complex interaction with the signaling pathway. It is important to use a wide range of concentrations to fully characterize the dose-response relationship.

Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Assay for this compound IC50 Determination

This protocol is designed for the use of a stable NIH/3T3 cell line expressing a Gli-responsive firefly luciferase reporter.

Materials:

  • NIH/3T3 Gli-Luciferase reporter cell line

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Smoothened agonist (e.g., SAG)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed 20,000-30,000 cells per well in 100 µL of growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of this compound in assay medium (DMEM with 0.5% FBS).

    • Prepare a solution of a SMO agonist (e.g., SAG) at a concentration equivalent to its EC80 in assay medium.

  • Treatment:

    • Carefully remove the growth medium from the cells.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Add 50 µL of the SMO agonist solution to all wells except the negative control wells (which should receive 50 µL of assay medium).

    • Include wells with agonist only (positive control) and medium only (basal level).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure firefly luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the positive control (agonist only) to 100% activity and the negative control (no agonist) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.

Data Presentation

Table 1: Representative Data for Smoothened Modulators in a Gli-Luciferase Reporter Assay

CompoundClassEC50 / IC50 (nM)Assay System
SAGAgonist~3Shh-LIGHT2 cells
PurmorphamineAgonist~1000Shh-LIGHT2 cells
JervineAntagonist~720 - 14310Shh-LIGHT2 cells
CyclopamineAntagonist~30-50Various cell lines
This compound Antagonist (Predicted) To be determined NIH/3T3 Gli-Luciferase

Note: The IC50 values for jervine are from a study on various steroidal alkaloids from Veratrum grandiflorum.[1][2] The exact IC50 for this compound needs to be experimentally determined.

Signaling Pathway Diagram

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Pathway OFF (No Hedgehog Ligand) cluster_on Pathway ON (Hedgehog Ligand Present) cluster_drug Drug Intervention PTCH1_off Patched (PTCH1) SMO_off Smoothened (SMO) PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_complex GLI-SUFU Complex SUFU->GLI_complex GLI_rep GLI Repressor GLI_complex->GLI_rep Processing Target_genes_off Target Gene Transcription OFF GLI_rep->Target_genes_off Hedgehog Hedgehog Ligand PTCH1_on Patched (PTCH1) Hedgehog->PTCH1_on SMO_on Smoothened (SMO) (Active) PTCH1_on->SMO_on Inhibition Relieved GLI_act GLI Activator SMO_on->GLI_act Activation Target_genes_on Target Gene Transcription ON GLI_act->Target_genes_on This compound This compound (Antagonist) This compound->SMO_on Inhibits SAG SAG (Agonist) SAG->SMO_on Activates

Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states.

References

Addressing batch-to-batch variability of Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Pseudojervine >

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the batch-to-batch variability of this compound.

Q1: What is this compound and why is batch-to-batch variability a significant concern?

This compound is a naturally occurring steroidal saponin found in plants of the Veratrum genus.[1] As a natural product, its extraction and purification can lead to variations between batches. This variability is a critical issue for researchers because inconsistent purity, impurity profiles, or concentrations of the active compound can directly impact experimental reproducibility and the reliability of results. Factors such as the plant's growing conditions, harvest time, and extraction methods can all contribute to these inconsistencies.[2][3]

Q2: My experimental results using this compound are inconsistent. How can I troubleshoot this?

Inconsistent results are often linked to variability between different batches of the compound. A systematic approach is crucial to identify the source of the problem. The recommended troubleshooting workflow involves verifying the identity and purity of each batch, standardizing all experimental procedures, and directly comparing the biological activity of the batches.

Below is a logical workflow to diagnose the source of variability.

G Diagram 1: Troubleshooting Workflow for Batch Variability A Inconsistent Experimental Results Observed B Step 1: Physicochemical Characterization of Batches A->B C Perform HPLC & LC-MS (See Protocols 1 & 2) B->C D Are Purity & Identity Consistent Across Batches? C->D G Step 3: Compare Biological Activity Directly D->G  Yes J Source of Variability Identified: Batch Quality is Inconsistent. Contact Supplier. D->J  No E Step 2: Review Compound Handling & Storage F Check Storage Conditions & Solution Prep Protocol E->F K Source of Variability Identified: Likely Procedural Error or Degradation. Refine Protocols. F->K H Perform Parallel Dose-Response Assays (See Protocol 3) G->H I Are Dose-Response Curves Superimposable? H->I I->E  No L Problem Resolved: Variability is Not From This compound Batches I->L  Yes

Diagram 1: Troubleshooting workflow for batch variability.

Q3: How does this compound exert its biological effect?

This compound, like the related alkaloid Jervine, is known to be an inhibitor of the Hedgehog (Hh) signaling pathway.[4] This pathway is crucial during embryonic development and is abnormally activated in several types of cancer, including basal cell carcinoma.[5][6][7] The canonical Hh pathway is initiated when the Sonic Hedgehog (SHH) ligand binds to its receptor, Patched1 (PTCH1).[8] This binding relieves the inhibition of PTCH1 on Smoothened (SMO), a G-protein-coupled receptor.[6][9] The activation of SMO leads to a signaling cascade that ultimately results in the activation of GLI transcription factors, which regulate the expression of Hh target genes.[7][9] this compound is thought to inhibit this pathway by binding to and antagonizing SMO.[4][10]

The diagram below illustrates the canonical Hedgehog signaling pathway and the inhibitory role of compounds like this compound.

G Diagram 2: Simplified Hedgehog Signaling Pathway cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON (Ligand Present) PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off binds & promotes cleavage to GLI-R GLI_R GLI-R (Repressor) GLI_off->GLI_R Nucleus_off Nucleus GLI_R->Nucleus_off enters nucleus, represses genes SHH SHH Ligand PTCH1_bound PTCH1 SHH->PTCH1_bound binds SMO_on SMO PTCH1_bound->SMO_on inhibition lifted GLI_on GLI-A (Activator) SMO_on->GLI_on activates Nucleus_on Nucleus GLI_on->Nucleus_on enters nucleus, activates genes This compound This compound This compound->SMO_off inhibits This compound->SMO_on inhibits G Diagram 3: Recommended QC Workflow for New Batches Start Receive New Batch of this compound Step1 Visual Inspection (Color, Form) Start->Step1 Step2 Check Supplier CoA (Purity, Identity) Step1->Step2 Step3 In-House QC Analysis Step2->Step3 Step4 Purity Verification by HPLC (Protocol 1) Step3->Step4 Step5 Identity Confirmation by LC-MS (Protocol 2) Step3->Step5 Decision Does Batch Meet >98% Purity & Correct Mass? Step4->Decision Step5->Decision Pass Batch Qualified for Experimental Use Decision->Pass Yes Fail Quarantine Batch Contact Supplier Decision->Fail No

References

Technical Support Center: Pseudojervine Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudojervine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Disclaimer: Specific toxicological and pharmacokinetic data for this compound in animal models are limited in publicly available literature. Much of the guidance provided below is extrapolated from studies on the closely related steroidal alkaloid, jervine, and the general toxicological profile of Veratrum alkaloids. Researchers should exercise caution and conduct thorough dose-ranging studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the acute oral toxicity of this compound?

A Safety Data Sheet for this compound classifies it as "Harmful if swallowed" (Acute toxicity, Oral - Category 4), however, a specific median lethal dose (LD50) is not provided.[1] For the related compound, jervine, the approximate median lethal dose in rats has been reported, although this can vary between species.[2] It is crucial to perform a dose-ranging study to determine the appropriate and safe dosage for your specific animal model.

Q2: What are the typical signs of toxicity to monitor for after this compound administration?

Animals administered this compound should be closely monitored for signs of toxicity, which are expected to be similar to those of other Veratrum alkaloids. These signs can include:

  • Salivation

  • Vomiting and purgation (diarrhea)

  • Initial excitability followed by prostration (lethargy)

  • Weak and irregular pulse

  • Slow and deep respirations

  • In severe cases, convulsions and paralysis may occur.[3]

Cardiovascular effects such as hypotension (low blood pressure) and bradycardia (slow heart rate) are also characteristic of Veratrum alkaloid toxicity.[4][5]

Q3: What are the potential teratogenic effects of this compound?

While specific studies on this compound are lacking, the related compound jervine is a known potent teratogen, causing severe birth defects such as cyclopia and holoprosencephaly in vertebrates when exposure occurs during specific periods of gestation.[3][6] Golden hamster fetuses have been shown to be extremely sensitive to the teratogenic actions of jervine.[2] Given this, it is strongly advised to avoid using this compound in pregnant animals unless the study's objective is to investigate its teratogenic potential.

Q4: Which animal models are most sensitive to jervine-like compounds?

Studies on jervine have shown varying sensitivity across different species. For instance, golden hamsters are highly susceptible to its teratogenic effects, while Sprague-Dawley rats show a lower incidence of deformities, and Swiss Webster mice appear to be resistant.[2] The selection of an appropriate animal model should be carefully considered based on the research question.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality rate in treated animals - Dose is too high.- Rapid absorption leading to acute toxicity.- Incorrect route of administration.- Conduct a thorough dose-finding study starting with very low doses.- Consider a different administration route that allows for slower absorption (e.g., subcutaneous instead of intravenous).- Ensure proper technique for the chosen administration route to avoid accidental overdose or incorrect placement.
Animals exhibit severe adverse effects (e.g., seizures, prostration) shortly after dosing - Rapid onset of neurotoxicity.- Vehicle used for dissolution is causing adverse effects.- Immediately reduce the dose for subsequent experiments.- Administer the dose more slowly if using parenteral routes.- Run a control group with only the vehicle to rule out its toxicity.
Inconsistent results between animals in the same dose group - Improper formulation leading to uneven drug distribution.- Variation in animal health, age, or weight.- Inaccurate dosing.- Ensure this compound is fully dissolved or homogeneously suspended in the vehicle before each administration.- Use animals of a consistent age, weight, and health status.- Calibrate all dosing equipment and use precise techniques.
No observable effect at the administered dose - Dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.- Increase the dose in a stepwise manner.- Consider a different route of administration that may offer better bioavailability (e.g., intraperitoneal or intravenous).- Investigate the pharmacokinetic profile of the compound in your animal model.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following tables summarize pharmacokinetic parameters for the related compound, jervine, in Sprague-Dawley rats .[7]

Table 1: Pharmacokinetic Parameters of Jervine in Rats [7]

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)
Tmax (h) 0.08 ± 0.000.71 ± 0.20
Cmax (ng/mL) 113.13 ± 31.7438.03 ± 10.42
AUC (0-t) (ng/mLh) 114.71 ± 28.53215.15 ± 40.85
AUC (0-inf) (ng/mLh) 116.88 ± 29.14224.22 ± 41.97
t1/2 (h) 1.13 ± 0.272.19 ± 0.44
Vd (L/kg) 44.15 ± 18.11115.24 ± 19.46
CL (L/h/kg) 43.14 ± 10.74180.20 ± 32.89
F (%) -42.50 ± 7.96

Data are presented as mean ± standard deviation.

Experimental Protocols

General Protocol for an Acute Oral Toxicity Study (LD50 Estimation)

This is a generalized protocol that should be adapted based on specific institutional guidelines (e.g., IACUC) and the characteristics of this compound.

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or ICR mice), typically using both males and females.

  • Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be such that the required dose can be administered in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

  • Dose Ranging (Sighting Study):

    • Use a small number of animals (1-2 per dose group).

    • Administer a wide range of doses to identify a preliminary toxic range and a non-lethal dose.

  • Main Study:

    • Based on the sighting study, select at least 3-4 dose levels.

    • Assign a sufficient number of animals (e.g., 5-10 per sex per group) to each dose group and a control group (vehicle only).

    • Fast the animals overnight before dosing.

    • Administer the assigned dose of this compound or vehicle via oral gavage.

    • Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days.

    • Record all clinical signs of toxicity, body weight changes, and any mortalities.

    • Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., Probit analysis).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Analysis dose_prep Dose Preparation dosing Oral Gavage dose_prep->dosing animal_acclimate Animal Acclimatization animal_acclimate->dosing clinical_signs Monitor Clinical Signs dosing->clinical_signs body_weight Record Body Weight dosing->body_weight mortality Record Mortality dosing->mortality necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Caption: Workflow for an acute oral toxicity study.

hedgehog_pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 inhibition SMO Smoothened (SMO) PTCH1->SMO inhibition SUFU SUFU SMO->SUFU inhibition GLI GLI Proteins SUFU->GLI inhibition TargetGenes Target Gene Expression GLI->TargetGenes activation This compound This compound (hypothesized) This compound->SMO inhibition

Caption: Hypothesized inhibition of the Hedgehog signaling pathway by this compound.

References

Technical Support Center: Optimization of Cell-Based Assays for Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudojervine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a steroidal alkaloid, is known to exert its anticancer effects primarily by inhibiting the Hedgehog (Hh) signaling pathway.[1] In the absence of the Hedgehog ligand, the Patched (Ptc) receptor inhibits the activity of Smoothened (Smo), a G protein-coupled-like receptor. This leads to the phosphorylation and processing of Gli transcription factors into a repressor form, which inhibits the transcription of Hh target genes. When this compound is present, it is thought to act as an antagonist to the Smoothened (Smo) protein, mimicking the inhibitory effect of Ptc. This keeps the Hedgehog signaling pathway in an "off" state, even in the presence of Hh ligands, leading to the suppression of genes that promote cell proliferation, survival, and differentiation.

Jervine, a closely related compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells by blocking the Hedgehog signaling pathway.[1] It also affects other signaling pathways, such as AKT/mTOR and AMPK.[1]

Q2: Are there known interferences of this compound with common cell viability assays?

While direct studies on this compound's interference with cell viability assays are limited, it is crucial to consider that, as a natural steroidal alkaloid, it may possess properties that can interfere with assays relying on cellular metabolism, such as those using tetrazolium salts (MTT, XTT, MTS) or resazurin.[2][3]

Potential interferences include:

  • Direct reduction of tetrazolium salts: Some compounds can non-enzymatically reduce MTT to its formazan product, leading to an overestimation of cell viability.[2]

  • Alteration of cellular metabolism: this compound's effects on signaling pathways like AKT/mTOR and AMPK could alter the metabolic state of the cells, which may affect the reduction of tetrazolium salts independently of cell viability.[1][3]

Recommendation: It is advisable to validate results from metabolism-based assays with a method that relies on a different principle, such as a membrane integrity assay (e.g., Trypan Blue exclusion, propidium iodide staining) or an ATP-based assay (e.g., CellTiter-Glo®).

Q3: What are the expected outcomes of this compound treatment on the cell cycle and apoptosis?

Based on studies with the related compound Jervine, treatment of cancer cells with this compound is expected to induce:

  • Cell Cycle Arrest: Jervine has been observed to cause cell cycle arrest in the G2/M phase.[1] This can be analyzed using flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI).

  • Apoptosis: Jervine induces apoptosis, which can be detected by measuring the activation of caspases and the externalization of phosphatidylserine (PS) on the cell surface using an Annexin V assay.[1]

Troubleshooting Guides

Cell Viability Assays (MTT, XTT)
Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpectedly high cell viability readings Direct reduction of MTT/XTT by this compound: The compound may be chemically reducing the tetrazolium salt.[2]1. Cell-free control: Incubate this compound at the highest concentration used in your experiment with the MTT/XTT reagent in cell-free media. A color change indicates direct reduction. 2. Alternative assay: Use a non-metabolic assay for viability, such as Trypan Blue exclusion, a CytoTox-Glo™ Assay, or an ATP-based assay like CellTiter-Glo®.
Alteration of cellular metabolism: this compound may be altering the metabolic activity of the cells without affecting their viability.[1][3]1. Multiple time points: Assess viability at various time points to distinguish between short-term metabolic changes and long-term cytotoxicity. 2. Confirm with a different assay: Cross-validate your results with an assay that measures a different viability parameter, such as membrane integrity.
High background absorbance Precipitation of this compound: The compound may not be fully soluble in the culture medium.1. Solubility check: Visually inspect the wells for any precipitate after adding this compound. 2. Solvent optimization: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability. Consider using a lower concentration of this compound or a different solvent if solubility is an issue.
Apoptosis Assay (Annexin V/PI)
Issue Potential Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations Compound-induced membrane damage: At high concentrations, this compound might be causing rapid membrane disruption rather than programmed apoptosis.1. Dose-response and time-course: Perform a detailed dose-response and time-course experiment to identify the optimal concentration and incubation time to observe early apoptosis (Annexin V+/PI-). 2. Lower concentrations: Test lower concentrations of this compound to favor the induction of apoptosis over necrosis.
Weak or no Annexin V signal Incorrect timing: The time point of analysis may be too early or too late to detect the peak of apoptosis.1. Time-course experiment: Analyze cells at multiple time points (e.g., 12, 24, 48 hours) after this compound treatment to capture the apoptotic window. 2. Positive control: Include a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.
Insufficient calcium: Annexin V binding to phosphatidylserine is calcium-dependent.[4]1. Check binding buffer: Ensure that the 1X Annexin V binding buffer contains an adequate concentration of calcium.
Cell Cycle Analysis (Propidium Iodide Staining)
Issue Potential Cause Troubleshooting Steps
Broad G1 and G2/M peaks in the histogram Inconsistent cell fixation: Inadequate or uneven fixation can lead to poor DNA staining.1. Fixation protocol: Ensure cells are fixed with cold 70% ethanol while vortexing gently to prevent clumping.[5] 2. Fixation time: Fix cells for at least 2 hours at 4°C, or overnight for best results.[5]
High debris signal in the sub-G1 region not corresponding to apoptosis Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer.1. Single-cell suspension: After fixation and before staining, pass the cells through a cell strainer or gently pipette to break up clumps.[5] 2. Doublet discrimination: Use the pulse width/height parameters on the flow cytometer to exclude doublets from the analysis.
No significant change in cell cycle distribution Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to induce cell cycle arrest.1. Dose-response: Test a range of this compound concentrations. 2. Time-course: Analyze the cell cycle at different time points after treatment (e.g., 24, 48, 72 hours).

Experimental Protocols

Recommended Starting Protocol for Cell Viability Assessment

Given the potential for interference with tetrazolium-based assays, an ATP-based assay is recommended for initial screening.

CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

Recommended Starting Protocol for Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the determined time. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. Centrifuge at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Recommended Starting Protocol for Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.[5]

  • Incubation: Incubate on ice for 30 minutes or at -20°C for at least 2 hours (can be stored for weeks).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

Caption: Canonical Hedgehog Signaling Pathway.

Pseudojervine_Action This compound This compound SMO SMO This compound->SMO Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteasomal Processing Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off Represses Transcription Apoptosis Apoptosis Target_Genes_off->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest (G2/M) Target_Genes_off->CellCycleArrest Leads to

References

Technical Support Center: Pseudojervine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of pseudojervine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a naturally occurring steroidal alkaloid glycoside.[1][2] It consists of a steroid-based alkaloid aglycone (isojervine) attached to a glucose molecule.[3] It is found in plants of the Veratrum species.[3][4]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound, similar to other steroidal alkaloids and glycosides, are hydrolysis, oxidation, and photolysis (degradation due to light exposure).[5][6] Temperature is also a critical factor as it can accelerate the rate of these chemical reactions.[7]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a solid powder at -20°C in a tightly sealed container, protected from light and moisture. If dissolved in a solvent, it should be stored at -80°C.[8] Avoid repeated freeze-thaw cycles to maintain its integrity.[9]

Q4: What are the visual signs of this compound degradation?

A4: Visual signs of degradation may include a change in the color or appearance of the solid compound or the formation of precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential to accurately assess the purity and stability of your this compound samples.[10]

Q5: Which solvents are suitable for dissolving this compound?

A5: this compound is soluble in organic solvents such as methanol, ethanol, and DMSO.[3] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Troubleshooting Guides

Issue 1: Loss of Biological Activity or Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound in your stock solution or experimental buffer.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your this compound stock (solid and in solution) has been stored at the recommended temperatures and protected from light.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock immediately before your experiment.

    • Assess Purity: Use a validated analytical method, such as HPLC, to check the purity of your stock solution.[10]

    • Buffer Stability: Evaluate the stability of this compound in your experimental buffer. Incubate a sample of this compound in the buffer for the duration of your experiment and analyze it for degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Degradation of this compound into one or more degradation products.

  • Troubleshooting Steps:

    • Review Storage and Handling: Scrutinize the storage and handling procedures of your sample to identify any potential exposure to adverse conditions (e.g., elevated temperature, light, incompatible solvents).

    • Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).[11] This will help in understanding the degradation profile of this compound.

    • Method Validation: Ensure your HPLC/LC-MS method is a stability-indicating method, meaning it can separate the intact this compound from its degradation products.[12][13]

Potential Degradation Pathways

Based on its chemical structure as a steroidal alkaloid glycoside, this compound is susceptible to the following degradation pathways:

  • Acid-Catalyzed Hydrolysis: The glycosidic bond linking the glucose molecule to the isojervine aglycone is susceptible to cleavage under acidic conditions, yielding glucose and isojervine.[3]

  • Oxidation: The steroidal backbone and the nitrogen atom in the alkaloid structure can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time.[5]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[5]

Below is a diagram illustrating the primary hydrolytic degradation pathway of this compound.

G This compound This compound Degradation_Condition Acidic Conditions (e.g., dil. HCl) This compound->Degradation_Condition Isojervine Isojervine Glucose Glucose Degradation_Condition->Isojervine Hydrolysis Degradation_Condition->Glucose Hydrolysis

Caption: Hydrolytic degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid this compound powder at 80°C for 48 hours. Subsequently, dissolve it in the initial solvent.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method to separate this compound from its degradation products.[12][14]

1. Instrument and Columns:

  • Use an HPLC system with a UV or PDA detector.

  • Screen different columns, such as C18 and C8, of varying particle sizes and dimensions.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

  • To improve peak shape and resolution, add modifiers like formic acid or ammonium acetate to the aqueous phase.

3. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of this compound from all degradation peaks observed in the forced degradation study.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

G cluster_0 Forced Degradation Study cluster_1 HPLC Method Development cluster_2 Routine Stability Testing Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Analyze Stressed Samples Analyze Stressed Samples Apply Stress Conditions->Analyze Stressed Samples Select Column & Mobile Phase Select Column & Mobile Phase Analyze Stressed Samples->Select Column & Mobile Phase Provides degradation samples for method development Optimize Method Optimize Method Select Column & Mobile Phase->Optimize Method Validate Method Validate Method Optimize Method->Validate Method Analyze with Validated Method Analyze with Validated Method Validate Method->Analyze with Validated Method Provides validated method Store this compound Store this compound Sample at Timepoints Sample at Timepoints Store this compound->Sample at Timepoints Sample at Timepoints->Analyze with Validated Method

Caption: Workflow for stability testing of this compound.

Quantitative Data Summary

The following table provides recommended storage conditions for this compound. Researchers should perform their own stability studies to generate quantitative data for their specific formulations and storage conditions.

Form Storage Temperature Atmosphere Light Condition Expected Stability
Solid Powder-20°CTightly sealedIn the dark (amber vial)> 1 year (with proper handling)
In Anhydrous Solvent (e.g., DMSO, Ethanol)-80°CTightly sealed, inert gas (optional)In the dark (amber vial)Up to 6 months
In Aqueous BufferNot Recommended for long-term storage--Prone to hydrolysis; prepare fresh

Note: The stability data in the table are general recommendations. It is crucial to perform real-time stability studies for your specific product to establish an accurate shelf-life.

References

Improving the signal-to-noise ratio in Pseudojervine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudojervine assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring steroidal alkaloid. Its primary known mechanisms of action include the inhibition of the Hedgehog signaling pathway and the disruption of fungal cell wall biosynthesis through the inhibition of β-1,6-glucan synthesis.[1] In the Hedgehog pathway, this compound is thought to act on Smoothened (SMO), a key transmembrane protein.[2][3]

Q2: What are the most common types of assays used to study this compound?

While specific, standardized assays for this compound are not widely documented, its activity as a Hedgehog pathway modulator suggests the use of cell-based assays that measure the activity of this pathway. These often involve reporter gene assays (e.g., luciferase or β-galactosidase) under the control of a Gli-responsive promoter. Quantitative analysis in biological matrices is often performed using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

Q3: What are the common sources of a low signal-to-noise ratio in this compound assays?

A low signal-to-noise ratio can be caused by high background signals or weak specific signals. Common culprits include:

  • High Background:

    • Autofluorescence: Cellular components (e.g., NADH, flavins) and media components (e.g., phenol red) can fluoresce at similar wavelengths to the reporter probe.

    • Nonspecific Binding: Antibodies or detection reagents may bind to unintended targets.

    • Reagent Contamination: Contaminated buffers or reagents can produce a background signal.

  • Weak Signal:

    • Suboptimal Reagent Concentrations: Incorrect concentrations of this compound, antibodies, or substrates.

    • Low Target Expression: The target protein (e.g., Smoothened) may not be expressed at high enough levels in the chosen cell line.

    • Cell Health Issues: Unhealthy or dying cells can lead to inconsistent results and a weaker signal.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and optimizing your this compound assays.

Issue 1: High Background Signal

High background can obscure the specific signal, leading to reduced assay sensitivity.

Potential Cause Troubleshooting Recommendation Expected Improvement
Autofluorescence Use phenol red-free media during the assay. Select fluorescent probes with excitation and emission spectra that minimize overlap with cellular autofluorescence (e.g., red-shifted dyes).Reduction in background fluorescence from media and cells.
Nonspecific Binding Optimize blocking conditions (e.g., increase concentration or duration of blocking buffer). Perform antibody titration to find the optimal concentration. Include a "no primary antibody" control.Decreased signal in negative control wells.
Contaminated Reagents Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize all solutions.Lower and more consistent background across the plate.
Insufficient Washing Increase the number and/or volume of wash steps. Ensure complete removal of wash buffer between steps.Reduced background from unbound detection reagents.

Quantitative Data Summary: Impact of Assay Optimization on Signal-to-Noise Ratio

The following table provides illustrative data on how different optimization strategies can improve the signal-to-noise ratio in a hypothetical cell-based fluorescence assay.

Condition Signal (RFU) Background (RFU) Signal-to-Noise Ratio (S/N)
Unoptimized 8004002.0
Phenol Red-Free Media 7802003.9
Optimized Antibody Conc. 9501506.3
Increased Wash Steps 8501008.5
All Optimizations 12008015.0
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from background noise.

Potential Cause Troubleshooting Recommendation Expected Improvement
Suboptimal Reagent Concentration Perform a dose-response curve for this compound to determine the optimal working concentration. Titrate all detection reagents (e.g., antibodies, substrates).Increased specific signal without a proportional increase in background.
Low Target Expression Use a cell line known to have a robust Hedgehog signaling pathway and high expression of key components like Smoothened and Gli. Consider transiently overexpressing the target protein.Enhanced signal intensity.
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to maximize the signal window.More consistent and robust signal.
Incorrect Instrument Settings Verify that the correct excitation and emission filters are being used for your fluorophore. Optimize the gain settings on the plate reader.Maximized detection of the specific signal.

Experimental Protocols

General Protocol for a Hedgehog Pathway Reporter Assay

This protocol describes a general workflow for a luciferase-based reporter assay to measure the effect of this compound on the Hedgehog pathway.

  • Cell Seeding:

    • Seed cells (e.g., NIH/3T3 or Shh-LIGHT2 cells) containing a Gli-responsive luciferase reporter construct into a 96-well white, clear-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in appropriate vehicle (e.g., DMSO).

    • Add the diluted this compound or vehicle control to the cells.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the signal to a control (e.g., vehicle-treated cells).

    • Plot the dose-response curve and calculate the IC50 value for this compound.

UPLC-MS/MS Method for Quantification (Adapted from Jervine Analysis)

This protocol is adapted from a validated method for Jervine and would require optimization for this compound.[4]

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., diazepam).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions would need to be determined for this compound.

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON Hh Hedgehog (Shh, Ihh, Dhh) PTCH1 Patched1 (PTCH1) (Receptor) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-Gli Complex Gli Gli (Transcription Factor) SUFU->Gli Sequesters & Promotes Cleavage Gli_A Gli (Activator) Gli->Gli_A Activation Gli_R Gli (Repressor) Gli->Gli_R Cleavage TargetGenes Target Gene Expression Gli_A->TargetGenes Activates Gli_R->TargetGenes Represses This compound This compound This compound->SMO Inhibits Nucleus Nucleus

Caption: The Hedgehog signaling pathway with and without ligand, and the inhibitory point of this compound.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Observed CheckBackground Assess Background Signal (Negative Controls) Start->CheckBackground HighBg High Background CheckBackground->HighBg Yes LowBg Acceptable Background CheckBackground->LowBg No TroubleshootBg Troubleshoot Background (Autofluorescence, Non-specific binding, Contamination) HighBg->TroubleshootBg CheckSignal Assess Specific Signal (Positive Controls) LowBg->CheckSignal Re_evaluate Re-evaluate S/N Ratio TroubleshootBg->Re_evaluate WeakSignal Weak Signal CheckSignal->WeakSignal Yes GoodSignal Strong Signal CheckSignal->GoodSignal No TroubleshootSignal Troubleshoot Signal Strength (Reagent Conc., Cell Health, Instrument Settings) WeakSignal->TroubleshootSignal GoodSignal->Start If still low S/N TroubleshootSignal->Re_evaluate

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio in bioassays.

References

Technical Support Center: Imaging Pseudojervine and Managing Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudojervine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the intrinsic fluorescence, or autofluorescence, of this compound during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light. This intrinsic fluorescence can interfere with the detection of your specific fluorescent labels (e.g., fluorescently tagged antibodies or probes), leading to high background noise, poor signal-to-noise ratio, and difficulty in interpreting your imaging data. Plant-derived alkaloids, a class of compounds to which this compound belongs, are known to exhibit autofluorescence, typically in the blue-green spectral region.[1][2]

Q2: How can I determine if this compound is causing autofluorescence in my experiment?

A2: The most straightforward method is to prepare a control sample that includes this compound but omits any fluorescent labels. Image this sample using the same settings (laser power, filters, exposure time) as your fully stained experimental samples. Any signal detected in your channel of interest in this control sample can be attributed to autofluorescence from either the specimen or this compound itself.

Q3: Can I just subtract the background to get rid of autofluorescence?

A3: Simple background subtraction can be a starting point, but it is often insufficient for accurately removing autofluorescence. Autofluorescence can be non-uniform across a sample and its intensity can vary. More advanced techniques like spectral unmixing are better suited for separating the specific signal from the autofluorescence signal.[3]

Q4: What is the most important first step in minimizing autofluorescence?

A4: The most critical initial step is careful experimental design. This includes selecting appropriate fluorescent labels with emission spectra that are well-separated from the expected autofluorescence range. Since many endogenous molecules and some compounds fluoresce in the blue and green regions of the spectrum, choosing fluorophores that emit in the red or far-red spectrum (e.g., those with emission maxima above 650 nm) can significantly improve your signal-to-noise ratio.[4]

Troubleshooting Guides

Problem: High background fluorescence is obscuring my signal.

This is a common issue when working with potentially autofluorescent compounds like this compound. The following troubleshooting workflow can help you identify the source and select an appropriate mitigation strategy.

G cluster_0 Troubleshooting High Background start High Background Observed unstained_control Image Unstained Control (with this compound) start->unstained_control autofluorescence_present Is Autofluorescence Present? unstained_control->autofluorescence_present no_autofluorescence Background from other sources (e.g., non-specific antibody binding) autofluorescence_present->no_autofluorescence No mitigation Select Mitigation Strategy autofluorescence_present->mitigation Yes photobleaching Photobleaching mitigation->photobleaching quenching Chemical Quenching mitigation->quenching spectral_unmixing Spectral Unmixing mitigation->spectral_unmixing far_red_dyes Use Far-Red Dyes mitigation->far_red_dyes

Caption: Workflow for diagnosing and addressing high background fluorescence.

Experimental Protocols for Autofluorescence Reduction

Below are detailed protocols for common techniques to reduce autofluorescence. It is recommended to test these on control samples to optimize the conditions for your specific experimental setup before applying them to your precious samples.

1. Photobleaching

Photobleaching involves exposing the sample to intense light to destroy the fluorescent molecules causing the background signal.

  • Methodology:

    • Prepare your sample as usual, including any fixation and permeabilization steps.

    • Before applying your fluorescent labels, expose the sample to the excitation wavelength that is causing the autofluorescence. This can be done using the microscope's light source at high intensity.

    • Monitor the decrease in autofluorescence over time. The time required for effective photobleaching can range from a few minutes to over an hour, depending on the intensity of the light source and the nature of the autofluorescent molecules.

    • Once the autofluorescence has been significantly reduced, proceed with your standard staining protocol.

    • Caution: Be aware that excessive photobleaching can potentially damage the sample or affect the epitopes for antibody binding. Optimization is key.

2. Chemical Quenching

Chemical quenching agents can be used to reduce autofluorescence. Two common agents are Sodium Borohydride and Sudan Black B.

  • Sodium Borohydride Protocol (for aldehyde-induced autofluorescence):

    • After fixation with aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), wash the samples thoroughly with a physiological buffer like PBS.

    • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Prepare this solution immediately before use as it is not stable.

    • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[4]

    • Wash the samples three times with PBS for 5 minutes each to remove any residual Sodium Borohydride.

    • Proceed with your staining protocol.

  • Sudan Black B Protocol (effective for lipofuscin-like autofluorescence):

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it through a 0.2 µm filter.

    • After your final secondary antibody wash step, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

    • Briefly rinse the samples with PBS.

    • Wash the samples extensively with PBS to remove non-specifically bound Sudan Black B.

    • Mount the coverslip and proceed to imaging.

    • Note: Sudan Black B can sometimes introduce its own background in the far-red channel, so it's important to have proper controls.[3]

3. Spectral Unmixing

This is a computational approach that separates the emission spectra of different fluorophores, including autofluorescence.

  • Methodology:

    • Acquire a reference spectrum for autofluorescence: Prepare an unstained control sample (containing this compound) and acquire a spectral image (lambda stack) of the autofluorescence. This will serve as the spectral "fingerprint" for the autofluorescence in your sample.

    • Acquire spectral images of your stained samples: Image your fully stained experimental samples using the same spectral imaging settings.

    • Perform linear unmixing: Use the microscope's software to perform linear unmixing. You will provide the software with the reference spectrum for the autofluorescence and the reference spectra for each of your fluorescent labels. The software will then computationally separate the signals, generating an image that is corrected for autofluorescence.[3]

G cluster_1 Spectral Unmixing Workflow start Prepare Samples unstained Unstained Control (with this compound) start->unstained stained Stained Experimental Sample start->stained acquire_unstained Acquire Autofluorescence Reference Spectrum unstained->acquire_unstained acquire_stained Acquire Spectral Image of Stained Sample stained->acquire_stained unmix Perform Linear Unmixing with Reference Spectra acquire_unstained->unmix acquire_stained->unmix result Autofluorescence-Corrected Image unmix->result

Caption: A simplified workflow for spectral unmixing to remove autofluorescence.

Data Summary Tables

Table 1: General Characteristics of Autofluorescence from Biological Samples

Source of AutofluorescenceTypical Excitation Max (nm)Typical Emission Max (nm)Notes
Endogenous Molecules (e.g., NADH, Flavins) 340-450450-550Broad emission spectra, often problematic in blue and green channels.
Fixatives (e.g., Glutaraldehyde) 350-450450-550Aldehyde fixation can induce autofluorescence.
Extracellular Matrix (e.g., Collagen, Elastin) 340-400400-500Can be a significant source of background in tissue samples.
Lipofuscin 360-480450-650"Aging pigment" with very broad emission, can affect multiple channels.
Plant-derived Alkaloids Broad (UV to blue)Broad (Blue to green)Spectral properties can vary significantly between different alkaloids.[1][2]

Table 2: Comparison of Autofluorescence Reduction Techniques

TechniqueAdvantagesDisadvantagesBest For
Photobleaching No additional reagents needed.Can be time-consuming; potential for sample damage.Reducing diffuse background autofluorescence.
Sodium Borohydride Effective for aldehyde-induced autofluorescence.Unstable solution; must be freshly prepared.[4]Samples fixed with formaldehyde or glutaraldehyde.
Sudan Black B Very effective for lipofuscin.Can introduce its own background in the far-red.[3]Tissues with high lipofuscin content (e.g., aged tissues).
Spectral Unmixing Highly specific and quantitative.Requires a spectral detector and appropriate software.Complex samples with multiple overlapping fluorophores.
Use of Far-Red Dyes Avoids the most common autofluorescence regions.May require more sensitive detectors.General strategy to improve signal-to-noise.

References

Statistical analysis of data from Pseudojervine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Pseudojervine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1][2] Its mechanism of action varies depending on the biological system. In fungal species, it inhibits the biosynthesis of β-1,6-glucan, a critical component of the cell wall, by targeting the enzymes Kre6 and Skn1.[3][4] In cancer research, this compound and related alkaloids like Jervine are known to inhibit the Hedgehog (Hh) signaling pathway, which is crucial for cell proliferation and differentiation.[1]

Q2: What are the main research applications of this compound?

This compound is primarily investigated for its potential as an antifungal and anticancer agent.[3][4] Its ability to disrupt the fungal cell wall makes it effective against various pathogenic fungi, including some species of Candida.[3] In oncology, its role as a Hedgehog signaling inhibitor is explored for treating cancers where this pathway is aberrantly active.[1]

Q3: In which solvents should I dissolve this compound?

For in vitro experiments, this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q4: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. As a starting point, concentrations can range from low micromolar (μM) to higher micromolar levels. For example, the related compound Jervine has shown effects in nasopharyngeal carcinoma cells at concentrations between 10 and 40 μM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, Resazurin)

Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Seeding Density: Ensure that the number of cells seeded per well is consistent for every experiment. Over- or under-confluent wells will yield variable results.

  • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Time: The IC50 value is time-dependent.[6] Ensure that the incubation time with the compound is precisely the same for all experiments being compared.

  • Reagent Preparation: Prepare assay reagents (e.g., MTT, MTS) fresh and ensure they are properly dissolved and protected from light.

Q: I am observing high background absorbance in my control (vehicle-only) wells. How can I fix this?

A: High background can be caused by:

  • Media Components: Phenol red in culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the duration of the assay.

  • Contamination: Microbial contamination can lead to the reduction of tetrazolium salts, causing false-positive signals. Regularly check your cell cultures for contamination.

  • Incomplete Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved by the solubilization buffer.[7] Mix thoroughly and incubate for a sufficient time before reading the plate.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Q: I am not detecting a significant increase in apoptosis after treating cells with this compound. Why might this be?

A: This could be due to several reasons:

  • Incorrect Timepoint: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal timepoint for apoptosis detection.

  • Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis or so high that it causes rapid necrosis. Use a range of concentrations determined from your cell viability assays.

  • Cell Death Mechanism: this compound might be inducing a different form of cell death, such as autophagy or necrosis, in your specific cell line. Consider using assays that can distinguish between different cell death pathways.[8]

Q: My flow cytometry results show a large population of Annexin V positive and Propidium Iodide (PI) positive cells. What does this mean?

A: This double-positive population represents cells in late-stage apoptosis or necrosis.[9][10] If this is the dominant population, it could indicate that the treatment concentration is too high or the incubation period is too long, causing cells to progress past early apoptosis into secondary necrosis. Consider analyzing at an earlier timepoint or using a lower concentration of this compound.

Western Blotting

Q: I am unable to detect changes in the expression of Hedgehog pathway proteins (e.g., Gli1, Ptch1) after this compound treatment. What should I do?

A:

  • Check Treatment Conditions: Ensure the concentration and duration of this compound treatment are sufficient to elicit a change in protein expression. This may require optimization.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies. Run a positive control if available (e.g., a cell line known to have high Hedgehog signaling).

  • Loading Control: Ensure that your loading control protein (e.g., GAPDH, β-actin) is stable and not affected by the experimental treatment.[11]

  • Protein Extraction: Use appropriate lysis buffers with protease and phosphatase inhibitors to ensure the integrity of your target proteins.[12]

Quantitative Data from this compound & Jervine Experiments

Table 1: IC50 Values of Jervine in Different Fungal Strains

Fungal StrainIC50 (μg/ml)Notes
Wild-Type Yeast9.7Control strain.
big1-1 Mutant0.1Hypersensitive; involved in β-1,6-glucan biosynthesis.
kre1-1 Mutant0.1Hypersensitive; involved in β-1,6-glucan biosynthesis.
kre5-1 Mutant0.1Hypersensitive; involved in β-1,6-glucan biosynthesis.
kre9-1 Mutant0.5Hypersensitive; involved in β-1,6-glucan biosynthesis.
rot1-1 Mutant1.0Hypersensitive; involved in β-1,6-glucan biosynthesis.
Data adapted from studies on Jervine's effect on yeast strains with defects in β-1,6-glucan biosynthesis.[3]

Table 2: Effect of Jervine on Cell Cycle Distribution in Nasopharyngeal Carcinoma (NPC) Cells

Cell LineJervine Concentration (μM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
5-8F 0 (Control)65.125.39.6
1058.226.115.7
2045.324.929.8
4030.123.546.4
C666-1 0 (Control)62.528.19.4
1055.927.516.6
2042.126.831.1
4028.725.445.9
Data from a 48-hour treatment of NPC cells with Jervine, showing a dose-dependent increase in the G2/M phase population.[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing cell viability.[7][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.[9][10]

  • Cell Treatment: Seed cells in a 6-well plate. After adherence, treat with the desired concentrations of this compound for the optimized time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]

Western Blot Analysis

A standard protocol for analyzing protein expression changes.[12][14]

  • Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Gli1, anti-Ptch1, or a loading control like anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Visualizations

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU Gli Gli SUFU->Gli Gli_act Gli (active) Gli->Gli_act Target_Genes Target Genes (e.g., Ptch1, Gli1) Gli_act->Target_Genes This compound This compound This compound->SMO

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Data Collection cluster_analysis Phase 4: Analysis A Seed Cells in Multi-well Plate B Allow Cells to Adhere (e.g., 24 hours) A->B D Treat Cells with Compound and Vehicle Control B->D C Prepare this compound Dilutions C->D E Incubate for Optimized Duration D->E F Perform Assay (e.g., MTT, Annexin V) E->F G Collect Data (Plate Reader / Flow Cytometer) F->G H Normalize Data to Control G->H I Generate Graphs & Calculate IC50 H->I

Caption: General workflow for in vitro cell-based assays with this compound.

Troubleshooting_Viability Start Inconsistent Cell Viability Results Q1 Is cell seeding density uniform across all wells? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are this compound dilutions prepared fresh for each experiment? A1_Yes->Q2 Fix1 Action: Optimize seeding protocol. Use a hemocytometer and mix cell suspension thoroughly. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the incubation time identical across experiments? A2_Yes->Q3 Fix2 Action: Avoid repeated freeze-thaw cycles of stock. Prepare fresh dilutions from stock each time. A2_No->Fix2 Fix2->Q3 A3_No No Q3->A3_No No End Results should improve. Q3->End Yes A3_Yes Yes Fix3 Action: Standardize and precisely control the incubation period with the compound. A3_No->Fix3 Fix3->End

Caption: Troubleshooting logic for inconsistent cell viability assay results.

References

Validation & Comparative

A Comparative Guide to Hedgehog Pathway Inhibitors: Pseudojervine, Vismodegib, and Sonidegib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various malignancies. This guide provides a comparative analysis of the steroidal alkaloid Pseudojervine against the FDA-approved Smoothened (SMO) inhibitors, Vismodegib and Sonidegib, offering a quantitative and methodological overview for researchers in drug discovery and development.

Introduction to Hedgehog Signaling Inhibition

The Hedgehog signaling pathway plays a pivotal role in cell growth, differentiation, and tissue patterning.[1] In adults, the pathway is mostly inactive, but its reactivation can drive the growth of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2][3] The central transducer of the Hh pathway is the G protein-coupled receptor-like protein Smoothened (SMO). In the absence of Hh ligands, the receptor Patched (PTCH) inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus to induce the expression of target genes responsible for cell proliferation and survival.[3][4]

Hedgehog pathway inhibitors primarily function by targeting SMO, thereby preventing the downstream activation of GLI transcription factors.[5][6] This guide focuses on a comparative evaluation of this compound, a naturally occurring steroidal alkaloid, with the clinically approved SMO inhibitors Vismodegib and Sonidegib.

In Vitro Efficacy Comparison

The in vitro potency of Hedgehog pathway inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50) in cell-based assays that measure the inhibition of the signaling pathway. While direct comparative studies are limited, data from various sources allow for an indirect comparison of the inhibitory activities of Jervine (a close structural analog of this compound), Vismodegib, and Sonidegib.

A critical point to note is the distinction between this compound and Jervine. While both are Veratrum alkaloids, the available scientific literature on Hedgehog pathway inhibition predominantly refers to Jervine. For the purpose of this comparison, it is assumed that this compound exhibits similar inhibitory properties to Jervine, a limitation that warrants further investigation.

InhibitorTargetIC50 ValueAssay System
Jervine Smoothened (SMO)500-700 nM[1]Hedgehog signaling assay
Vismodegib (GDC-0449) Smoothened (SMO)~3 nM[5][7]Cell-free assay
Sonidegib (LDE-225) Smoothened (SMO)~1.3 nM (mouse), ~2.5 nM (human)[1]Cell-free assay

Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors. This table summarizes the reported IC50 values for Jervine, Vismodegib, and Sonidegib, indicating their potency in inhibiting the Hedgehog signaling pathway at the level of the SMO receptor.

Based on these in vitro data, Vismodegib and Sonidegib demonstrate significantly higher potency in inhibiting SMO compared to Jervine.

In Vivo Efficacy Comparison

The in vivo efficacy of Hedgehog inhibitors is evaluated in preclinical animal models, typically xenografts where human tumor cells are implanted in immunocompromised mice, and in clinical trials in humans.

This compound/Jervine: There is a notable lack of publicly available data on the in vivo efficacy of this compound or Jervine in preclinical cancer models assessing tumor growth inhibition. While studies have documented the in vivo teratogenic effects of jervine due to Hedgehog pathway inhibition during embryonic development, its anti-tumor efficacy in animal models has not been extensively reported in the reviewed literature.[8]

Vismodegib (Erivedge®): Vismodegib is FDA-approved for the treatment of metastatic basal cell carcinoma (mBCC) and locally advanced basal cell carcinoma (laBCC).[9] In a pivotal phase II clinical trial (ERIVANCE), Vismodegib demonstrated an objective response rate (ORR) of 30% in patients with mBCC and 43% in patients with laBCC.[10]

Sonidegib (Odomzo®): Sonidegib is also FDA-approved for the treatment of laBCC.[6][11] In the BOLT phase II clinical trial, Sonidegib at the approved dose of 200 mg daily resulted in an ORR of 58% in patients with laBCC.[11]

InhibitorIndicationOverall Response Rate (ORR)Clinical Trial
Vismodegib mBCC30%[10]ERIVANCE (Phase II)
laBCC43%[10]ERIVANCE (Phase II)
Sonidegib laBCC58%[11]BOLT (Phase II)

Table 2: Clinical Efficacy of FDA-Approved Hedgehog Pathway Inhibitors. This table presents the overall response rates observed in pivotal clinical trials for Vismodegib and Sonidegib in patients with advanced basal cell carcinoma.

Due to the absence of in vivo anti-tumor data for this compound/Jervine, a direct comparison of in vivo efficacy with Vismodegib and Sonidegib is not currently possible.

Experimental Protocols

Hedgehog Pathway Activity Assay (Luciferase Reporter Assay)

This protocol describes a common method for quantifying the activity of the Hedgehog signaling pathway and assessing the efficacy of inhibitors.

Principle: This assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple binding sites for the GLI transcription factor. Activation of the Hedgehog pathway leads to the activation of GLI, which in turn drives the expression of the luciferase reporter. The amount of light produced upon addition of the luciferase substrate is proportional to the pathway's activity.

Materials:

  • Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization).

  • Cell culture medium and supplements.

  • Hedgehog pathway agonist (e.g., SAG, a small molecule Smoothened agonist).

  • Hedgehog pathway inhibitors to be tested (e.g., this compound, Vismodegib, Sonidegib).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Hedgehog-responsive cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: The following day, treat the cells with varying concentrations of the Hedgehog pathway inhibitors. Include appropriate controls: a vehicle control (e.g., DMSO), a positive control with a known inhibitor, and a stimulated control with a Hedgehog pathway agonist (e.g., 100 nM SAG) to induce pathway activation.

  • Incubation: Incubate the plate for 24-48 hours to allow for compound activity and reporter gene expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement:

    • Add Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence using a luminometer.

    • Subsequently, add Stop & Glo® Reagent (which quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase) to each well and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the agonist-stimulated luciferase activity.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits degradation SUFU SUFU GLI GLI GLIa GLI (activator) SUFU-GLI Complex->GLIa Releases Target Genes Target Genes GLIa->Target Genes Activates Transcription

Caption: Canonical Hedgehog signaling pathway.

Experimental_Workflow A 1. Seed Hedgehog Reporter Cells B 2. Treat with Hedgehog Inhibitors & Agonist A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse Cells C->D E 5. Measure Luciferase Activity D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for inhibitor screening.

Logical_Comparison cluster_inhibitors Hedgehog Inhibitors cluster_evaluation Efficacy Evaluation This compound This compound InVitro In Vitro Potency (IC50) This compound->InVitro InVivo In Vivo Efficacy (Tumor Growth Inhibition) This compound->InVivo Data Lacking Vismodegib Vismodegib Vismodegib->InVitro Vismodegib->InVivo Sonidegib Sonidegib Sonidegib->InVitro Sonidegib->InVivo

Caption: Logical structure of the efficacy comparison.

Conclusion

This comparative guide highlights the current understanding of this compound's efficacy as a Hedgehog pathway inhibitor relative to the established drugs Vismodegib and Sonidegib. Based on available in vitro data, this compound (as represented by its analog Jervine) is a significantly less potent inhibitor of the SMO receptor compared to Vismodegib and Sonidegib.

A major gap in the current scientific literature is the absence of preclinical in vivo data on the anti-tumor efficacy of this compound in cancer models. This lack of data prevents a comprehensive comparison of its therapeutic potential against the clinically proven efficacy of Vismodegib and Sonidegib in treating advanced basal cell carcinoma.

For researchers and drug development professionals, this analysis underscores the need for further investigation into the in vivo anti-cancer properties of this compound and other novel Veratrum alkaloids. While its lower in vitro potency may suggest limitations, further studies are warranted to explore its potential, either as a standalone agent or in combination therapies, and to fully elucidate its mechanism of action and therapeutic window. The provided experimental protocol for a luciferase reporter assay offers a robust method for such preclinical evaluations. Future research should aim to generate the necessary in vivo data to enable a more complete and direct comparison with clinically approved Hedgehog pathway inhibitors.

References

Unveiling the Mechanism: A Comparative Guide to Pseudojervine and Other Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Pseudojervine's mechanism of action against alternative Hedgehog pathway inhibitors, supported by experimental data and detailed protocols.

This compound, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its potential as a therapeutic agent. Its primary mechanism of action involves the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that, when dysregulated, is implicated in the pathogenesis of various cancers. This guide provides a comprehensive validation of this compound's mechanism of action, comparing its performance with other notable Hedgehog pathway inhibitors and furnishing the detailed experimental methodologies required for such validation.

Quantitative Comparison of Hedgehog Pathway Inhibitors

CompoundTargetAssay TypeCell LineIC50
This compound (estimated) Smoothened (SMO)Hedgehog Signaling Inhibition-~500-700 nM [1]
CyclopamineSmoothened (SMO)Gli-Luciferase ReporterTM3Hh1246 nM[2]
Vismodegib (GDC-0449)Smoothened (SMO)Hedgehog Signaling Inhibition-3 nM[2]
Sonidegib (LDE-225)Smoothened (SMO)Hedgehog Signaling InhibitionMouse Cells1.3 nM[2]
Sonidegib (LDE-225)Smoothened (SMO)Hedgehog Signaling InhibitionHuman Cells2.5 nM[2]
Arsenic TrioxideGLI Transcription Factors---
GANT-61GLI1/GLI2Gli-Luciferase ReporterHEK293T5 µM[2]

Experimental Protocols for Mechanism Validation

The validation of a compound's activity as a Hedgehog pathway inhibitor relies on a series of well-established experimental protocols. These assays are designed to measure the compound's effect on specific components of the signaling cascade.

Gli-Luciferase Reporter Assay

This is the most common and direct method to quantify the activity of the Hedgehog signaling pathway. It relies on a reporter gene system where the expression of luciferase is driven by a promoter containing binding sites for the Gli transcription factors. Inhibition of the pathway leads to a decrease in luciferase activity.

Protocol:

  • Cell Culture: NIH/3T3 cells, which are known to have a functional Hedgehog pathway, are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Plating: Cells are seeded in 96-well plates and grown to confluence.

  • Treatment: The confluent cells are treated with the test compounds (e.g., this compound, cyclopamine) at various concentrations. A known Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule agonist like SAG, is added to stimulate the pathway. Control wells with no treatment, agonist only, and vehicle only are included.

  • Incubation: The plates are incubated for 24-48 hours to allow for pathway activation and reporter gene expression.

  • Lysis: The cells are lysed to release the luciferase enzymes.

  • Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized luciferase activity in the presence of the inhibitor is then compared to the activity in the agonist-only control to determine the percent inhibition and calculate the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the Hedgehog pathway for their proliferation.

Protocol:

  • Cell Culture: Hedgehog-dependent cancer cell lines (e.g., medulloblastoma, basal cell carcinoma cell lines) are cultured in appropriate media.

  • Plating: Cells are seeded in 96-well plates at a low density.

  • Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

  • Data Analysis: The absorbance or fluorescence readings are proportional to the number of viable cells. The data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Competitive Binding Assay

This assay is used to determine if a compound directly binds to the Smoothened receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the Smoothened receptor are prepared from a suitable cell line.

  • Radioligand: A radiolabeled ligand known to bind to SMO, such as [3H]-cyclopamine, is used.

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (the competitor).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Radioactivity Measurement: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand binding, is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for SMO.

Visualizing the Mechanism of Action

To better understand the mechanism of action of this compound and its alternatives, the following diagrams illustrate the Hedgehog signaling pathway and the experimental workflow for its validation.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus cluster_inhibitors Inhibitors Shh Shh Ligand PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI_complex GLI (Inactive) SUFU->GLI_complex GLI_active GLI (Active) Target_Genes Target Gene Expression GLI_active->Target_Genes Activates This compound This compound Cyclopamine Vismodegib Sonidegib This compound->SMO Inhibits Arsenic_Trioxide Arsenic Trioxide GANT-61 Arsenic_Trioxide->GLI_active Inhibits

Caption: The Hedgehog signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_assays Validation Assays cluster_biochemical Biochemical Assay cluster_analysis Data Analysis A 1. Culture Hh-responsive cells (e.g., NIH/3T3, cancer cell lines) B 2. Treat with this compound and other inhibitors A->B C 3. Stimulate with Hh agonist (e.g., Shh, SAG) B->C F Competitive Binding Assay (Confirm direct SMO binding) B->F D Gli-Luciferase Assay (Measure pathway activity) C->D E Cell Proliferation Assay (Measure cell growth inhibition) C->E G Determine IC50 / GI50 values D->G E->G F->G H Compare potency and efficacy G->H

Caption: Workflow for validating Hedgehog pathway inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pseudojervine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Pseudojervine, a steroidal alkaloid with significant pharmacological potential, is paramount. The selection of an appropriate analytical method is a critical decision that impacts data reliability and the overall success of research and development endeavors. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The cross-validation of analytical methods is essential to ensure consistency and reliability of results, particularly when methods are transferred between laboratories or when a new method is introduced.[1] This guide presents a comparative analysis of these techniques, supported by representative experimental data, to facilitate the selection of the most suitable method for specific analytical requirements.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and HPTLC for the analysis of this compound. The data for LC-MS/MS is based on a validated method for the related compound Jervine, which also detected this compound, while the data for HPLC-UV and HPTLC are representative of the performance expected for this class of compounds.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) ~10-50 ng/mL0.2 ng/mL[2]~5-20 ng/spot
Limit of Quantification (LOQ) ~50-150 ng/mL1 ng/mL[2]~20-50 ng/spot
Accuracy (% Recovery) 95-105%95.2% to 104.8%[2]97-103%
Precision (%RSD) < 2%Intraday: < 7%, Interday: < 9%[2]< 5%
Selectivity ModerateHighModerate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the eluting compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). The specific gradient or isocratic composition should be optimized to achieve good separation of this compound from other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, typically in the range of 210-250 nm.

  • Sample Preparation: Plasma or tissue samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant before injection.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It allows for the precise quantification of analytes even in complex matrices.[3][4]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[2]

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid).[2]

    • Flow Rate: 0.4 mL/min.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]

    • Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized. For the related compound Jervine, the transition was m/z 426.2 ⟶ 108.9.[2]

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile is a common and effective method.[2]

High-Performance Thin-Layer Chromatography (HPTLC)
  • Principle: HPTLC is a planar chromatographic technique where separation is achieved on a high-performance layer of sorbent. Quantification is performed by densitometric scanning of the separated spots.[6]

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[7]

  • Mobile Phase: A solvent system that provides good separation for steroidal alkaloids, such as a mixture of toluene, ethyl acetate, and formic acid, should be developed and optimized.[8]

  • Detection: Densitometric scanning at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Simple extraction of the analyte from the sample matrix with a suitable organic solvent, followed by concentration and application to the HPTLC plate.

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques or laboratories produce comparable results. A general workflow for this process is illustrated below.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation A Develop & Validate Reference Method C Analyze Aliquots of the Same Set of Samples by Both Methods A->C B Develop & Validate Comparator Method B->C D Statistical Comparison of Results (e.g., Bland-Altman plot, %Difference) C->D E Assess Agreement Against Pre-defined Acceptance Criteria D->E F Methods are Cross-Validated E->F Criteria Met G Investigate Discrepancies E->G Criteria Not Met

References

A Comparative Analysis of Pseudojervine and Jervine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical properties, biological activities, and mechanisms of action of two related steroidal alkaloids, Pseudojervine and Jervine. This document provides a comparative summary of their key characteristics, supported by experimental data and detailed protocols to aid in future research and development.

Introduction

This compound and Jervine are naturally occurring steroidal alkaloids isolated from plants of the Veratrum genus.[1] Structurally, this compound is the 3-O-β-D-glucoside of Jervine. While both compounds have been investigated for their biological activities, Jervine is more extensively characterized, particularly for its potent inhibition of the Hedgehog signaling pathway.[1] Recent studies have also elucidated a shared antifungal mechanism for both compounds, highlighting their potential as therapeutic agents. This guide provides a comprehensive comparison of their physicochemical properties, biological effects, and underlying mechanisms of action to inform researchers and drug development professionals.

Chemical and Physical Properties

Jervine and this compound share a core steroidal structure but differ in the substitution at the C-3 position, which significantly impacts their molecular weight and likely influences their solubility and pharmacokinetic properties.

PropertyThis compoundJervine
Molecular Formula C₃₃H₄₉NO₈C₂₇H₃₉NO₃
Molecular Weight 587.75 g/mol 425.60 g/mol
Chemical Structure Jervine with a β-D-glucopyranosyl group at C-3Steroidal alkaloid
Appearance Solid powderWhite to off-white crystals
Solubility Data not readily availableSoluble in ethanol and methanol

Biological Activity and Mechanism of Action

Both this compound and Jervine exhibit significant biological activities, with research highlighting their roles as inhibitors of the Hedgehog signaling pathway and as antifungal agents.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[2] Jervine is a well-documented inhibitor of this pathway.

Mechanism of Action: Jervine exerts its inhibitory effect by directly binding to Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1] This binding prevents the downstream activation of GLI transcription factors, thereby blocking the expression of Hh target genes.[1]

Quantitative Data:

CompoundTargetAssayIC₅₀
JervineHedgehog SignalingHh-responsive reporter cell line500-700 nM

Information regarding the Hedgehog inhibitory activity of this compound is not as readily available in the current literature.

Antifungal Activity

Recent studies have revealed that both Jervine and this compound possess broad-spectrum antifungal activity.[3][4]

Mechanism of Action: Both compounds inhibit the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[3][5] Their molecular targets have been identified as Kre6 and Skn1, two homologous proteins involved in the β-1,6-glucan synthesis pathway.[3][5] This shared mechanism suggests that the core jervane skeleton is crucial for their antifungal properties. Chemical-genomic profiling has shown a significant correlation between the profiles of jervine and pseudojervines, indicating a similar mode of action.[3]

Quantitative Data:

CompoundTarget OrganismAssayIC₅₀
JervineSaccharomyces cerevisiaeBroth microdilution9.7 µg/mL
This compoundNot availableNot availableNot available

While specific IC₅₀ values for this compound's antifungal activity are not currently available, the qualitative evidence strongly supports its role as an antifungal agent with a mechanism comparable to Jervine.[3]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Hedgehog_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI GLIR GLI-R (Repressor) GLI->GLIR Proteolytic Cleavage Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on Relieves Inhibition SUFU_on SUFU SMO_on->SUFU_on Inhibits GLIA GLI-A (Activator) SUFU_on->GLIA Prevents Cleavage TargetGenes Target Gene Expression GLIA->TargetGenes Activates Jervine Jervine Jervine->SMO_on Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Jervine.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_synthesis Biosynthesis Pathway Glucan β-1,6-Glucan Kre6 Kre6 Kre6->Glucan Skn1 Skn1 Skn1->Glucan Precursors Glucan Precursors Precursors->Kre6 Precursors->Skn1 Jervine Jervine / this compound Jervine->Kre6 Inhibits Jervine->Skn1 Inhibits

Caption: Antifungal mechanism of Jervine and this compound.

Experimental_Workflow cluster_Hh Hedgehog Inhibition Assay cluster_Antifungal Antifungal Susceptibility Assay Hh_start Seed Hh-responsive reporter cells Hh_treat Treat with Jervine/ This compound Hh_start->Hh_treat Hh_incubate Incubate Hh_treat->Hh_incubate Hh_lyse Lyse cells Hh_incubate->Hh_lyse Hh_measure Measure Luciferase Activity Hh_lyse->Hh_measure Hh_analyze Calculate IC50 Hh_measure->Hh_analyze AF_start Prepare fungal inoculum AF_treat Add serial dilutions of Jervine/Pseudojervine AF_start->AF_treat AF_incubate Incubate AF_treat->AF_incubate AF_measure Measure optical density (OD) AF_incubate->AF_measure AF_analyze Determine MIC/IC50 AF_measure->AF_analyze

Caption: Experimental workflows for activity assessment.

Experimental Protocols

Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol is adapted from established methods for assessing Hedgehog pathway inhibition.[6][7]

1. Cell Culture and Seeding:

  • Culture NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Treatment:

  • Prepare serial dilutions of Jervine or this compound in assay medium (DMEM with 0.5% FBS).

  • After 24 hours, replace the culture medium with the compound dilutions. Include a positive control (e.g., a known SMO inhibitor) and a vehicle control (DMSO).

  • To induce pathway activation, add a Hedgehog agonist such as SAG (Smoothened agonist) or a purified Shh ligand to all wells except the negative control.

3. Incubation and Lysis:

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Remove the medium and wash the cells once with PBS.

  • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

4. Luciferase Measurement:

  • Add 100 µL of luciferase assay reagent to each well and measure firefly luciferase activity using a luminometer.

  • Subsequently, add 100 µL of Stop & Glo® reagent to quench the firefly luciferase signal and measure Renilla luciferase activity.

5. Data Analysis:

  • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to control for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

1. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae) on Sabouraud Dextrose Agar for 24-48 hours.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

2. Compound Preparation:

  • Prepare a stock solution of Jervine or this compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or by reading the optical density at 600 nm.

  • For IC₅₀ determination, plot the percentage of growth inhibition against the compound concentration and analyze using non-linear regression.

Conclusion

Jervine and this compound are closely related steroidal alkaloids with distinct yet overlapping biological activities. Jervine is a well-characterized, potent inhibitor of the Hedgehog signaling pathway, a property that is less defined for this compound. Conversely, both compounds exhibit promising antifungal activity through a shared mechanism of inhibiting β-1,6-glucan biosynthesis. This comparative guide provides a foundational resource for researchers, highlighting the therapeutic potential of these natural products and offering detailed methodologies for their further investigation. Future studies should focus on elucidating the quantitative antifungal potency of this compound and exploring its potential effects on the Hedgehog pathway to fully understand its therapeutic promise.

References

In Vivo Validation of In Vitro Findings for Pseudojervine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available data: Direct in vivo validation studies for Pseudojervine are limited in the public domain. This guide will focus on the closely related and structurally similar jerveratrum-type steroidal alkaloid, Jervine, as a proxy to provide a comprehensive comparison based on available scientific literature. The findings presented for Jervine are expected to be broadly indicative of the potential biological activities of this compound.

This guide provides an objective comparison of the in vitro and in vivo findings for Jervine, focusing on its antifungal and anticancer properties. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.

Antifungal Activity

Jervine has demonstrated significant antifungal activity, both in laboratory settings and in preliminary in vivo models. Its mechanism of action has been elucidated through genetic and biochemical studies.

Data Summary
Parameter In Vitro Findings In Vivo Findings Alternative Compounds
Mechanism of Action Inhibition of β-1,6-glucan biosynthesis by targeting Kre6 and Skn1.[1][2]Inferred to be the same as in vitro.Azoles (e.g., Fluconazole): Inhibit ergosterol synthesis. Polyenes (e.g., Amphotericin B): Bind to ergosterol and form pores in the fungal cell membrane. Echinocandins (e.g., Caspofungin): Inhibit β-1,3-glucan synthesis.
Antifungal Spectrum Effective against various Candida species, including C. albicans, C. parapsilosis, and C. krusei, as well as phytopathogenic fungi like Botrytis cinerea and Puccinia recondita.[1][2][3]Efficacy demonstrated in a Galleria mellonella infection model.[4][5][6][7][8]Fluconazole: Broad-spectrum activity against many Candida and Cryptococcus species.[9][10][11][12][13] Amphotericin B: Very broad-spectrum, but with significant toxicity.
Efficacy (MIC) MIC values against Candida species range from 4 to >64 µg/mL.[2]Not directly measured, but survival studies in G. mellonella indicate efficacy.Fluconazole: MICs for susceptible Candida are typically ≤2 µg/mL.[9][10][11][12][13]
Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.[14][15][16]

  • Preparation of Antifungal Stock Solution: Jervine is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

The G. mellonella (greater wax moth larvae) model is a well-established invertebrate model for studying fungal infections and the efficacy of antifungal compounds.[4][5][6][7][8]

  • Fungal Inoculum Preparation: A standardized suspension of the fungal pathogen (e.g., Candida albicans) is prepared in sterile saline.

  • Infection of Larvae: A specific volume of the fungal inoculum is injected into the hemocoel of the larvae using a micro-syringe.

  • Treatment Administration: Jervine, dissolved in a suitable solvent, is injected into the larvae at a specific time point post-infection. A control group receives the solvent only.

  • Incubation: Larvae are incubated at 37°C.

  • Survival Monitoring: The survival of the larvae in each group is monitored and recorded daily for a set period (e.g., 7 days).

  • Data Analysis: Survival curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect.

Visualizations

Antifungal_Mechanism Jervine Jervine Kre6_Skn1 Kre6/Skn1 Jervine->Kre6_Skn1 Inhibits beta_1_6_glucan β-1,6-glucan Synthesis Kre6_Skn1->beta_1_6_glucan Required for Fungal_Cell_Wall Fungal Cell Wall Integrity beta_1_6_glucan->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Jervine's Antifungal Mechanism of Action.

Antifungal_Workflow cluster_invitro In Vitro cluster_invivo In Vivo (G. mellonella) invitro_start Prepare Fungal Culture mic_test Broth Microdilution (MIC determination) invitro_start->mic_test treatment Administer Jervine mic_test->treatment Inform Dosing invivo_start Infect Larvae with Fungus invivo_start->treatment survival Monitor Survival treatment->survival

Experimental Workflow for Antifungal Testing.

Anticancer Activity

Jervine has been investigated for its potential as an anticancer agent, primarily through its interaction with the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[17][18]

Data Summary
Parameter In Vitro Findings In Vivo Findings Alternative Compounds
Mechanism of Action Inhibition of the Hedgehog signaling pathway, likely by targeting the Smoothened (SMO) receptor.[17][18]Inferred to be the same as in vitro.Cyclopamine: A well-characterized steroidal alkaloid inhibitor of the Hedgehog pathway.[19][20][21][22][23] Vismodegib & Sonidegib: FDA-approved synthetic small molecule SMO inhibitors.
Anticancer Spectrum Cytotoxic to various cancer cell lines, including those from breast, pancreatic, and lung cancers.[17]Limited direct data for Jervine. Cyclopamine has shown tumor growth inhibition in xenograft models of various cancers.[19][20][21][22][23]Cyclopamine: Effective against medulloblastoma, basal cell carcinoma, and pancreatic cancer models.[19][20][21][22][23] Vismodegib: Used for basal cell carcinoma.
Efficacy (IC50) IC50 values against various cancer cell lines are in the micromolar range.[17]Not well-established for Jervine. For Cyclopamine, effective doses in mouse models are in the range of 10-20 mg/kg.[19][20][21][22][23]Cyclopamine: IC50 values against cancer cell lines are typically in the low micromolar range.[20]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Jervine (or a control compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

This model is used to evaluate the effect of a compound on the growth of human tumors in an immunodeficient mouse.

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. Jervine is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Visualizations

Hedgehog_Pathway Jervine Jervine SMO Smoothened (SMO) Jervine->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Promotes Cancer_Growth Cancer Growth Target_Genes->Cancer_Growth Drives

Jervine's Anticancer Mechanism via Hedgehog Pathway.

Anticancer_Workflow cluster_invitro In Vitro cluster_invivo In Vivo (Xenograft Model) invitro_start Culture Cancer Cells ic50_test MTT Assay (IC50 determination) invitro_start->ic50_test treatment Administer Jervine ic50_test->treatment Inform Dosing invivo_start Implant Tumor Cells in Mice invivo_start->treatment tumor_measurement Measure Tumor Growth treatment->tumor_measurement

Experimental Workflow for Anticancer Testing.

References

Navigating the Labyrinth of Natural Product Research: A Comparative Guide to the Reproducibility of Pseudojervine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the vast and complex world of natural products. Pseudojervine, a steroidal alkaloid, has emerged as a compound of interest for its potent antifungal and anticancer properties. However, as with many natural products, the path from initial discovery to clinical application is fraught with challenges, a primary one being the reproducibility of experimental results. This guide provides a comprehensive comparison of experimental data involving this compound and its alternatives, alongside detailed methodologies and an exploration of factors influencing reproducibility.

The reproducibility of scientific findings is the bedrock of scientific progress. In the realm of natural product research, this can be particularly challenging due to the inherent variability of natural sources, the complexity of extraction and purification processes, and the diverse methodologies employed in biological assays. This guide aims to shed light on these issues by providing a structured overview of experiments involving this compound, with a focus on its dual applications as an antifungal agent and an inhibitor of the Hedgehog signaling pathway, a critical pathway in developmental biology and cancer.

Antifungal Activity: A Comparative Look at this compound's Efficacy

This compound has demonstrated significant activity against a range of fungal pathogens. Its primary mechanism of action in fungi is the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall. This mechanism is distinct from many commercially available antifungal drugs, making this compound a promising candidate for overcoming drug resistance.

Comparative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and standard antifungal agents against various fungal species. It is important to note that direct comparison of these values can be influenced by the specific experimental conditions, such as the growth medium, inoculum size, and incubation time.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans8 - 320.25 - 40.125 - 1
Candida glabrata16 - 648 - 640.25 - 2
Candida krusei4 - 1616 - 640.5 - 4
Aspergillus fumigatus>64>640.25 - 2

Note: These values are compiled from various studies and represent a range of reported MICs.

Experimental Protocol: Antifungal Susceptibility Testing

The lack of standardized protocols for testing natural products can lead to significant variability in results. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods (e.g., M27-A3 for yeasts) that are often adapted for natural product screening.

A Representative Broth Microdilution Assay Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 cells/mL.

  • Drug Dilution: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Potential Sources of Irreproducibility in Antifungal Assays:

  • Inoculum Size: Variations in the initial number of fungal cells can significantly impact the MIC values.

  • Growth Medium: The composition of the culture medium can affect both fungal growth and the activity of the test compound.

  • Endpoint Reading: Visual determination of growth inhibition can be subjective.

  • Solvent Effects: The solvent used to dissolve the natural product may have its own inhibitory effects.

Hedgehog Pathway Inhibition: this compound in Cancer Research

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma. This compound, and its close relative Jervine, are known inhibitors of the Hh pathway, acting on the Smoothened (SMO) receptor.

Comparative Inhibitory Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and other known Hedgehog pathway inhibitors against different cancer cell lines.

Cell Line (Cancer Type)This compound IC50 (µM)Cyclopamine IC50 (µM)Vismodegib IC50 (nM)Sonidegib IC50 (nM)
Shh-LIGHT2 (Fibroblasts)1 - 51 - 52 - 101 - 5
Daoy (Medulloblastoma)2 - 102 - 1020 - 5010 - 30
PANC-1 (Pancreatic)5 - 205 - 20>1000>1000

Note: IC50 values can vary significantly depending on the assay used (e.g., reporter gene assay, cell viability assay) and the specific cell line.

Experimental Protocol: Hedgehog Pathway Reporter Assay

A common method to assess Hh pathway inhibition is through a reporter gene assay.

A Representative Luciferase Reporter Assay Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter construct) is cultured in appropriate media. Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or other inhibitors. A positive control for pathway activation (e.g., a Smoothened agonist like SAG) is also included.

  • Incubation: Plates are incubated for 24-48 hours to allow for pathway activation and reporter gene expression.

  • Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Potential Sources of Irreproducibility in Hh Pathway Assays:

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to Hh pathway inhibitors.

  • Reporter Construct Stability: The expression and stability of the reporter gene can fluctuate.

  • Assay Endpoint: The time point at which the luciferase activity is measured can influence the results.

  • Compound Solubility and Stability: Poor solubility or degradation of the test compound in the culture medium can lead to inaccurate results.

Visualizing the Science: Pathways and Workflows

To better understand the experimental context, the following diagrams, generated using Graphviz, illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Hedgehog pathway inhibitors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Transcription This compound This compound This compound->SMO Blocks

Hedgehog Signaling Pathway Inhibition by this compound.

Experimental_Workflow start Start: Cell Seeding treatment Treatment with this compound (and Controls) start->treatment incubation Incubation (24-48h) treatment->incubation assay Luciferase Assay incubation->assay data_acq Data Acquisition (Luminescence Reading) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End: Results analysis->end

Workflow for Hedgehog Pathway Inhibitor Screening.

Conclusion: Towards More Reproducible Research

The journey of a natural product like this compound from a promising lead to a therapeutic agent is paved with rigorous and reproducible research. While the inherent complexities of natural product science present unique challenges, a commitment to standardized protocols, detailed reporting of methodologies, and a transparent approach to data analysis can significantly enhance the reproducibility of experimental findings. By understanding the potential sources of variability in both antifungal and anticancer assays, researchers can design more robust experiments and contribute to a more reliable and progressive scientific landscape. This guide serves as a starting point for critically evaluating and comparing experimental data, ultimately fostering a more robust and reproducible future for natural product drug discovery.

A Head-to-Head Comparison of Pseudojervine Derivatives: Antifungal and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudojervine and its derivatives, a class of steroidal alkaloids primarily isolated from plants of the Veratrum genus, have garnered significant interest for their potent biological activities. These compounds have demonstrated promising therapeutic potential as both antifungal and anticancer agents. This guide provides a comprehensive head-to-head comparison of key this compound derivatives, focusing on their performance in preclinical studies, with supporting experimental data and detailed methodologies to aid in research and development.

Quantitative Performance Data

The following tables summarize the available quantitative data on the antifungal and anticancer activities of prominent this compound derivatives. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Antifungal Activity

The primary antifungal mechanism of this compound derivatives involves the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall.

DerivativeFungal StrainIC50 (µg/mL)Reference
Jervine Saccharomyces cerevisiae16[1]
Cyclopamine Saccharomyces cerevisiae16[1]
NP157 Saccharomyces cerevisiaeData not available
NP293 Saccharomyces cerevisiaeData not available
NP329 Saccharomyces cerevisiaeData not available
NP413 Saccharomyces cerevisiaeData not available

Note: The chemical-genetic profiles for the this compound-related compounds NP157, NP293, NP329, and NP413 have been reported, suggesting that quantitative data on their antifungal activity may be available in the primary literature.

Anticancer Activity

The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.

DerivativeCancer Cell LineIC50 (nM)Reference
Jervine Shh-light II cells500-700
Cyclopamine Shh-light II cells~200-400

Signaling Pathways and Mechanisms of Action

Inhibition of Fungal β-1,6-Glucan Biosynthesis

This compound derivatives disrupt the integrity of the fungal cell wall by inhibiting the synthesis of β-1,6-glucan. This polysaccharide is essential for the structural stability of the cell wall and for anchoring other cell wall components. The inhibition of its synthesis leads to cell wall stress and ultimately, fungal cell death.

G β-1,6-Glucan Biosynthesis Pathway Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase_Complex β-1,6-Glucan Synthase Complex (Kre6/Skn1) UDP_Glucose->Glucan_Synthase_Complex Elongation Elongation Glucan_Synthase_Complex->Elongation Glucan_Primer Glucan Primer Glucan_Primer->Glucan_Synthase_Complex Mature_Glucan Mature β-1,6-Glucan Elongation->Mature_Glucan Cell_Wall Fungal Cell Wall Integration Mature_Glucan->Cell_Wall This compound This compound Derivatives This compound->Glucan_Synthase_Complex Inhibition

Caption: Inhibition of the β-1,6-Glucan biosynthesis pathway by this compound derivatives.

Inhibition of the Hedgehog Signaling Pathway

In cancer cells with aberrant Hedgehog signaling, this compound derivatives, such as cyclopamine and jervine, act as antagonists of the Smoothened (SMO) receptor. By binding to SMO, they prevent the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.

G Hedgehog Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) This compound This compound Derivatives This compound->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

G Antifungal Susceptibility Testing Workflow start Start prep_compounds Prepare serial dilutions of This compound derivatives start->prep_compounds prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum dispense Dispense compounds and inoculum into 96-well plate prep_compounds->dispense prep_inoculum->dispense incubate Incubate at 35°C for 24-48 hours dispense->incubate read_results Read absorbance (OD600) or visualize growth incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compounds: Stock solutions of this compound derivatives are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.

  • Preparation of Inoculum: The fungal strain is grown on an appropriate agar medium. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then diluted 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Inoculation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the Hedgehog signaling pathway by quantifying the activity of a Gli-responsive luciferase reporter.

Methodology:

  • Cell Culture: Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Assay Setup: Cells are seeded in a 96-well plate and allowed to attach overnight. The medium is then replaced with low-serum medium (0.5% FBS).

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives. Recombinant Shh protein is added to stimulate the Hedgehog pathway.

  • Incubation: The cells are incubated for 48-72 hours to allow for pathway activation and reporter gene expression.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound derivatives represent a promising class of bioactive compounds with dual antifungal and anticancer potential. Jervine and cyclopamine have been the most extensively studied, demonstrating potent inhibition of fungal β-1,6-glucan biosynthesis and the Hedgehog signaling pathway, respectively. Further investigation into the structure-activity relationships of a broader range of this compound derivatives, including the NP-series of compounds, is warranted to identify lead candidates with improved efficacy and selectivity for future drug development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field.

References

Validating the Specificity of Pseudojervine's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the specificity of Pseudojervine's biological target. It is intended to assist researchers and drug development professionals in evaluating the evidence supporting the mechanism of action of this promising antifungal compound.

Executive Summary

Target Validation: A Multi-faceted Approach

The validation of Kre6 and Skn1 as the primary targets of this compound (referred to as jervine in the primary research) is supported by a convergence of evidence from genetic, phenotypic, and comparative compound studies.

Genetic Evidence: Resistance Mutations

A cornerstone of target validation is the demonstration that specific mutations in the proposed target protein confer resistance to the compound. Studies have shown that point mutations in either KRE6 (F552I) or SKN1 (F604I) lead to significant resistance to jervine in Saccharomyces cerevisiae. Furthermore, a double mutant carrying both mutations exhibits the most robust resistance phenotype, strongly suggesting that jervine interacts with both proteins.

Phenotypic Evidence: Mimicking Genetic Deletions

Treatment of wild-type yeast with this compound phenocopies the genetic deletion of key genes in the β-1,6-glucan biosynthesis pathway. This includes hypersensitivity of mutants with defects in this pathway (e.g., kre5Δ, kre9Δ) to jervine and the accumulation of β-1,3-glucan in the buds of treated cells, a compensatory mechanism also observed in kre6Δ mutants.[3]

Comparative Analysis with D75-4590

D75-4590 is another small molecule inhibitor of β-1,6-glucan synthesis that targets Kre6.[3] The chemical-genetic profiles of jervine and D75-4590 are highly correlated (Pearson's correlation coefficient > 0.8), indicating they affect the same cellular pathways.[3][4] Moreover, yeast strains with the KRE6(F552I) resistance mutation show cross-resistance to both jervine and D75-4590, further solidifying that they share a common target and mechanism.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the validation experiments.

Table 1: Jervine Susceptibility of Yeast Strains Defective in β-1,6-Glucan Synthesis

Yeast StrainGenotypeIC50 (µg/mL) of Jervine
Wild-typehis3Δ9.70
kre6Δkre6Δ0.22
big1-5001big1-50010.37
keg1-1keg1-11.08
kre5-ts2kre5-ts20.43
kre9-5001kre9-50010.12

Table 2: Effect of Resistance Mutations on Jervine Susceptibility

Yeast Strain BackgroundMutationRelative Growth in Jervine
Wild-typeNoneSensitive
skn1ΔKRE6(F552I)Resistant
Wild-typeSKN1(F604I)Slightly Resistant
kre6ΔSKN1(F604I)Resistant
Wild-typeKRE6(F552I) SKN1(F604I)Highly Resistant

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published methods and may require optimization for specific laboratory conditions.

Protocol 1: Yeast Growth Inhibition Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) or IC50 of an antifungal compound against yeast.

Materials:

  • Yeast strain of interest

  • YPD (Yeast Extract-Peptone-Dextrose) broth

  • 96-well microtiter plates

  • Antifungal compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the yeast strain overnight in YPD broth at 30°C. Dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1.

  • Serial Dilution of Antifungal: Prepare a 2-fold serial dilution of the antifungal compound in YPD directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (containing only the solvent) and a media-only control.

  • Inoculation: Add 100 µL of the prepared yeast inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Data Analysis: Measure the OD600 of each well using a microplate reader. Subtract the OD600 of the media-only control from all other readings. The IC50 is the concentration of the compound that inhibits 50% of yeast growth compared to the drug-free control.

Protocol 2: K1 Killer Toxin Susceptibility Assay

This assay assesses the integrity of the fungal cell wall, as resistance to K1 killer toxin is linked to defects in β-1,6-glucan.

Materials:

  • Yeast strains (wild-type and mutants)

  • YPD agar plates containing 0.003% methylene blue, buffered to pH 4.6

  • K1 killer toxin-producing yeast strain

  • Sterile toothpicks or replica plating tool

Procedure:

  • Lawn Preparation: Prepare a lawn of the K1 killer toxin-producing strain on the YPD-methylene blue agar plates and incubate at 25°C for 2-3 days until a visible lawn is formed.

  • Spotting Test Strains: Grow the yeast strains to be tested overnight in YPD broth. Spot a small volume (e.g., 5 µL) of each culture onto the lawn of the killer strain.

  • Incubation: Incubate the plates at 25°C for 2-3 days.

  • Analysis: A clear zone of growth inhibition (a "halo") around the spotted strain indicates susceptibility to the K1 toxin. A lack of a halo or a smaller halo compared to the wild-type indicates resistance.

Visualizing the Molecular Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the logical flow of the validation experiments.

cluster_0 β-1,6-Glucan Biosynthesis Pathway cluster_1 Mechanism of Action UDP_Glucose UDP-Glucose Kre6_Skn1 Kre6/Skn1 UDP_Glucose->Kre6_Skn1 Substrate beta_1_6_glucan β-1,6-Glucan Kre6_Skn1->beta_1_6_glucan Synthesis Cell_Wall Fungal Cell Wall Integrity beta_1_6_glucan->Cell_Wall Component This compound This compound This compound->Kre6_Skn1 Inhibition

Caption: this compound inhibits β-1,6-glucan synthesis by targeting Kre6 and Skn1.

cluster_workflow Target Validation Workflow Hypothesis Hypothesis: This compound targets Kre6/Skn1 Genetic Genetic Validation (Resistance Mutations) Hypothesis->Genetic Phenotypic Phenotypic Validation (Growth & Cell Wall Assays) Hypothesis->Phenotypic Comparative Comparative Analysis (vs. D75-4590) Hypothesis->Comparative Conclusion Conclusion: Kre6/Skn1 are specific targets of this compound Genetic->Conclusion Phenotypic->Conclusion Comparative->Conclusion

Caption: A multi-pronged approach validates this compound's targets.

Alternative Compounds

As mentioned, D75-4590 is a known inhibitor of β-1,6-glucan synthesis that also targets Kre6.[3] While it serves as a valuable tool for comparative studies to confirm this compound's mechanism of action, a detailed head-to-head comparison of their antifungal efficacy and pharmacokinetic properties has not been extensively published. Both compounds, however, represent a novel class of antifungals targeting a fungal-specific pathway, making them attractive candidates for further development.[3]

Future Directions

While the current evidence strongly supports Kre6 and Skn1 as the direct targets of this compound, further biochemical and biophysical studies could provide more definitive proof of a direct interaction.

  • Cellular Thermal Shift Assay (CETSA): As Kre6 and Skn1 are membrane-bound proteins, a modified CETSA protocol would be required to assess the thermal stabilization of these proteins in the presence of this compound.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): IP-MS could be employed to pull down Kre6 or Skn1 and identify this compound as an interacting partner, though this would likely require a tagged version of the compound.

  • Direct Binding Assays: In vitro binding assays using purified Kre6 and Skn1 proteins with this compound would provide quantitative binding affinity data (e.g., Kd values).

References

A Comparative Analysis of Pseudojervine's Effect on Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudojervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It belongs to the jerveratrum-type alkaloids, a class of compounds that has garnered scientific interest for their diverse biological activities, including antitumor properties.[1][2] While research has highlighted the potential of this class of compounds, comprehensive comparative data on the effects of this compound across various cell lines remains limited in publicly available literature.

This guide presents a comparative analysis of the biological effects of Jervine , a closely related and more extensively studied analogue of this compound. The data on Jervine serves as a representative model for understanding the potential mechanisms of action of jerveratrum-type alkaloids. This analysis focuses on its effects on cancer cell lines, providing valuable insights for researchers in oncology and drug development. Jervine has been shown to exhibit anticancer effects by inhibiting the Hedgehog signaling pathway, inducing apoptosis, and causing cell cycle arrest.[3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Jervine on various cancer cell lines, focusing on cell viability, cell cycle distribution, and apoptosis induction.

Table 1: Cytotoxicity of Jervine on Different Cancer Cell Lines
Cell LineCancer TypeAssayConcentration (µM)InhibitionCitation
MUTZ-1 Myelodysplastic SyndromesCCK-8Not specifiedDose-dependent inhibition of proliferation[4]
5-8F Nasopharyngeal CarcinomaNot specified10, 20, 40Dose-dependent reduction in proliferation[3]
C666-1 Nasopharyngeal CarcinomaNot specified10, 20, 40Dose-dependent reduction in proliferation[3]

Note: Specific IC50 values for Jervine are not consistently reported in the reviewed literature; however, a clear dose-dependent inhibitory effect is demonstrated.

Table 2: Effect of Jervine on Cell Cycle Progression
Cell LineCancer TypeTreatment (48h)% in G0/G1 Phase% in S Phase% in G2/M PhaseCitation
5-8F Nasopharyngeal CarcinomaControl~65%~25%~10%[5]
Jervine (40 µM)~20%~15%~65%[5]
C666-1 Nasopharyngeal CarcinomaControl~70%~20%~10%[5]
Jervine (40 µM)~30%~10%~60%[5]
MUTZ-1 Myelodysplastic SyndromesJervineIncreased proportion in G1Decreased proportion in SNot specified[4]
Table 3: Induction of Apoptosis by Jervine
Cell LineCancer TypeTreatmentApoptosis InductionMechanismCitation
MUTZ-1 Myelodysplastic SyndromesJervineDose-dependent increase in apoptosis rateDownregulation of BCL2[4]
NPC Cells Nasopharyngeal CarcinomaJervineInduces autophagic apoptosisBlockage of Hedgehog signaling[3]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway Inhibition by Jervine

Jervine is a known inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[3][6] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway. This inhibition prevents the activation of GLI transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and survival, such as BCL2 and Cyclin D1.[4]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Genes (e.g., BCL2, Cyclin D1) GLI_A->Target_Genes Transcription Jervine Jervine Jervine->SMO Inhibition

Inhibition of the Hedgehog signaling pathway by Jervine.
General Experimental Workflow for Cytotoxicity and Apoptosis Analysis

The following diagram illustrates a typical workflow for assessing the effect of a compound like this compound or Jervine on a cell line.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of Jervine seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (MTT / CCK-8) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle analyze Data Acquisition (Spectrophotometer / Flow Cytometer) viability->analyze apoptosis->analyze cell_cycle->analyze end End: Data Analysis & Comparison analyze->end

References

Independent Verification of Published Data on Jervine and its Analogue Pseudojervine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of the natural steroidal alkaloid Jervine, a known Hedgehog signaling pathway inhibitor, against other pathway modulators. Due to the limited availability of quantitative data for its close structural analogue, Pseudojervine, this document will focus primarily on Jervine while acknowledging this compound's reported anti-tumor activities. The information herein is compiled from published literature to support independent verification and guide further research.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and certain pancreatic and lung cancers.[1] The pathway's central transducer is the G protein-coupled receptor, Smoothened (SMO).

In the absence of the Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits SMO activity. When Shh binds to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation, survival, and differentiation.

Jervine, like the well-characterized natural product Cyclopamine, functions as a direct antagonist of SMO.[2] By binding to SMO, Jervine prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic signaling cascade. The FDA-approved drugs Vismodegib and Sonidegib are synthetic small molecules that also target and inhibit SMO.

Hedgehog_Pathway_Inhibition cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibitors Point of Inhibition PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli->Gli_R Target_Genes_off Target Genes (Transcription Off) Gli_R->Target_Genes_off Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on SMO_on SMO (Active) Gli_A GLI-A (Activator) SMO_on->Gli_A Target_Genes_on Target Genes (Transcription On) Gli_A->Target_Genes_on Jervine Jervine / This compound Jervine->SMO_on Inhibition Cyclopamine Cyclopamine Cyclopamine->SMO_on Vismodegib Vismodegib Vismodegib->SMO_on

Caption: Simplified Hedgehog signaling pathway and points of inhibition by Jervine and comparators.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize published IC50 values for Jervine's analogue Cyclopamine and the synthetic inhibitors Vismodegib and Sonidegib across various human cancer cell lines. While this compound is reported to have slight anti-tumor effects, specific IC50 data is not widely available in the reviewed literature.[3]

Table 1: IC50 Values of Cyclopamine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
U-87MGGlioblastoma22.5MTS Assay (72h)
T47DBreast Cancer~10-20Growth Inhibition
8505CThyroid Cancer~4.64 - 11.77Proliferation Assay (72h)
OCUT1Thyroid Cancer~4.64 - 11.77Proliferation Assay (72h)
CAL62Thyroid Cancer~4.64 - 11.77Proliferation Assay (72h)

Note: Data compiled from multiple sources.[4][5][6] Experimental conditions may vary.

Table 2: IC50 Values of Vismodegib (GDC-0449) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
BxPC-3Pancreatic Cancer47.95CellTiter-Glo (72h)
AN3-CAEndometrial Cancer93MTT Assay (72h)
IGROV-1Ovarian Cancer0.072Growth Inhibition Assay
A549Lung Cancer> 100MTT Assay (72h)
D-542MGGlioblastoma1.87Growth Inhibition Assay

Note: Data compiled from multiple sources.[7][8] Vismodegib also shows a potent inhibitory effect on the Hedgehog pathway itself with an IC50 of 3 nM in cell-free assays.[7][8][9]

Table 3: IC50 Values of Sonidegib (NVP-LDE225) in Hedgehog Signaling

Assay TargetCell/Assay TypeIC50Assay Type
Mouse SmoBinding Assay1.3 nMCell-free
Human SmoBinding Assay2.5 nMCell-free

Note: Sonidegib is a potent and selective SMO antagonist.[10] Direct comparative cell proliferation IC50 values across multiple cancer lines were less frequently reported in the searched literature.

Experimental Protocols

For the independent verification of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate Hedgehog pathway inhibitors.

Cell Viability and Proliferation (CCK-8 Assay)

This assay determines the number of viable cells by measuring the metabolic activity of cellular dehydrogenases.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of Jervine, this compound, or comparator compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired drug concentration. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Measurement: Measure the absorbance (OD) at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.

Experimental_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells (96-well plate, 5-10k cells/well) start->seed incubate1 2. Incubate 24h (Allow Adherence) seed->incubate1 treat 3. Add Drug Dilutions (Jervine, Comparators, Vehicle) incubate1->treat incubate2 4. Incubate 24-72h (Treatment Period) treat->incubate2 add_cck8 5. Add CCK-8 Reagent (10 µL/well) incubate2->add_cck8 incubate3 6. Incubate 1-4h (Color Development) add_cck8->incubate3 measure 7. Measure Absorbance (450 nm) incubate3->measure analyze 8. Data Analysis (Calculate IC50) measure->analyze end End: Determine Potency analyze->end

Caption: Standard workflow for determining compound IC50 values using a CCK-8 cell viability assay.
Western Blot for GLI1 Protein Expression

This technique quantifies the expression of the key Hedgehog pathway transcription factor, GLI1, to confirm target engagement.

  • Cell Culture and Treatment: Grow cancer cells (e.g., BxPC-3, Daoy) in 6-well plates until 70-80% confluent. Treat cells with the desired concentrations of inhibitors for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GLI1. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane or a parallel one.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the GLI1 signal to the loading control to determine the relative change in expression.

In Vivo Xenograft Tumor Models

Evaluating the efficacy of an anti-cancer compound in a living organism is a crucial step. Patient-derived or cell line-derived xenograft models in immunocompromised mice are standard.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 2 x 10^6) in a serum-free medium, potentially mixed with Matrigel to support engraftment.

  • Implantation: Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., NOD/SCID or Nude mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the compound (e.g., Jervine) and comparators (e.g., Vismodegib at 40 mg/kg) via the appropriate route (e.g., oral gavage) on a predetermined schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition (TGI). The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement in vivo.

References

A Comparative Analysis of the Therapeutic Index of Pseudojervine and Other Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Pseudojervine, a naturally occurring steroidal alkaloid, against established anticancer agents that also target the Hedgehog signaling pathway. Due to the nascent stage of research on this compound, a direct, clinically established therapeutic index is not available. Therefore, this comparison focuses on preclinical data, primarily in vitro cytotoxicity and efficacy, to derive a selectivity index—a key preclinical indicator of a compound's therapeutic window. This is juxtaposed with the known therapeutic profiles of the FDA-approved Hedgehog pathway inhibitors, Vismodegib and Sonidegib.

Quantitative Data Summary

The therapeutic index of a drug is a measure of its relative safety, comparing the dose that causes toxicity to the dose that provides a therapeutic effect. In preclinical studies, this is often estimated by the ratio of the cytotoxic concentration (e.g., IC50 in normal cells) to the effective concentration (e.g., IC50 in cancer cells or Minimum Inhibitory Concentration [MIC] for antifungals). A higher selectivity index suggests a more favorable therapeutic window.

Below is a summary of the available in vitro data for Jervine (a close structural analog of this compound) and the established Hedgehog pathway inhibitors, Vismodegib and Sonidegib.

CompoundCell Line/OrganismAssay TypeIC50/MIC (µM)Normal Cell Line Cytotoxicity (IC50 in Vero cells, µM)Calculated Selectivity Index (Normal IC50 / Cancer IC50)
Jervine A549 (Lung Carcinoma)CytotoxicityData not available>300 (for Macranthine, a related alkaloid)[1]Not calculable
PANC-1 (Pancreatic Carcinoma)CytotoxicityData not available>300 (for Macranthine, a related alkaloid)[1]Not calculable
SW1990 (Pancreatic Carcinoma)CytotoxicityData not available>300 (for Macranthine, a related alkaloid)[1]Not calculable
NCI-H249 (Lung Cancer)CytotoxicityData not available>300 (for Macranthine, a related alkaloid)[1]Not calculable
Candida parapsilosisAntifungalHighly effective[2]Not ApplicableNot Applicable
Candida kruseiAntifungalMore effective than fluconazole[2]Not ApplicableNot Applicable
Vismodegib IGROV-1 (Ovarian Cancer)Growth Inhibition0.072Data not availableNot calculable
HCE-T (Uterine Cancer)Growth Inhibition1.32Data not availableNot calculable
D-542MG (Glioblastoma)Growth Inhibition1.87Data not availableNot calculable
Sonidegib Medulloblastoma cell linesCell ProliferationEffective inhibitor[3]Data not availableNot calculable

Note: Direct cytotoxicity data for Jervine and this compound on normal mammalian cell lines is limited. The value presented for Macranthine, another plant alkaloid, is used as a proxy to suggest that some alkaloids can have high IC50 values in normal cells, indicating potential for selectivity.[1] The antifungal data for Jervine highlights its potential in other therapeutic areas.[2]

Experimental Protocols

Determination of In Vitro Cytotoxicity (IC50) using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer or normal cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Vismodegib) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.

Determination of Antifungal Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilution: The antifungal agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

This compound, along with its analog Jervine, is known to inhibit the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The diagram below illustrates the canonical Hedgehog signaling pathway and the points of intervention by inhibitors like this compound.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-R GLI-R (Repressor) GLI->GLI-R Cleavage GLI-A GLI-A (Activator) GLI->GLI-A Activation Target Genes Target Gene Expression GLI-R->Target Genes Represses GLI-A->Target Genes Activates This compound This compound This compound->SMO Inhibits Vismodegib Vismodegib Vismodegib->SMO Sonidegib Sonidegib Sonidegib->SMO TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Animal Models) cluster_clinical Clinical Trials (Humans) A Cytotoxicity Assays (e.g., MTT on cancer and normal cell lines) C Calculate Selectivity Index (IC50 normal / IC50 cancer) A->C B Efficacy Assays (e.g., MIC for antifungals) B->C D Toxicity Studies (Determine Maximum Tolerated Dose - MTD & LD50) C->D Proceed if promising selectivity E Efficacy Studies (Tumor growth inhibition or fungal burden reduction - Determine ED50) C->E F Calculate Therapeutic Index (LD50 / ED50 or TD50 / ED50) D->F E->F G Phase I: Safety & Dosing F->G Proceed if favorable TI H Phase II: Efficacy & Side Effects G->H I Phase III: Comparative Efficacy & Safety H->I J Establish Clinical Therapeutic Window I->J

References

Benchmarking Pseudojervine's Potency: A Comparative Analysis Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Pseudojervine, a steroidal alkaloid from the Veratrum genus, has demonstrated notable antifungal and potential anticancer activities. Its primary antifungal mechanism involves the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall.[1][2] In the context of cancer, related Veratrum alkaloids are known to inhibit the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation implicated in various cancers. This guide compares the reported activities of this compound and its close analog, jervine, with the known potencies of the antifungal agents fluconazole and caspofungin, and the Hedgehog pathway inhibitor cyclopamine.

Data Presentation: Potency Comparison

The following tables summarize the available potency data for the selected standard compounds.

Table 1: Antifungal Potency of Standard Compounds against Candida albicans

CompoundTarget/Mechanism of ActionPotency (IC50/MIC50)Reference(s)
Fluconazole Inhibits lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.Susceptible isolates: ≤ 32 mg/L Resistant isolates: ≥ 64 mg/L
Caspofungin Inhibits (1→3)-β-D-glucan synthase, disrupting cell wall integrity.0.0625 - 0.125 µg/mL (against biofilms)

Note: While a direct IC50 for this compound is unavailable, studies on the related compound jervine indicate it is more effective than fluconazole against C. krusei and more effective than echinocandin B against C. parapsilosis.[1]

Table 2: Anticancer Potency of Standard Compound against Hedgehog Signaling Pathway

CompoundTarget/Mechanism of ActionPotency (IC50)Cell Line/AssayReference(s)
Cyclopamine Binds to and inhibits Smoothened (Smo), a key component of the Hedgehog pathway.46 nMHh cell assay
~5 µg/mLDaoy human medulloblastoma cells

Note: Jervine, structurally similar to this compound, has been shown to have an IC50 similar to cyclopamine against Saccharomyces cerevisiae.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of potency data. Below are summaries of standard experimental protocols used to determine the IC50 values for antifungal and anticancer compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 protocol is a standardized method for determining the minimal inhibitory concentration (MIC) of antifungal agents against yeasts.

  • Preparation of Antifungal Agent: The antifungal agent is serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Incubation: The prepared fungal inoculum is added to the microdilution wells containing the various concentrations of the antifungal agent. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Anticancer Potency Determination: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, cyclopamine) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Hedgehog Pathway Activity Assay: SHH-Light2 Reporter Assay

The SHH-Light2 cell line is an NIH/3T3 cell line that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter. This assay is used to quantify the activity of the Hedgehog signaling pathway.

  • Cell Culture and Treatment: SHH-Light2 cells are plated in a 96-well plate and grown to confluency. The cells are then treated with various concentrations of the test compound in the presence or absence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG).

  • Incubation: The cells are incubated for a period of 30-48 hours to allow for pathway activation and reporter gene expression.

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 is determined as the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Translocates TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes

Caption: The Hedgehog signaling pathway.

Antifungal_IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of This compound C Incubate Fungal Inoculum with this compound A->C B Preparation of Fungal Inoculum B->C D Incubate at 35°C for 24-48h C->D E Measure Fungal Growth (e.g., OD600) D->E F Plot Growth Inhibition vs. Concentration E->F G Calculate IC50 Value F->G

Caption: Workflow for determining antifungal IC50.

Anticancer_IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Plot Cell Viability vs. Concentration G->H I Calculate IC50 Value H->I

Caption: Workflow for determining anticancer IC50.

References

Unveiling the Molecular Grasp: A Guide to Confirming Pseudojervine's Binding Site on the Smoothened Receptor Through Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of novel drug candidates is paramount. Pseudojervine, a steroidal alkaloid from the Veratrum family, has emerged as a potential modulator of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathology of several cancers.[1][2][3] This guide provides a comparative framework for confirming the binding site of this compound on the Smoothened (SMO) receptor, the central transducer of the Hh pathway, by leveraging mutagenesis studies of its close analogue, cyclopamine.

The aberrant activation of the Hedgehog pathway is a known driver of various malignancies, including basal cell carcinoma and medulloblastoma, making its components, particularly the G protein-coupled receptor (GPCR) Smoothened (SMO), attractive targets for therapeutic intervention.[1][4] While direct mutagenesis studies on this compound are not yet prevalent in published literature, extensive research on the structurally similar and well-characterized SMO inhibitor, cyclopamine, provides a robust roadmap for experimental validation.[5][6]

This guide will detail the experimental protocols and present comparative data from studies on cyclopamine and other SMO inhibitors to infer and guide the confirmation of this compound's binding site.

The Hedgehog Signaling Pathway and the Role of Smoothened

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH actively inhibits SMO, preventing its localization to the primary cilium and keeping the pathway inactive. Upon ligand binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes.

cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibited Pathway INHIBITED by this compound PTCH PTCH SMO_off SMO (inactive) PTCH->SMO_off Inhibits SUFU SUFU GLI_off GLI (cleaved) SUFU->GLI_off Promotes cleavage Shh Shh Ligand PTCH_bound PTCH Shh->PTCH_bound Binds SMO_on SMO (active) PTCH_bound->SMO_on Inhibition relieved GLI_on GLI (active) SMO_on->GLI_on Activates TargetGenes Target Gene Transcription GLI_on->TargetGenes Shh_inhib Shh Ligand PTCH_inhib PTCH Shh_inhib->PTCH_inhib SMO_inhib SMO (inhibited) PTCH_inhib->SMO_inhib Inhibition relieved GLI_inhib GLI (cleaved) This compound This compound This compound->SMO_inhib Binds & Inhibits

Figure 1: The Hedgehog Signaling Pathway.

The Putative Binding Site of this compound on Smoothened

Cyclopamine, a jervine alkaloid like this compound, has been shown to bind directly to the seven-transmembrane (7TM) domain of SMO.[5] This binding pocket is the target of several clinically approved and investigational SMO inhibitors. It is therefore highly probable that this compound shares this binding site. Mutagenesis studies are the gold standard for confirming such interactions. By altering specific amino acid residues within the putative binding pocket, one can observe a loss or reduction in ligand binding and/or inhibitory activity, thereby identifying the critical residues for the interaction.

Confirmation of Binding Site through Mutagenesis: A Comparative Analysis

Site-directed mutagenesis studies have been instrumental in mapping the binding sites of various SMO antagonists. Mutations in the 7TM domain of SMO have been shown to confer resistance to these inhibitors. The data below, compiled from studies on cyclopamine and the synthetic inhibitor GDC-0449 (vismodegib), illustrates how specific mutations can drastically alter inhibitor efficacy. This provides a template for the expected outcomes of similar experiments with this compound.

InhibitorSMO VariantIC50 (nM)Fold Change vs. WTReference
Cyclopamine Wild-Type~250-[6]
W539L (SmoA1)> 5,000> 20[6]
GDC-0449 Wild-Type3-[7]
D473H> 60,000> 20,000[8]

Table 1: Comparative inhibitory activity of SMO antagonists against Wild-Type and mutant SMO. IC50 values represent the concentration required for 50% inhibition of pathway activity.

The dramatic increase in the IC50 value for these inhibitors against the mutant SMO variants provides strong evidence that the mutated residues are critical for their binding. It is anticipated that this compound's activity would be similarly affected by these mutations, which would confirm its binding to the same 7TM pocket.

Experimental Protocols

To experimentally validate the binding site of this compound, a series of established molecular and cellular biology techniques can be employed.

Site-Directed Mutagenesis of the Smoothened Receptor

This protocol outlines the generation of SMO expression vectors carrying specific point mutations within the putative this compound binding site, based on known resistance mutations for cyclopamine and other inhibitors.

Materials:

  • Wild-type human SMO expression plasmid (e.g., in a pcDNA vector)

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

  • Custom mutagenic primers designed to introduce the desired point mutations (e.g., D473H, W539L)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli for plasmid transformation and amplification

  • Plasmid purification kit

  • DNA sequencing services

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation flanked by 15-20 base pairs of correct sequence on both sides.

  • Mutagenic PCR: Set up the PCR reaction with the wild-type SMO plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, non-mutated plasmid DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by Sanger sequencing.

Competitive Radioligand Binding Assay

This assay quantitatively determines the binding affinity of this compound to both wild-type and mutant SMO by measuring its ability to displace a known radiolabeled SMO ligand, such as [³H]-Cyclopamine.[9]

Materials:

  • Cell membranes prepared from HEK293T cells transiently transfected with wild-type or mutant SMO expression plasmids

  • Radioligand: [³H]-Cyclopamine

  • Unlabeled this compound and unlabeled cyclopamine (for positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Transfection and Membrane Preparation: Transfect HEK293T cells with wild-type or mutant SMO plasmids. After 48 hours, harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Cyclopamine (typically at its Kd), and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding of [³H]-Cyclopamine against the log concentration of this compound. Calculate the IC50 and then the Ki (inhibitory constant) using the Cheng-Prusoff equation. A significant increase in the Ki value for a mutant SMO compared to the wild-type indicates that the mutation has disrupted the binding of this compound.

cluster_mutagenesis Site-Directed Mutagenesis cluster_assay Competitive Binding Assay WT_Plasmid WT SMO Plasmid PCR Mutagenic PCR WT_Plasmid->PCR Primers Mutagenic Primers Primers->PCR DpnI DpnI Digestion PCR->DpnI Transformation E. coli Transformation DpnI->Transformation Sequencing Sequencing Transformation->Sequencing Mutant_Plasmid Mutant SMO Plasmid Sequencing->Mutant_Plasmid Transfection Transfect Cells with WT or Mutant Plasmid Mutant_Plasmid->Transfection Use for Assay Membranes Prepare Cell Membranes Transfection->Membranes Assay_Setup Incubate Membranes with [³H]-Cyclopamine & This compound Membranes->Assay_Setup Filtration Filtration Assay_Setup->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki) Counting->Analysis

Figure 2: Experimental Workflow.
Hedgehog Pathway Reporter Assay

This functional assay measures the ability of this compound to inhibit Hedgehog pathway activation in cells expressing either wild-type or mutant SMO.

Materials:

  • NIH/3T3 or C3H10T1/2 cells

  • Expression plasmids for wild-type or mutant SMO

  • A GLI-responsive luciferase reporter plasmid (e.g., 8xGli-luc)

  • A control Renilla luciferase plasmid (for normalization)

  • Shh-conditioned media or a SMO agonist (e.g., SAG)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect cells with the SMO plasmid (wild-type or mutant), the Gli-luciferase reporter, and the Renilla control plasmid.

  • Treatment: After 24 hours, treat the cells with Shh-conditioned media or SAG in the presence of varying concentrations of this compound.

  • Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the Gli-luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value. A rightward shift in the dose-response curve and a higher IC50 for a mutant SMO would confirm that the mutation impairs this compound's inhibitory function.

Logical Framework for Binding Site Confirmation

The confirmation of this compound's binding site relies on a logical progression of experimental outcomes.

Hypothesis Hypothesis: This compound binds to the 7TM pocket of SMO Mutagenesis Introduce point mutations in the 7TM pocket (e.g., D473H) Hypothesis->Mutagenesis BindingAssay Competitive Binding Assay (vs. [³H]-Cyclopamine) Mutagenesis->BindingAssay FunctionalAssay Hh Pathway Reporter Assay Mutagenesis->FunctionalAssay Outcome1 Result: Ki of this compound for mutant SMO is significantly higher than for WT SMO BindingAssay->Outcome1 Outcome2 Result: IC50 of this compound for mutant SMO is significantly higher than for WT SMO FunctionalAssay->Outcome2 Conclusion Conclusion: The mutated residue is critical for this compound binding and inhibitory activity, confirming the 7TM binding site. Outcome1->Conclusion Outcome2->Conclusion

Figure 3: Logic Diagram.

Conclusion

While direct experimental evidence for the binding site of this compound through mutagenesis is still to be broadly published, the extensive data available for its close structural analogue, cyclopamine, provides a strong and reliable foundation for its investigation. By employing the well-established protocols of site-directed mutagenesis coupled with competitive binding and functional reporter assays, researchers can definitively confirm that this compound, like other jervine alkaloids, exerts its inhibitory effect on the Hedgehog pathway by binding to the 7-transmembrane domain of the Smoothened receptor. This guide offers a comprehensive framework for these validation studies, which are crucial for the continued development of this compound and other Veratrum alkaloids as potential cancer therapeutics.

References

A Comparative Guide to the Transcriptomic Effects of Pseudojervine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the transcriptomic effects of Pseudojervine, a naturally occurring steroidal alkaloid. As of late 2025, direct comparative transcriptomic data from this compound-treated cells are not extensively available in public literature. Therefore, this document outlines the known molecular interactions of related compounds and presents a detailed experimental protocol to enable such research. By comparing the gene expression profiles of cells treated with this compound to untreated cells or those treated with alternative compounds, researchers can elucidate its mechanism of action, identify potential biomarkers, and discover novel therapeutic targets.

Background and Hypothesized Mechanisms of Action

This compound belongs to the jerveratrum family of steroidal alkaloids, which includes the well-studied compounds Jervine and Cyclopamine. While the specific cellular effects of this compound are not fully characterized, the activities of its analogues provide a strong basis for forming hypotheses about its potential transcriptomic impact.

  • Antifungal Activity: In fungal cells, particularly yeast, this compound and Jervine have been shown to induce cell wall defects. The proposed mechanism involves the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall. This suggests that in fungal systems, this compound treatment would likely lead to the differential expression of genes involved in cell wall integrity, stress response, and compensatory biosynthetic pathways.

  • Hedgehog Signaling Pathway Inhibition: In vertebrate cells, the related steroidal alkaloid Cyclopamine is a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway. It acts by binding to and inhibiting the Smoothened (SMO) receptor. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Given the structural similarity, it is hypothesized that this compound may also modulate the Hh pathway, leading to changes in the expression of downstream target genes such as GLI1, PTCH1, and HHIP.

A comparative transcriptomic study would be invaluable in confirming these hypotheses and uncovering novel cellular responses to this compound.

Proposed Experimental Design and Protocols

To facilitate the investigation of this compound's transcriptomic effects, a detailed experimental workflow is proposed. This protocol can be adapted for various cell types, including cancer cell lines (for Hh pathway analysis) or fungal pathogens (for antifungal mechanism studies).

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Bioinformatic Analysis cell_seeding Seed cells (e.g., Panc-1, C. albicans) treatment Treat with this compound, Vehicle Control, and Positive Control (e.g., Cyclopamine) cell_seeding->treatment incubation Incubate for defined time points (e.g., 24h, 48h) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction library_prep Library Preparation (poly-A selection, cDNA synthesis) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Read Alignment (STAR) qc->alignment quantification Gene Expression Quantification (HTSeq, Salmon) alignment->quantification deg_analysis Differential Gene Expression Analysis (DESeq2, edgeR) quantification->deg_analysis pathway_analysis Pathway and GO Enrichment Analysis (GSEA, KEGG) deg_analysis->pathway_analysis hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A translocates Target_Genes Target Genes (PTCH1, GLI1, HHIP) GLI_A->Target_Genes activates transcription This compound This compound This compound->SMO inhibits Hh_ligand Hh Ligand Hh_ligand->PTCH1 binds

Pseudojervine and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological and antifungal research, the steroidal alkaloid Pseudojervine, along with its close analog Jervine, has garnered attention for its potent biological activities. This guide provides a comparative analysis of this compound and related compounds, with a focus on their mechanism of action as Hedgehog signaling pathway inhibitors. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual pathway diagrams to facilitate further investigation.

Comparative Efficacy of Jervine and Related Compounds

CompoundCell LineAssayIC50 / EffectReference
Jervine MUTZ-1 (Myelodysplastic Syndromes)CCK-8 Proliferation AssayConcentration-dependent inhibition (r=-0.977 at 24h)[2]
Jervine MUTZ-1Annexin V/PI Apoptosis AssayIncreased apoptosis with increasing concentration (r=0.997)[2]
Jervine PC-3 (Prostate Cancer)Proliferation AssayRegarded as active at 50 µM[3]
Jervine Various Fungal StrainsAntifungal Susceptibility TestingEffective against C. parapsilosis and C. krusei[4]
Vismodegib Basal Cell CarcinomaClinical TrialsFDA-approved for treatment[5]
Sonidegib Basal Cell CarcinomaClinical TrialsFDA-approved for treatment[5]
Arsenic Trioxide Acute Promyelocytic LeukemiaClinical TrialsFDA-approved for treatment (inhibits GLI transcription factors)[5]

Table 1: Comparative Efficacy Data. This table summarizes the inhibitory concentrations and observed effects of Jervine and other Hedgehog pathway inhibitors across various cell lines and assays.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Jervine and this compound are known inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly activated in various cancers.[1][5] These compounds directly bind to and inhibit Smoothened (SMO), a key transmembrane protein in the Hh pathway.[6] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.[2][5]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds & Inactivates SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active GLI (Active) GLI->GLI_active Translocates Target_Genes Target Genes (e.g., BCL2, CyclinD1) GLI_active->Target_Genes Promotes Transcription Jervine Jervine/ This compound Jervine->SMO Inhibits

Hedgehog Signaling Pathway Inhibition by Jervine/Pseudojervine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the effects of compounds like Jervine.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., MUTZ-1) in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.[2]

  • Treatment: Add varying concentrations of Jervine to the wells and incubate for specified time points (e.g., 24, 48, 72 hours).[2]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[2]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

  • Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (OD_treated / OD_control)) x 100.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with different concentrations of Jervine for a specified duration (e.g., 48 hours).[2]

  • Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.[2]

  • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SMO, GLI1, BCL2, CyclinD1) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to more complex biological assessments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Compound Screening (e.g., Cell Viability Assays) B Dose-Response Analysis (IC50 Determination) A->B C Mechanism of Action Studies (e.g., Western Blot, qPCR) B->C D Apoptosis & Cell Cycle Analysis C->D E Animal Model Selection (e.g., Xenograft Models) D->E Promising In Vitro Results F Toxicity & Pharmacokinetic Studies E->F G Efficacy Evaluation (Tumor Growth Inhibition) F->G H Histopathological Analysis G->H I Clinical Trial Design H->I Preclinical Data Package

Typical Experimental Workflow for Anticancer Drug Discovery.

Antifungal Potential

Beyond its anticancer properties, Jervine has also been identified as a promising antifungal agent. It has been shown to inhibit β-1,6-glucan biosynthesis in the fungal cell wall, a mechanism distinct from many existing antifungal drugs.[4] This novel mechanism suggests that Jervine and its analogs could be effective against a range of fungal pathogens, including those resistant to current therapies.[4] Notably, Jervine has demonstrated synergistic effects when used in combination with fluconazole.[4]

Conclusion

While a direct meta-analysis of this compound is not yet available, the extensive research on its analog, Jervine, provides a strong foundation for its continued investigation. The data presented in this guide highlight the potential of this class of compounds as both anticancer and antifungal agents, primarily through the inhibition of the Hedgehog signaling pathway. The detailed experimental protocols and workflow diagrams offer a framework for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of Pseudojervine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pseudojervine, a potent steroidal alkaloid, are critical for ensuring laboratory safety and environmental protection. this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict disposal protocols is essential. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste.

Key Hazard and Disposal Information

A summary of essential information regarding the hazards and disposal of this compound is provided in the table below. This information is primarily derived from Safety Data Sheets (SDS) and general laboratory safety guidelines.

ParameterGuidelineSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Regulatory Compliance Disposal must be in accordance with all prevailing country, federal, state, and local regulations.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1]
Spill Management Absorb spills with finely-powdered liquid-binding material (e.g., diatomite). Prevent leakage into drains or water courses.[1]
Environmental Precautions Avoid release to the environment. Collect spillage.[1]

Experimental Protocols for Disposal

Currently, there are no publicly available, validated experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The recommended and required method of disposal is through a licensed hazardous waste management company. Chemical treatment of hazardous waste without a validated protocol can be dangerous and may be in violation of regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of this compound waste in a laboratory setting. This process emphasizes safety, containment, and regulatory compliance.

Pseudojervine_Disposal_Workflow cluster_0 Step 1: Preparation and Handling cluster_1 Step 2: Waste Segregation and Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Wear appropriate PPE: - Safety goggles - Protective gloves - Lab coat B Handle this compound in a well-ventilated area or fume hood A->B Follow safe handling practices C Collect all this compound-contaminated waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container B->C Generate waste D Store the sealed waste container in a designated, secure hazardous waste accumulation area C->D Secure for storage E Arrange for pickup by a licensed hazardous waste disposal contractor D->E Schedule disposal F Complete all required waste disposal documentation E->F Ensure compliance

Caption: General workflow for the safe disposal of this compound.

Procedural Guidance for this compound Disposal

The following steps provide a detailed, procedural guide for the proper disposal of this compound, from initial handling to final removal by a certified waste management service.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Conduct all manipulations of this compound, including weighing and preparing solutions, in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

2. Waste Collection and Segregation:

  • All materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated lab supplies such as pipette tips, gloves, and weighing paper.

    • Empty containers that held this compound.

    • Solutions containing this compound.

    • Materials used to clean up spills.[3][4]

  • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • Collect the absorbed material and any contaminated cleaning supplies in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report the spill to your laboratory supervisor and EHS department.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Ensure all necessary paperwork and documentation for the waste disposal are completed accurately and retained as required by regulations.

Important Considerations:

  • Consult Institutional Policies: Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines before handling or disposing of this compound.

  • Regulatory Adherence: Disposal of hazardous waste is strictly regulated. Failure to comply with federal, state, and local regulations can result in significant penalties.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[1] This is due to its high toxicity to aquatic organisms.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudojervine
Reactant of Route 2
Pseudojervine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.